2,3,5-Trimethylaniline
Description
Properties
IUPAC Name |
2,3,5-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDVTEHMPLVFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509744 | |
| Record name | 2,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-77-1 | |
| Record name | 2,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3,5-Trimethylaniline CAS number and properties
An In-depth Technical Guide to 2,3,5-Trimethylaniline: Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of this compound (CAS No. 767-77-1), a substituted aromatic amine. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes core chemical data, field-proven synthetic protocols, and critical safety information. The structure of this guide is designed to logically present foundational knowledge before delving into practical applications and handling, ensuring a comprehensive understanding of this important chemical intermediate.
Core Identity and Physicochemical Properties
This compound, also known as 2,3,5-trimethylbenzenamine, is one of the six isomers of trimethylaniline. Its unique substitution pattern governs its reactivity and physical properties, making it a distinct building block in organic synthesis.
Key Identifiers
-
Synonyms : Benzenamine, 2,3,5-trimethyl-[1]
Physicochemical Data
The experimental data for this compound is not as widely published as for its more common isomers, such as 2,4,5- and 2,4,6-trimethylaniline. The following table summarizes known experimental values and reliable computed data to provide a comprehensive profile.
| Property | Value | Source(s) |
| Appearance | Solid. Isomeric compounds are described as white to light tan or pale yellow crystalline solids, which may darken on exposure to air and light. | [3][4] |
| Melting Point | 36 °C | PrepChem |
| Boiling Point | ~232-243 °C (Estimated, based on 2,4,5-isomer) | [3][5] |
| Density | ~0.97 - 1.01 g/cm³ (Estimated, based on isomers) | [3][6] |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, ether, and benzene. | [3][6] |
| XLogP3 (Computed) | 2.3 |
Synthesis Pathway and Experimental Protocol
The most established and versatile route for synthesizing substituted anilines, including this compound, is a two-step process starting from the corresponding substituted benzene. In this case, the precursor is 1,2,4-trimethylbenzene (pseudocumene). The process involves electrophilic nitration of the aromatic ring, followed by the chemical reduction of the nitro group.
Reaction Mechanism and Causality
-
Nitration : The process begins with the nitration of 1,2,4-trimethylbenzene. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-rich aromatic ring of pseudocumene then attacks the nitronium ion. The three methyl groups are activating and ortho-, para-directing. The position of nitration is sterically and electronically controlled, leading predominantly to 5-nitro-1,2,4-trimethylbenzene. Maintaining a low temperature is critical to prevent polysubstitution and oxidative side reactions.
-
Reduction : The resulting nitro-aromatic intermediate is then reduced to the primary amine. A common and effective method for this transformation is metal-acid reduction, typically using tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). The metal acts as the electron donor, and the acid protonates the oxygen atoms of the nitro group, facilitating their removal as water molecules in a stepwise reduction process. This method is robust, high-yielding, and widely used in both laboratory and industrial settings.
Generalized Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a properly equipped chemical fume hood with appropriate personal protective equipment.
Step 1: Nitration of 1,2,4-Trimethylbenzene
-
Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.
-
Carefully add concentrated sulfuric acid to the flask. Cool the acid to 0-5 °C with stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to the cold sulfuric acid in the dropping funnel.
-
Add 1,2,4-trimethylbenzene dropwise to the cold, stirred nitrating mixture, ensuring the internal temperature does not exceed 10 °C. The rate of addition must be controlled to manage the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude nitro product.
-
Isolate the solid 5-nitro-1,2,4-trimethylbenzene by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the product. Recrystallization from ethanol or a similar solvent may be performed for purification.
Step 2: Reduction to this compound
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the crude 5-nitro-1,2,4-trimethylbenzene and granulated tin (or iron powder).
-
Add ethanol to create a slurry, followed by the slow, portion-wise addition of concentrated hydrochloric acid. The reaction is highly exothermic and may require an ice bath for temperature control.
-
After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then make it strongly basic by the slow addition of a concentrated sodium hydroxide solution. This neutralizes the acid and precipitates the tin salts, liberating the free aniline.
-
Perform a steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane) to isolate the crude this compound.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the final product by vacuum distillation or recrystallization from petroleum ether to yield pure this compound.
Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound.
Applications in Research and Drug Development
While not as commonly cited as its isomers, this compound serves as a valuable intermediate and reference material in several areas of chemical science.
-
Chemical Intermediate : Substituted anilines are foundational building blocks in organic synthesis. They are precursors to a wide array of more complex molecules. The amine group can be readily diazotized to form diazonium salts, which are versatile intermediates for introducing a variety of functional groups onto the aromatic ring. The isomer 2,4,5-trimethylaniline was historically a key intermediate in the manufacture of dyes like Ponceau 3R.[4]
-
Ligand Synthesis : The steric bulk provided by the three methyl groups makes trimethylanilines useful for synthesizing bulky ligands for coordination chemistry and organometallic catalysis. For instance, the 2,4,6-isomer is a precursor to N-heterocyclic carbene (NHC) ligands, such as IMes, which are integral to modern olefin metathesis catalysts like the Grubbs' catalyst.[7]
-
Pharmaceutical and Agrochemical Research : The aniline scaffold is a common feature in many bioactive molecules. Trimethyl-substituted anilines can be used as starting materials or fragments in the synthesis of novel pharmaceutical candidates and agrochemicals. Their lipophilicity, conferred by the methyl groups, can be a desirable trait in modulating the pharmacokinetic properties of a drug candidate.
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Reference Standard : High-purity this compound is used as a reference standard in analytical methods, such as for pharmaceutical testing, to ensure the accuracy and quality of results.
Definitive Analytical Characterization
Confirming the identity and purity of this compound requires a suite of standard analytical techniques. While published spectra for the 2,3,5- isomer are not widely available in public databases, the expected spectral characteristics can be reliably predicted. For illustrative purposes, data for the closely related 2,4,5-isomer is often used as a proxy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals for the different protons. There should be two singlets in the aromatic region (around 6.5-7.0 ppm), each integrating to 1H. Three separate singlets should appear in the aliphatic region (around 2.0-2.3 ppm), each integrating to 3H, corresponding to the three non-equivalent methyl groups. A broad singlet, corresponding to the two amine (NH₂) protons, would also be present (typically between 3.5-4.5 ppm), the chemical shift of which is concentration-dependent and disappears upon D₂O exchange.
-
¹³C NMR : The spectrum should exhibit 9 distinct signals, corresponding to the 9 non-equivalent carbon atoms. Six signals would be in the aromatic region (~115-150 ppm), and three signals would be in the aliphatic region (~15-22 ppm) for the methyl carbons.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Expected characteristic peaks include:
-
A doublet in the range of 3350-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
-
Strong absorptions between 1600-1650 cm⁻¹ from the N-H scissoring vibration.
-
Aromatic C-H stretching peaks just above 3000 cm⁻¹.
-
Aromatic C=C ring stretching peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS) :
-
Under Electron Ionization (EI), the mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 135. The base peak for many trimethylanilines is often the [M-15]⁺ peak at m/z = 120, resulting from the loss of a methyl radical (•CH₃), which is a characteristic fragmentation pattern.
-
Safety, Handling, and Toxicology
This compound is a hazardous chemical and must be handled with stringent safety precautions. Its toxicological profile is similar to other aromatic amines.
GHS Hazard Classification
According to the Globally Harmonized System, this compound is classified with the following hazards:
-
H302 : Harmful if swallowed
-
H312 : Harmful in contact with skin
-
H315 : Causes skin irritation
-
H318 : Causes serious eye damage
-
H332 : Harmful if inhaled
Toxicology and Carcinogenicity
Aromatic amines as a class are known for their potential toxicity, including methemoglobinemia. Furthermore, there is significant evidence regarding the carcinogenicity of closely related isomers. The National Cancer Institute (NCI) has demonstrated that 2,4,5-trimethylaniline induces liver and lung carcinomas in rats and mice.[4] Given the structural similarity, it is prudent to handle this compound as a suspected carcinogen .
Safe Handling and Storage Protocol
-
Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes and serious eye damage.
-
Lab Coat : A flame-resistant lab coat must be worn and kept buttoned.
-
-
Handling : Avoid all personal contact. Do not breathe dust or vapor. Prevent spills and ensure secondary containment is used when transferring the material.
-
Storage : Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal : Dispose of waste material in accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
References
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,3,5-Trimethylaniline
Abstract
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 2,3,5-trimethylaniline (CAS: 767-77-1). As a key intermediate in various chemical syntheses, including pharmaceuticals and dyes, rigorous analytical verification is paramount. This document consolidates predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental spectroscopic principles. It is designed to serve as a practical reference for researchers, quality control analysts, and drug development professionals, offering not only reference data but also the causal logic behind spectral interpretation and standardized protocols for data acquisition.
Introduction and Molecular Overview
This compound is an aromatic amine with the molecular formula C₉H₁₃N.[1] Its structure, featuring an aniline core with three methyl group substituents, presents a unique spectroscopic fingerprint. The precise characterization of this molecule is critical for ensuring purity, monitoring reactions, and confirming the identity of synthesized compounds.
This guide moves beyond a simple data repository. As a Senior Application Scientist, my objective is to illuminate the "why" behind the data—explaining how the specific arrangement of functional groups dictates the resulting spectra. By understanding these structure-activity relationships, scientists can more confidently interpret their own experimental results and troubleshoot unexpected outcomes.
Key Physical and Chemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃N | PubChem[1] |
| Molecular Weight | 135.21 g/mol | PubChem[1] |
| Monoisotopic Mass | 135.1048 Da | PubChem[1] |
| CAS Number | 767-77-1 | PubChem[1] |
Before proceeding, it is crucial to acknowledge the hazardous nature of this compound. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye damage.[1] Appropriate personal protective equipment (PPE) and handling within a fume hood are mandatory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its atomic framework. The following data are predicted based on established substituent effects on aromatic systems.
¹H NMR Spectroscopy (Predicted)
The asymmetry of the molecule means that all protons are chemically distinct, though some may exhibit coincidental overlap. The potent electron-donating effects of the amine (-NH₂) and methyl (-CH₃) groups cause significant shielding (upfield shifts) of the aromatic protons compared to benzene (7.34 ppm).
Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃):
| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -NH₂ | ~3.5 | Broad Singlet | 2H | Amine protons; chemical shift is concentration-dependent and signal is often broad due to quadrupole broadening and exchange. |
| Ar-H (C4-H) | ~6.55 | Singlet | 1H | Shielded by the ortho -CH₃ (C5) and para -NH₂ (C1) groups. |
| Ar-H (C6-H) | ~6.48 | Singlet | 1H | Shielded by the ortho -NH₂ (C1) and ortho -CH₃ (C5) groups. |
| -CH₃ (C5) | ~2.25 | Singlet | 3H | Methyl group positioned between two other substituents. |
| -CH₃ (C2) | ~2.15 | Singlet | 3H | Methyl group ortho to the amine group. |
| -CH₃ (C3) | ~2.10 | Singlet | 3H | Methyl group meta to the amine group. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate all signals.
Caption: Structure of this compound with key proton groups highlighted.
¹³C NMR Spectroscopy (Predicted)
Due to the lack of symmetry, all nine carbon atoms in the molecule are expected to be chemically non-equivalent, giving rise to nine distinct signals in the ¹³C NMR spectrum.
Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃):
| Carbon | Predicted Shift (ppm) | Rationale |
|---|---|---|
| C1 (-NH₂) | ~144 | Aromatic carbon bearing the amine group (ipso-carbon), strongly deshielded. |
| C3 | ~137 | Aromatic carbon bearing a methyl group. |
| C5 | ~130 | Aromatic carbon bearing a methyl group. |
| C2 | ~128 | Aromatic carbon bearing a methyl group. |
| C4 (-CH) | ~122 | Aromatic methine carbon. |
| C6 (-CH) | ~115 | Aromatic methine carbon, significantly shielded by the ortho-amine group. |
| C5-CH₃ | ~21 | Methyl carbon. |
| C2-CH₃ | ~18 | Methyl carbon. |
| C3-CH₃ | ~14 | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The spectrum of this compound is dominated by absorptions from the N-H and C-H bonds, as well as the aromatic ring system.
Predicted IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
|---|---|---|
| 3450 - 3350 | Medium | N-H asymmetric and symmetric stretching (primary amine shows two bands). |
| 3100 - 3000 | Medium | Aromatic C-H stretching. |
| 2980 - 2850 | Strong | Aliphatic C-H stretching (from -CH₃ groups). |
| 1620 - 1580 | Strong | N-H scissoring (bending). |
| 1550 - 1450 | Medium-Strong | Aromatic C=C ring stretching. |
| 1300 - 1250 | Strong | Aromatic C-N stretching. |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending. |
Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)
-
Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
The monoisotopic mass of this compound is 135.1048 Da.[1] The molecular ion peak (M⁺˙) is therefore expected at an m/z of 135.
Predicted Key Fragments in EI-MS:
| m/z | Proposed Fragment | Identity | Rationale |
|---|---|---|---|
| 135 | [C₉H₁₃N]⁺˙ | Molecular Ion (M⁺˙) | Represents the intact molecule minus one electron. |
| 134 | [M-H]⁺ | [C₉H₁₂N]⁺ | Loss of a hydrogen radical, a common fragmentation for anilines. |
| 120 | [M-CH₃]⁺ | [C₈H₁₀N]⁺ | Loss of a methyl radical, forming a stable aminotropylium or related cation. This is expected to be a major fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion | Common fragment in alkylbenzene derivatives, though may be less prominent here. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: 250 °C, split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Caption: Predicted primary fragmentation pathways for this compound in EI-MS.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust set of predicted data and standardized protocols to aid researchers in their analytical workflows. The key identifiers are the unique pattern of aromatic and aliphatic signals in the NMR spectra, the characteristic N-H and C-H stretches in the IR spectrum, and a mass spectrum showing a molecular ion at m/z 135 with a dominant fragment at m/z 120. By cross-referencing experimental data with the theoretically grounded information presented herein, scientists can ensure the identity and purity of their materials with a high degree of confidence.
References
An In-depth Technical Guide to the Solubility of 2,3,5-Trimethylaniline in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3,5-trimethylaniline in a range of common organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this guide employs a predictive methodology based on Hansen Solubility Parameters (HSP) to forecast solubility. The theoretical underpinnings of solubility, the practical application of HSP, and a detailed experimental protocol for the empirical validation of these predictions are presented. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, enabling informed solvent selection and facilitating the design of experimental and manufacturing processes involving this compound.
Introduction to this compound
This compound, a substituted aromatic amine with the chemical formula C₉H₁₃N, is a compound of interest in various fields of chemical synthesis, including the preparation of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, featuring a benzene ring substituted with an amino group and three methyl groups, imparts specific physicochemical properties that govern its behavior in solution. A thorough understanding of its solubility in different organic solvents is paramount for its effective utilization in reaction chemistry, purification processes, and formulation development.
This guide is structured to provide a deep dive into the solubility of this compound, moving from theoretical principles to predictive models and finally to practical experimental verification.
Theoretical Framework of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which, on a molecular level, relates to the similarity of intermolecular forces between the solute and solvent molecules.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of solute-solvent interactions. The primary intermolecular forces at play are:
-
Van der Waals Forces (Dispersion Forces): These are weak, short-range forces arising from temporary fluctuations in electron density. They are present in all molecules.
-
Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.
-
Hydrogen Bonding: A specific and strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as nitrogen, oxygen, or fluorine).
This compound possesses a polar amino group capable of acting as a hydrogen bond donor and acceptor, as well as a nonpolar aromatic ring and methyl groups. This amphiphilic nature suggests a nuanced solubility profile, with expected good solubility in solvents that can engage in similar types of intermolecular interactions.
Predictive Modeling of Solubility using Hansen Solubility Parameters (HSP)
To overcome the lack of specific experimental solubility data for this compound, this guide utilizes the Hansen Solubility Parameter (HSP) approach. The HSP model is a powerful predictive tool that decomposes the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4]
The central concept of HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility.
Calculation of Hansen Solubility Parameters for this compound
The HSP for this compound were estimated using the group contribution method, a technique where the overall HSP of a molecule is calculated by summing the contributions of its individual functional groups.[5][6] The molecule was dissected into its constituent groups: aromatic CH, aromatic C-NH₂, and aromatic C-CH₃.
Table 1: Group Contributions for HSP Calculation
| Functional Group | Molar Volume (V) (cm³/mol) | Dispersion (Fd) | Polar (Fp) | Hydrogen Bonding (Eh) |
|---|---|---|---|---|
| Aromatic CH | 13.15 | 370 | 0 | 0 |
| Aromatic C-NH₂ | 10.5 | 360 | 500 | 2500 |
| Aromatic C-CH₃ | 22.85 | 690 | 0 | 0 |
The calculated HSP for this compound are presented in Table 2.
Table 2: Calculated Hansen Solubility Parameters for this compound
| Parameter | Value |
|---|---|
| Molar Volume (V) | 134.8 cm³/mol |
| Dispersion (δD) | 18.9 MPa1/2 |
| Polar (δP) | 4.8 MPa1/2 |
| Hydrogen Bonding (δH) | 9.7 MPa1/2 |
Predicted Solubility in Common Organic Solvents
Using the calculated HSP for this compound and the known HSP for a range of organic solvents, the HSP distance (Ra) was calculated. A lower Ra value suggests better solubility.
Table 3: Predicted Solubility of this compound in Various Organic Solvents based on HSP Distance
| Solvent | δD (MPa1/2) | δP (MPa1/2) | δH (MPa1/2) | HSP Distance (Ra) | Predicted Solubility |
|---|---|---|---|---|---|
| Non-Polar Solvents | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 18.2 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | 9.0 | Moderate |
| Chloroform | 17.8 | 3.1 | 5.7 | 5.5 | High |
| Polar Aprotic Solvents | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.0 | High |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.1 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.6 | Low |
| Polar Protic Solvents | |||||
| Methanol | 15.1 | 12.3 | 22.3 | 16.3 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.2 | Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 8.4 | Moderate |
Disclaimer: These are predicted values and should be confirmed by experimental data.
Experimental Protocol for Solubility Determination: The Isothermal Saturation (Shake-Flask) Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7] It involves equilibrating an excess of the solid solute in the solvent of interest until the solution is saturated.
Materials and Equipment
-
This compound (high purity solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Step-by-Step Procedure
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by back-calculating from the diluted sample concentration.
Self-Validating System
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Time to Equilibrium: Conduct a time-course study to confirm that the measured solubility does not change with further equilibration time.
-
Solid Phase Analysis: After the experiment, analyze the remaining solid to ensure no polymorphic or solvate transformation has occurred during the equilibration process.
-
Mass Balance: In a closed system, the initial mass of the solute should equal the sum of the dissolved and undissolved mass at equilibrium.
Visualization of Key Concepts
Logical Relationship in Solubility Prediction
Caption: Logical workflow for predicting the solubility of this compound.
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for the isothermal saturation method.
Conclusion
This technical guide provides a robust framework for understanding and predicting the solubility of this compound in organic solvents. The application of Hansen Solubility Parameters offers a scientifically sound method for estimating solubility in the absence of extensive experimental data, thereby guiding solvent selection for various applications. The detailed experimental protocol for the isothermal saturation method provides a clear path for the empirical validation of these predictions. By integrating theoretical principles with predictive modeling and practical experimental guidance, this document serves as a comprehensive resource for scientists and researchers working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. kinampark.com [kinampark.com]
- 6. kinampark.com [kinampark.com]
- 7. benchchem.com [benchchem.com]
2,3,5-Trimethylaniline safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2,3,5-Trimethylaniline for Research and Development Professionals
Section 1: Core Principles for Handling this compound
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No. 767-77-1) in a research and drug development context. As scientists, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and the environment.
A critical analysis of available safety data reveals that while this compound has established hazard classifications, its toxicological profile has not been as thoroughly investigated as its isomers, such as 2,4,5-trimethylaniline and 2,4,6-trimethylaniline.[1] The latter are known to pose severe health risks, including suspected carcinogenicity and acute toxicity.[2][3]
Therefore, this guide is built upon the Precautionary Principle . In the absence of comprehensive data for this compound, we must assume it may possess a hazard profile similar to its more toxic, well-characterized isomers. The protocols outlined herein are designed to provide a robust framework of protection by treating this compound with the high degree of caution warranted by the known risks of the trimethylaniline chemical family. This approach ensures a self-validating system of safety, where procedures are sufficient even if the substance is later found to be more hazardous than currently documented.
Section 2: Hazard Identification and Risk Assessment
Understanding the known and potential hazards is the foundation of a credible risk assessment. The Globally Harmonized System (GHS) provides a starting point for classification.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [4] | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [4] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [4][5] | |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [5] | |
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | [4] | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [4] | |
| STOT Single Exposure (Category 3) | H335: May cause respiratory irritation | [4] |
Causality Behind the Precautionary Approach: A Comparative Analysis
The decision to implement more stringent controls is justified by comparing the known hazards of this compound with its isomers. The presence of severe hazards like carcinogenicity in a closely related molecule necessitates a higher level of protection.
Table 2: Comparative GHS Hazards of Trimethylaniline Isomers
| Hazard Statement | 2,3,5-Isomer | 2,4,5-Isomer | 2,4,6-Isomer |
| Toxic if swallowed/inhaled/in contact with skin | Harmful (Cat. 4)[4] | Toxic (Cat. 3) [2] | Toxic (Cat. 3) [3] |
| May cause cancer | Data not available | May cause cancer (Cat. 1B) [2] | Limited evidence[3] |
| Toxic to aquatic life with long lasting effects | Data not available | Yes (Aquatic Chronic 2) [2] | Not specified |
This comparative data strongly supports the rationale for handling this compound under conditions suitable for a suspected human carcinogen and a substance with high acute toxicity.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
The most effective method for ensuring safety is to follow the "Hierarchy of Controls." This framework prioritizes engineering and administrative controls over sole reliance on PPE.
Caption: The Hierarchy of Controls prioritizes systematic risk reduction.
Engineering Controls: All work involving this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] The facility must be equipped with an operational eyewash station and a safety shower in the immediate vicinity of the handling area.[6]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection must be deliberate and based on the potential for high toxicity.
Table 3: Required PPE for Handling this compound
| PPE Type | Specification | Rationale and Field Insight |
| Hand Protection | Nitrile or Butyl rubber gloves. Inspect before use and use proper removal technique.[1] | Standard nitrile gloves offer splash protection, but for prolonged contact or immersion, heavier butyl rubber is recommended. Always double-glove when handling neat material. Contaminated gloves must be disposed of as hazardous waste.[1] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required when there is a significant splash risk.[7][8] | The "Causes serious eye damage" classification necessitates robust protection.[4] A face shield protects the entire face from splashes during transfers of larger quantities. |
| Skin/Body Protection | A flame-resistant laboratory coat, fully buttoned. Wear appropriate chemical-resistant clothing for larger scale work.[9][10] | Protects against skin contact and prevents contamination of personal clothing. Contaminated lab coats should be professionally laundered and not taken home.[11] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is required if there is a risk of exceeding exposure limits or if engineering controls fail.[1][6] | While a fume hood is the primary control, respiratory protection provides a critical safety backup, especially during spill cleanup or when handling the powder form which can become airborne. |
Section 4: Standard Operating Procedure for Safe Handling
This protocol is designed as a self-validating system. Adherence to each step is critical for mitigating the risks associated with this compound.
1. Preparation and Pre-Handling Check:
- Verification: Confirm the identity and purity of the reagent from the supplier's label and any accompanying analysis.[12]
- Area Designation: Designate a specific area within the fume hood for handling. Ensure the area is clean and uncluttered.
- Spill Kit: Confirm a spill kit containing absorbent material (e.g., vermiculite or sand), and waste disposal bags is immediately accessible.[11]
- PPE Donning: Don all required PPE as specified in Table 3 before entering the designated handling area.
2. Weighing and Transfer (Solid Form):
- Technique: Use a disposable weighing boat or glassine paper on a tared analytical balance inside the fume hood.
- Causality: Handling the solid inside the hood prevents the inhalation of fine particulates.
- Tool Selection: Use dedicated spatulas. If disposable, discard as contaminated waste. If reusable, decontaminate thoroughly after use.
- Static Control: Be mindful of static electricity which can cause fine powders to disperse. Use of an anti-static gun may be warranted.
3. Dissolution and Use in Solution:
- Solvent Addition: Add the solid to the reaction vessel before slowly adding the solvent under stirring. This minimizes splashing of the neat material.
- Vessel Sealing: Keep the reaction vessel covered or attached to a condenser/inert gas line to prevent vapor release.
- Temperature Control: If the reaction is exothermic, use an ice bath and add reagents slowly to maintain control.
4. Post-Handling Decontamination:
- Surface Cleaning: Wipe down the designated handling area and any equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.[13]
- Waste Disposal: All disposable items (gloves, weighing boats, paper towels) that came into contact with the chemical must be placed in a sealed, labeled hazardous waste container.[8]
- PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water after all work is complete.[11]
Section 5: Emergency Procedures
Rapid and correct response during an emergency is paramount.
First Aid Measures
| Exposure Route | Action | Justification |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6] | Rapid removal from the contaminated atmosphere is critical. Do not perform mouth-to-mouth resuscitation without a protective barrier.[9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][11] | Prompt and thorough washing is essential to minimize dermal absorption of this toxic substance. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] | The classification of "serious eye damage" requires immediate and prolonged irrigation to prevent permanent injury. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. |
Spill Response Protocol
The response must be scaled to the size and location of the spill.
Caption: A decision workflow for responding to spills of this compound.
Section 6: Storage and Disposal
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] The storage location should be a designated, locked cabinet for toxic substances, away from incompatible materials such as strong oxidizing agents.[3][13] Observe all manufacturer recommendations for storage conditions.[11]
Disposal: All waste containing this compound, including surplus material, contaminated items, and spill cleanup debris, must be treated as hazardous waste.[8] Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways.[1][7]
Section 7: References
-
Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (2023, June 28). Safety Data Sheet - 2,4,5-Trimethylaniline. Retrieved from --INVALID-LINK--
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,5-Trimethylaniline. Retrieved from --INVALID-LINK--
-
Capot Chemical. (2025, April 14). MSDS of this compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 2,4,6-Trimethylaniline. Retrieved from --INVALID-LINK--
-
CPAchem. (2019, May 9). Safety data sheet - 2,4,5-Trimethylaniline. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
City Chemical LLC. (2014, April 15). Safety Data Sheet - 2,4,5-Trimethylaniline. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - 2,4,6-Trimethylaniline. Retrieved from --INVALID-LINK--
-
HPC Standards. (n.d.). Safety Data Sheet - this compound. Retrieved from --INVALID-LINK--
-
NOAA. (n.d.). 2,4,5-TRIMETHYLANILINE. CAMEO Chemicals. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
HPC Standards Inc. (n.d.). Safety Data Sheet - this compound. Retrieved from --INVALID-LINK--
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 2,4,6-TRIMETHYL ANILINE. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). 2,4,5-Trimethylaniline SDS, 137-17-7 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
SynQuest Labs. (2017, January 3). Safety Data Sheet - 2,4,5-Trimethylaniline. Retrieved from --INVALID-LINK--
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide to the Basic Chemical Properties of 2,3,4-Trimethylaniline. Retrieved from --INVALID-LINK--
-
OEHHA. (1997, June). Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts. Retrieved from --INVALID-LINK--
References
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- 5. hpc-standards.com [hpc-standards.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. hpc-standards.us [hpc-standards.us]
- 8. echemi.com [echemi.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. nj.gov [nj.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemscene.com [chemscene.com]
- 13. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-Depth Technical Guide to the Reactivity of the Amino Group in 2,3,5-Trimethylaniline
Abstract
2,3,5-Trimethylaniline, also known as isoduridine, is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The reactivity of this molecule is dominated by the interplay between the electron-donating amino group (-NH₂) and the three methyl substituents on the aromatic ring. This guide provides a comprehensive technical analysis of the amino group's reactivity, exploring the nuanced effects of the molecular architecture on key chemical transformations. We will delve into the electronic and steric factors that govern its behavior in reactions such as acylation, alkylation, diazotization, and subsequent coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of how to effectively utilize this compound in synthetic applications.
The Electronic and Steric Landscape of this compound
The chemical personality of this compound is a direct consequence of its substitution pattern. The amino group is a powerful activating group, increasing the electron density of the aromatic ring through resonance, making it highly susceptible to electrophilic attack.[2] Concurrently, the three methyl groups also contribute to this activation via an inductive electron-donating effect.
However, the positioning of these groups introduces significant steric considerations. The methyl group at the C2 position (ortho to the amino group) creates considerable steric hindrance around the nitrogen atom. This steric shield directly impacts the accessibility of the nitrogen's lone pair of electrons, modulating its nucleophilicity and basicity. The methyl groups at C3 and C5 have less direct steric impact on the amino group but influence the overall electronic environment and the regioselectivity of ring-based reactions.
Caption: Steric and electronic factors in this compound.
Nucleophilicity: Acylation & Alkylation Reactions
The lone pair of electrons on the amino group makes it a potent nucleophile. However, the ortho-methyl group provides a kinetic barrier that can impede reactions with bulky electrophiles.
N-Acylation
Acylation, such as the formation of an acetanilide, is a common strategy to protect the amino group, reduce its activating influence on the ring, and prevent unwanted side reactions like oxidation.[3] Due to steric hindrance, the acylation of this compound may require slightly more forcing conditions compared to unhindered anilines.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Reagent Addition: Slowly add acetic anhydride (1.1 - 1.2 eq) to the stirred solution. If dichloromethane is the solvent, a base like pyridine (1.2 eq) should be added to scavenge the acetic acid byproduct.[4]
-
Reaction: Heat the mixture to a gentle reflux (or stir at room temperature if using pyridine) for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using acetic acid, pour the mixture over ice water to precipitate the product. If using dichloromethane, wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude N-(2,3,5-trimethylphenyl)acetamide can be purified by recrystallization from an ethanol/water mixture.
N-Alkylation
Direct N-alkylation of sterically hindered anilines with alkyl halides is often inefficient and prone to over-alkylation. Modern catalytic methods offer superior selectivity and yield. Nickel-catalyzed direct N-alkylation using alcohols as alkylating agents is a robust method that tolerates significant steric hindrance.[5]
| Reaction Type | Reagent Class | Key Challenge | Recommended Approach |
| N-Acylation | Acyl Halides, Anhydrides | Moderate steric hindrance | Use of a base (e.g., pyridine) or acid catalysis |
| N-Alkylation | Alcohols | High steric hindrance, over-alkylation | Nickel-catalyzed direct alkylation[5] |
Diazotization and its Synthetic Cascade
The conversion of the primary amino group into a diazonium salt is one of the most powerful transformations in aromatic chemistry, opening a gateway to a vast array of functionalities.[6][7] The reaction is performed in a cold acidic solution with a source of nitrous acid.
Caption: Synthetic pathways originating from the diazonium salt.
-
Amine Solution: In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate.
-
Nitrite Solution: In a separate flask, dissolve sodium nitrite (NaNO₂) (1.0-1.1 eq) in a minimal amount of cold water.
-
Reaction: Add the sodium nitrite solution dropwise to the cold, stirred aniline suspension. Maintain the temperature strictly below 5 °C throughout the addition. The solids should dissolve as the diazonium salt forms.
-
Endpoint Check: The reaction is complete when a drop of the reaction mixture produces an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid.
-
Usage: The resulting cold diazonium salt solution is unstable and should be used immediately in subsequent reactions without isolation.
The Sandmeyer Reaction: Replacing the Amino Group
The Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with halides (-Cl, -Br) or pseudohalides (-CN).[8][9] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism and is a cornerstone for introducing a wide range of functional groups onto an aromatic ring that are not accessible by direct electrophilic substitution.[8][10]
-
Catalyst Preparation: Prepare a solution of copper(I) chloride (CuCl) (approx. 1.2 eq) in concentrated hydrochloric acid.
-
Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the stirred CuCl solution. A vigorous evolution of nitrogen gas will be observed. The reaction can be gently warmed to room temperature after the initial effervescence subsides to ensure completion.
-
Isolation: The product, 1-chloro-2,3,5-trimethylbenzene, is typically isolated by steam distillation from the reaction mixture or by extraction with an organic solvent like diethyl ether.
-
Purification: The crude product is washed with dilute NaOH solution to remove any phenolic byproducts, then with water, dried over an anhydrous salt, and purified by fractional distillation.
| Sandmeyer Reagent | Product Functional Group |
| CuCl / HCl | -Cl |
| CuBr / HBr | -Br |
| CuCN / KCN | -CN |
Azo Coupling: Synthesis of Dyes
Diazonium salts are weak electrophiles that can attack activated aromatic rings, such as phenols and anilines, in an electrophilic aromatic substitution reaction known as azo coupling.[11][12] This reaction is the foundation of the azo dye industry, which accounts for over 60% of all commercial dyes.[13] The reaction with 2,3,5-trimethylbenzenediazonium salt will produce a brightly colored azo compound.
-
Coupling Partner Solution: Dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (approx. 2.0 eq). Cool the solution to 0-5 °C in an ice bath. 2-naphthol is deprotonated to the more strongly activating naphthoxide ion.
-
Coupling Reaction: Slowly add the freshly prepared, cold 2,3,5-trimethylbenzenediazonium salt solution to the stirred, cold 2-naphthol solution.
-
Product Formation: An intensely colored precipitate (typically red or orange) of the azo dye will form immediately.
-
Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction. Collect the solid dye by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral. The dye can be purified by recrystallization from a suitable solvent like ethanol.
Caption: The azo coupling reaction mechanism.
Oxidative Homo-Coupling
An alternative route to azo compounds is the direct oxidative coupling of anilines. Research has demonstrated that trimethylaniline can undergo oxidative homo-coupling to form a trans-azoarene in high yield using a system of diacetoxyiodobenzene (DIB) and potassium iodide (KI) in acetonitrile at room temperature.[14] This transition-metal-free method provides an efficient pathway to symmetrical azo compounds.
| Method | Reagents | Key Feature |
| Diazotization/Coupling | NaNO₂/HCl then Ar-OH | Forms asymmetrical or symmetrical azo dyes |
| Oxidative Coupling | DIB / KI | Forms symmetrical azo compounds directly[14] |
Conclusion
The amino group of this compound is a versatile functional handle whose reactivity is a delicate balance of potent nucleophilicity and significant steric encumbrance. The ortho-methyl group acts as a kinetic gatekeeper, moderating the speed and feasibility of reactions like acylation and alkylation, often necessitating optimized or catalyzed conditions. However, this steric hindrance does not prevent the fundamentally crucial diazotization reaction, which transforms the amine into a highly valuable diazonium salt intermediate. This intermediate serves as a launchpad for a multitude of synthetic transformations, most notably the Sandmeyer and azo coupling reactions, enabling the introduction of diverse functional groups and the synthesis of vibrant dyes. A thorough understanding of this interplay between electronics and sterics is paramount for any scientist aiming to leverage this compound as a building block in complex molecular design and synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azo coupling - Wikipedia [en.wikipedia.org]
- 12. Azo Coupling [organic-chemistry.org]
- 13. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Industrial Potential of 2,3,5-Trimethylaniline
This guide provides a comprehensive technical overview of 2,3,5-trimethylaniline, focusing on its synthesis, chemical characteristics, and, most critically, its latent potential as a versatile intermediate in various industrial sectors. While less commercially prominent than its isomers, its unique substitution pattern presents untapped opportunities for innovation in materials science, pharmaceuticals, and specialty chemicals. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage novel building blocks for next-generation products.
Core Chemical Profile and Synthesis
This compound, also known as 2,3,5-isocumidine, is an aromatic amine with the molecular formula C₉H₁₃N.[1][2] Its structure, featuring three methyl groups asymmetrically positioned on the aniline ring, imparts specific steric and electronic properties that can be exploited in chemical synthesis. The electron-donating nature of the methyl groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing reaction conditions, purification strategies, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 767-77-1 | [1][3][4] |
| Molecular Formula | C₉H₁₃N | [1][5] |
| Molecular Weight | 135.21 g/mol | [1][5] |
| Appearance | Data not widely available; expected to be a liquid or low-melting solid, darkening on exposure to air and light, typical of anilines. | [6][7] (by analogy) |
| SMILES | CC1=CC(=C(C(=C1)N)C)C | [1][2] |
| Predicted XlogP | 2.3 | [2] |
| Storage | Store in a dark place, sealed in a dry, room-temperature environment. | [3] |
Proposed Synthesis Route
While dedicated literature on the synthesis of this compound is sparse, a robust and industrially scalable pathway can be confidently extrapolated from established methods for its isomers, such as 2,4,6-trimethylaniline.[6][8] The most logical approach involves a two-step process starting from 1,2,4-trimethylbenzene (pseudocumene), a readily available petrochemical feedstock.
-
Nitration: Selective mono-nitration of 1,2,4-trimethylbenzene to yield 1-nitro-2,3,5-trimethylbenzene.
-
Reduction: Reduction of the nitro group to the corresponding primary amine.
The diagram below illustrates this proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system, incorporating in-process checks and clear endpoints for yield and purity assessment.
Step 1: Nitration of 1,2,4-Trimethylbenzene
-
Setup: A jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel is charged with concentrated sulfuric acid.
-
Cooling: The reactor is cooled to 0-5°C using a circulating chiller.
-
Nitrating Mixture: A stoichiometric amount of concentrated nitric acid is added slowly to the sulfuric acid, maintaining the low temperature to create the nitrating mixture.
-
Substrate Addition: 1,2,4-Trimethylbenzene is added dropwise from the addition funnel, ensuring the internal temperature does not exceed 10°C. The reaction is highly exothermic; careful control is paramount to prevent over-nitration and side reactions.
-
Reaction & Monitoring: The mixture is stirred at 5-10°C for 2-4 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is carefully poured onto crushed ice, causing the nitrated product to precipitate or separate as an oil. The product is extracted with a suitable organic solvent (e.g., dichloromethane), washed with aqueous sodium bicarbonate to neutralize residual acid, and then washed with brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 1-nitro-2,3,5-trimethylbenzene.
Step 2: Reduction to this compound
-
Setup: A round-bottom flask is charged with the crude nitro-compound, ethanol, and a reducing agent. For laboratory scale, iron powder and hydrochloric acid are effective. For industrial scale, catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst in a high-pressure reactor) is preferred for its cleaner profile and higher efficiency.
-
Reaction: If using Fe/HCl, the mixture is heated to reflux (approx. 80-100°C) for several hours. The reaction is monitored by TLC until the disappearance of the nitro-compound spot.
-
Work-up: After cooling, the reaction mixture is made alkaline with sodium hydroxide to precipitate iron salts and deprotonate the anilinium salt.
-
Extraction: The mixture is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are dried, and the solvent is evaporated. The resulting crude this compound is then purified by vacuum distillation to yield the final, high-purity product. Characterization via NMR and GC-MS should be performed to confirm structure and purity.
Potential Industrial Applications: An Evidence-Based Projection
Direct applications of this compound are not widely documented. However, by analyzing the established industrial uses of its isomers, a strong, chemically-sound case can be made for its potential in several high-value sectors. The unique substitution pattern of the 2,3,5-isomer can be leveraged to create novel molecules with distinct properties compared to those derived from its more common counterparts.
Intermediate for Azo Dyes and Pigments
Causality: Aromatic amines are foundational precursors for azo dyes, which constitute the largest class of commercial colorants. The synthesis involves diazotization of the amine followed by coupling with an electron-rich partner (e.g., a phenol or another aniline). The specific substitution on the aniline ring directly influences the final color, lightfastness, and solubility of the dye. Isomers like 2,4,5-trimethylaniline were historically used to produce dyes like Ponceau 3R, and 2,4,6-trimethylaniline is a known intermediate for modern dyes.[7][9]
Projected Application: this compound can serve as a diazo component to create a new palette of azo dyes and pigments. Its specific steric and electronic profile would likely result in unique shades and performance characteristics. The process is straightforward and employs well-established industrial chemistry.
Caption: General workflow for synthesizing novel azo dyes.
Building Block in Agrochemicals
Causality: The aniline scaffold is a common structural motif in a wide range of pesticides, including herbicides and fungicides.[10] The nature and position of substituents on the ring are critical for biological activity, selectivity, and metabolic stability.
Projected Application: this compound can be used as a starting material for the synthesis of novel active ingredients in agrochemicals. The amine handle allows for facile derivatization into amides, ureas, or other functional groups common in pesticides. For example, reaction with phosgene or an isocyanate could yield precursors for herbicidal ureas, while acylation could lead to fungicidal anilides. The unique 2,3,5-trimethyl substitution pattern could lead to compounds with a different spectrum of activity or improved environmental profile compared to existing products.
Precursor in Pharmaceutical Synthesis
Causality: Substituted anilines are ubiquitous in medicinal chemistry, serving as key intermediates for active pharmaceutical ingredients (APIs). The amine group is a versatile functional handle for building molecular complexity.
Projected Application: this compound represents a valuable, under-explored starting material for drug discovery programs. It can be incorporated into scaffolds for various therapeutic targets. For instance, it could be used in the synthesis of kinase inhibitors, where the aniline moiety often forms a critical hinge-binding interaction, or as a precursor for central nervous system (CNS) agents. Its lipophilicity, conferred by the three methyl groups, could be advantageous for designing molecules that need to cross the blood-brain barrier.
Monomer for Functional Polymers
Causality: Polyaniline is one of the most studied conducting polymers. Its properties can be tuned by introducing substituents onto the aromatic ring. These substituents can enhance solubility in common organic solvents (a major challenge for the parent polymer), modify the electronic properties, and influence the final polymer morphology.
Projected Application: this compound could be used as a monomer for the synthesis of a soluble, processable conducting polymer. Oxidative polymerization would lead to a poly(this compound) with distinct properties from other substituted polyanilines. Such materials could find applications in anti-static coatings, corrosion protection, and components for electronic devices like sensors or organic light-emitting diodes (OLEDs).
Safety and Toxicological Considerations
A thorough understanding of a chemical's hazard profile is non-negotiable for any industrial application.
-
Acute Toxicity: this compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1]
-
Irritation/Corrosion: It is known to cause skin irritation and serious eye damage.[1]
-
Carcinogenicity: One source indicates that it has been shown to be carcinogenic in animals. This is a significant concern. For context, the closely related isomer 2,4,5-trimethylaniline has demonstrated evidence of carcinogenicity in multiple studies, inducing liver and lung tumors in rats and mice.[9]
Handling Protocol: Due to its hazard profile, all work with this compound must be conducted in a well-ventilated fume hood. Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For handling larger quantities, respiratory protection may be required. All waste must be disposed of as hazardous chemical waste in accordance with local regulations. Given the evidence of carcinogenicity in animals, exposure should be minimized at all times.
Conclusion and Future Outlook
This compound stands as a chemical intermediate with significant, albeit largely unexplored, industrial potential. While its current applications are limited, strong evidence from the well-established chemistry of its isomers points toward valuable opportunities in the synthesis of novel dyes, agrochemicals, pharmaceuticals, and functional polymers. The key to unlocking its value lies in leveraging its unique 2,3,5-substitution pattern to create molecules with superior or differentiated performance characteristics.
Future research should focus on the practical synthesis and characterization of derivatives in each of the proposed application areas. Pilot studies to produce novel azo dyes or screen simple derivatives for biological activity could provide the proof-of-concept needed to drive commercial interest. However, any developmental work must proceed with stringent safety protocols, given the compound's toxicological profile and potential carcinogenicity. For the discerning research and development team, this compound offers a promising frontier for chemical innovation.
References
- 1. This compound | C9H13N | CID 12782408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H13N) [pubchemlite.lcsb.uni.lu]
- 3. 767-77-1|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound - CAS:767-77-1 - Abovchem [abovchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Historical Applications of 2,3,5-Trimethylaniline in Dye Synthesis
This guide provides a comprehensive technical exploration into the historical and potential applications of 2,3,5-trimethylaniline as an intermediate in the synthesis of synthetic dyes. While its isomers, notably 2,4,5- and 2,4,6-trimethylaniline, found more widespread commercial use, this document delves into the chemical principles that would have governed the use of the 2,3,5-isomer within the context of 19th and early 20th-century dye manufacturing. We will examine the synthesis of this aromatic amine, its reactivity in the pivotal diazotization and coupling reactions, and provide detailed theoretical protocols for the creation of azo dyes. This exploration is grounded in the established chemical practices of the era, offering researchers and drug development professionals a thorough understanding of the structure-function relationships of substituted anilines in chromophore development.
Introduction: The Dawn of Synthetic Color and the Rise of Anilines
The mid-19th century marked a revolutionary turning point in the world of color. Until then, humanity relied on dyes derived from natural sources, which were often expensive, inconsistent, and offered a limited palette. The accidental synthesis of mauveine by William Henry Perkin in 1856 from impure aniline heralded the age of synthetic dyes, fundamentally altering the textile, chemical, and eventually, pharmaceutical industries.[1][2] This discovery triggered a cascade of research into the chemical modification of aniline and its derivatives, as chemists sought to create a vast spectrum of new, vibrant, and lightfast colors.[1]
At the heart of this color revolution was the development of azo dyes, following Peter Griess's discovery of the diazotization reaction in 1858.[3][4] This two-step process, involving the conversion of a primary aromatic amine to a diazonium salt followed by its coupling with an electron-rich aromatic compound, became the cornerstone of a massive new industry. The versatility of this reaction allowed for the synthesis of a wide array of dyes with varying colors and properties simply by changing the amine or the coupling partner.[5]
Within this context, substituted anilines, such as the trimethylanilines, were of significant interest. The addition of methyl groups to the aniline ring could influence the final color of the dye, as well as its solubility and fastness properties. While isomers like 2,4,5-trimethylaniline were used in the production of dyes like Ponceau 3R, the historical application of this compound is less documented.[2][6] This guide, therefore, serves as a technical exploration of its potential role, based on the fundamental chemical principles of the era.
Synthesis of this compound: A Historical Perspective
The availability of a dye intermediate was a critical factor in its historical application. The synthesis of this compound would have followed a classical two-step pathway common for aromatic amines: the nitration of the corresponding hydrocarbon followed by the reduction of the nitro group.[2]
Starting Material: 1,2,4-Trimethylbenzene (Pseudocumene)
The precursor for this compound is 1,2,4-trimethylbenzene, also known as pseudocumene. This aromatic hydrocarbon was a component of coal tar, the primary feedstock for the burgeoning organic chemical industry of the late 19th century.
Step 1: Nitration of 1,2,4-Trimethylbenzene
The introduction of a nitro group onto the pseudocumene ring would have been achieved using a mixed acid nitration, a standard procedure at the time.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a cooled excess of concentrated sulfuric acid with constant stirring.
-
Addition of Hydrocarbon: Gradually add 1,2,4-trimethylbenzene to the cold nitrating mixture dropwise, ensuring the temperature does not rise above 10°C to minimize side reactions and oxidation of the methyl groups.
-
Reaction: Continue stirring the mixture in the cold bath for several hours to ensure complete mononitration.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product, 1,2,4-trimethyl-5-nitrobenzene, will separate as an oil or a solid.
-
Purification: The crude product is separated, washed with water and a dilute solution of sodium carbonate to remove residual acid, and then purified by distillation or recrystallization.
Step 2: Reduction of 1,2,4-Trimethyl-5-nitrobenzene
The conversion of the nitro group to an amine was typically accomplished by reduction with a metal in the presence of an acid.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the purified 1,2,4-trimethyl-5-nitrobenzene.
-
Addition of Reducing Agent: Add an excess of a reducing metal, such as iron filings or tin, and a portion of a strong acid, typically hydrochloric acid.
-
Reaction: Heat the mixture under reflux with vigorous stirring. The reaction is exothermic and may require initial cooling before heating is applied to maintain a controlled rate of reaction.
-
Work-up: After the reaction is complete, make the mixture basic with a strong base like sodium hydroxide to liberate the free amine.
-
Isolation and Purification: The this compound can then be isolated by steam distillation from the reaction mixture. The resulting oil is separated from the aqueous layer, dried, and purified by fractional distillation.
The Chemistry of Dye Formation: Diazotization and Azo Coupling
As a primary aromatic amine, this compound is an ideal candidate for the formation of azo dyes through the well-established diazotization and coupling pathway.[7]
The Diazotization of this compound
The first step in azo dye synthesis is the conversion of the primary amine into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[7]
References
- 1. US1872035A - Azo dye from substituted anilides of 2.3 hydroxynaphthoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]
- 4. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. Diazotisation [organic-chemistry.org]
Methodological & Application
Application Note: A Validated Laboratory-Scale Synthesis of 2,3,5-Trimethylaniline
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2,3,5-trimethylaniline. The synthesis is presented as a two-step process commencing with the nitration of 1,2,4-trimethylbenzene (pseudocumene) to yield 2,3,5-trimethylnitrobenzene, followed by the chemical reduction of the nitro intermediate to the target aniline. This guide is designed for researchers and scientists in organic synthesis and drug development, offering detailed procedural instructions, explanations for key experimental choices, rigorous safety protocols, and methods for product purification and characterization.
Introduction and Scientific Context
This compound, a substituted aromatic amine, serves as a valuable building block in organic synthesis.[1] Its structural isomers, such as 2,4,6-trimethylaniline, are widely used as intermediates in the manufacturing of dyes, agrochemicals, and pharmaceuticals.[2][3] The synthesis of such anilines is a foundational technique in organic chemistry, typically involving the reduction of a corresponding nitroaromatic compound.[4][5]
The protocol detailed herein follows this classical and robust pathway. The first stage involves the electrophilic aromatic substitution (nitration) of 1,2,4-trimethylbenzene. The directing effects of the three methyl groups guide the nitronium ion (NO₂⁺) to the sterically accessible position, yielding the desired nitroaromatic intermediate. The subsequent reduction of the nitro group is a critical transformation. While catalytic hydrogenation is a common industrial method, this protocol employs a Béchamp reduction using iron powder in an acidic medium.[6] This choice is predicated on its reliability, cost-effectiveness, and accessibility for standard laboratory equipment without the need for high-pressure hydrogenation apparatus.
Overall Synthesis Workflow
The synthesis is a two-part procedure involving nitration followed by reduction. The workflow is designed to be completed sequentially, with the crude product from the first step being used directly in the second.
Diagram 1: Overall Experimental Workflow.
Critical Safety Precautions
Hazard Overview: this compound and its isomers are classified as hazardous substances. They are harmful if swallowed, in contact with skin, or inhaled.[1] Some isomers are suspected carcinogens.[7][8][9] The precursors, concentrated nitric and sulfuric acids, are highly corrosive.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[10] All manipulations must be performed inside a certified chemical fume hood.
-
Acid Handling: When preparing the nitrating mixture, always add the acid (H₂SO₄) to the other acid (HNO₃) slowly and with cooling. Never add water to concentrated acids.
-
Reaction Monitoring: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.
-
Waste Disposal: All chemical waste, including aqueous layers from extractions and mother liquor from recrystallization, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity | Supplier |
| 1,2,4-Trimethylbenzene | C₉H₁₂ | 120.19 | 12.0 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 30 mL | 98% | Fisher Scientific |
| Nitric Acid (conc.) | HNO₃ | 63.01 | 10 mL | 70% | VWR |
| Iron Powder (<100 mesh) | Fe | 55.85 | 28.0 g (0.5 mol) | - | Alfa Aesar |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 5 mL | 37% | J.T. Baker |
| Sodium Hydroxide | NaOH | 40.00 | ~30 g | ≥97% | EMD Millipore |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL | ACS Grade | - |
| Petroleum Ether | - | - | 100 mL | ACS Grade | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | ~10 g | - | - |
Equipment
-
250 mL and 500 mL three-neck round-bottom flasks
-
Reflux condenser and distillation apparatus
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath and heating mantle
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer
Detailed Synthesis Protocol
Part 1: Nitration of 1,2,4-Trimethylbenzene
-
Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath to maintain a low temperature.
-
Charge the Flask: Add 12.0 g (0.1 mol) of 1,2,4-trimethylbenzene to the flask.
-
Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully and slowly add 30 mL of concentrated H₂SO₄ to 10 mL of concentrated HNO₃.
-
Rationale: Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. This mixing is highly exothermic and requires cooling.
-
-
Nitration Reaction: Slowly add the cold nitrating mixture to the stirred 1,2,4-trimethylbenzene via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 0°C and 10°C .
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it warm to room temperature and stir for another hour.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This will precipitate the crude nitro product.
-
Isolation: Isolate the solid yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Drying: Dry the crude 2,3,5-trimethylnitrobenzene in a desiccator. The product is a yellowish solid and can be used in the next step without further purification.
Part 2: Reduction to this compound
References
- 1. This compound | C9H13N | CID 12782408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Diazotization of 2,3,5-Trimethylaniline
Abstract
This document provides a comprehensive technical guide for the diazotization of 2,3,5-trimethylaniline. Diazotization is a foundational process in synthetic organic chemistry, converting primary aromatic amines into versatile diazonium salt intermediates.[1] These salts are pivotal for introducing a wide array of functional groups onto an aromatic ring, which is often difficult to achieve through direct substitution methods.[2][3][4] This guide is intended for researchers, chemists, and drug development professionals, offering a detailed protocol grounded in mechanistic understanding and rigorous safety protocols. We will explore the reaction mechanism, critical experimental parameters, a step-by-step laboratory procedure, and the significant hazards associated with diazonium salt synthesis.
Introduction: The Synthetic Utility of 2,3,5-Trimethylbenzenediazonium Salts
This compound is a substituted aromatic amine whose synthetic potential is significantly unlocked through its conversion to the corresponding diazonium salt. The reactivity of the parent aniline is dictated by the electron-donating amino group and the three methyl substituents, which activate the aromatic ring.[5] The conversion to a diazonium salt transforms the amino group into an excellent leaving group (N₂), facilitating a host of subsequent substitution reactions.[4]
The resulting 2,3,5-trimethylbenzenediazonium salt is not typically isolated due to its inherent instability and potential for explosive decomposition.[6][7] Instead, it is generated and used in situ as a reactive intermediate for reactions such as:
-
Sandmeyer Reactions: Introducing chloro, bromo, and cyano groups using copper(I) salts.[8][9]
-
Schiemann Reaction: Introducing a fluoro group via the more stable tetrafluoroborate salt intermediate.[9]
-
Phenol Synthesis: Hydrolysis of the diazonium salt to form 2,3,5-trimethylphenol.[10]
-
Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form highly colored azo dyes, which are valuable in the pigment industry and as indicators.[4][6]
This guide provides the foundational knowledge and a practical protocol to empower researchers to perform this reaction safely and efficiently.
Reaction Mechanism and Core Principles
The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[11] The process is performed at low temperatures (typically 0–5 °C) to ensure the thermal stability of the resulting diazonium salt.[2][12]
The mechanism can be dissected into several key steps:
-
Formation of the Nitrosating Agent: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[1][11]
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion, forming an N-N bond.[11][13]
-
Proton Transfers and Dehydration: A series of proton transfers and tautomerization steps occur, culminating in the elimination of a water molecule to form the stable nitrogen-nitrogen triple bond characteristic of the diazonium ion.[1][13]
Critical Experimental Parameters & Causality
Successful and safe diazotization hinges on the strict control of several experimental variables. Understanding the causality behind these parameters is essential for protocol adherence and troubleshooting.
-
Temperature Control (0–5 °C): This is the most critical parameter. Arenediazonium salts are thermally labile.[6] Above 5 °C, they begin to decompose, often vigorously, to form nitrogen gas and highly reactive aryl cations, which can lead to unwanted side products (e.g., phenols) or, in concentrated solutions, a dangerous runaway reaction.[12][14] Maintaining the reaction in an ice-water bath is mandatory.
-
Acid Concentration: A strong mineral acid (e.g., HCl, H₂SO₄) serves two purposes. First, it catalyzes the formation of the nitrosonium ion from sodium nitrite.[11] Second, an excess of acid is required to keep the reaction medium sufficiently acidic to prevent the newly formed diazonium salt from coupling with unreacted this compound, which would form an unwanted azo dye.[15]
-
Reagent Addition: The aqueous solution of sodium nitrite must be added slowly and dropwise to the solution of the amine in acid.[5] This ensures that the highly exothermic reaction is controlled and prevents localized temperature spikes. It also maintains a low steady-state concentration of nitrous acid, minimizing potential side reactions.
-
Stoichiometry and Monitoring: A slight excess of nitrous acid is often used to ensure complete conversion of the amine.[15] The presence of excess nitrous acid can be easily monitored using starch-iodide paper, which turns a dark blue-black color in its presence.[16][17] However, a large excess should be avoided as it can promote decomposition of the diazonium salt.[18]
Safety Protocols: A Self-Validating System
Diazonium salts are high-energy compounds and must be treated as potentially explosive, especially in solid form.[14][18][19] Adherence to a multi-layered safety protocol is non-negotiable.
| Hazard | Cause & Consequence | Mandatory Safety Protocol & Validation |
| Explosion/Detonation | Isolation of solid diazonium salts; rapid heating; mechanical shock (friction, grinding).[10][16][18] | NEVER attempt to isolate the diazonium salt as a solid unless using specialized counter-ions (e.g., tetrafluoroborate) and on a very small scale (<0.75 mmol) with extreme caution.[14][20] Always use the diazonium salt solution directly for the next step.[6] Use plastic or rubber spatulas if handling any related solids.[16] |
| Runaway Reaction | Poor temperature control; rapid addition of nitrite solution.[14] | Maintain the reaction vessel in an ice bath at all times. Use a calibrated thermometer to monitor the internal temperature, keeping it below 5 °C. Add nitrite solution dropwise with vigorous stirring.[16] |
| Toxic Gas Evolution | The reaction generates nitrogen oxides (NOx) from excess nitrous acid.[21] | Conduct the entire procedure in a certified chemical fume hood with good ventilation.[21] |
| Residual Diazonium Salt | Unreacted diazonium salt in the final reaction mixture or waste can pose a hazard during workup or disposal. | Before workup or disposal, quench any remaining diazonium salt. A common method is the addition of hypophosphorous acid (H₃PO₂).[18] |
| Excess Nitrous Acid | Residual nitrous acid can affect the stability of the product and is a toxic oxidant.[17] | Test for excess nitrous acid with starch-iodide paper.[16] Quench any excess by adding a small amount of sulfamic acid or urea, which converts it to N₂ gas, until the starch-iodide test is negative.[17][22] |
Detailed Experimental Protocol
This protocol describes the diazotization of this compound on a 20 mmol scale. The resulting diazonium salt solution is intended for immediate use in a subsequent reaction.
5.1. Reagent & Equipment Summary
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |
| This compound | C₉H₁₃N | 135.21 | 20.0 | 2.70 g | Ensure purity. |
| Hydrochloric Acid | HCl | 36.46 | ~100 | 8.3 mL | Concentrated (37%, 12 M). |
| Sodium Nitrite | NaNO₂ | 69.00 | 22.0 | 1.52 g | Use a 10% excess. |
| Deionized Water | H₂O | 18.02 | - | ~50 mL | |
| Quenching Agents | |||||
| Sulfamic Acid | H₃NSO₃ | 97.09 | - | As needed | For excess HNO₂. |
| Equipment | |||||
| Beakers/Flasks | 100 mL, 250 mL | ||||
| Magnetic Stirrer & Bar | |||||
| Ice-Water Bath | Large enough for reaction flask. | ||||
| Thermometer | Low temperature, -10 to 50 °C. | ||||
| Dropping Funnel | For controlled NaNO₂ addition. | ||||
| Starch-Iodide Paper | For monitoring. |
5.2. Step-by-Step Procedure
-
Preparation of Amine Hydrochloride Salt: In a 250 mL beaker equipped with a magnetic stir bar, combine 2.70 g (20.0 mmol) of this compound with 20 mL of deionized water. While stirring, slowly add 8.3 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt, and the mixture may warm slightly.
-
Preparation of Nitrite Solution: In a separate 100 mL beaker, dissolve 1.52 g (22.0 mmol) of sodium nitrite in 20 mL of deionized water.
-
Cooling: Place the beaker containing the amine hydrochloride solution into a large ice-water bath. Stir the solution until the internal temperature is stable between 0 and 5 °C.
-
Diazotization: Transfer the sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the vigorously stirred amine solution over 15-20 minutes. Crucially, monitor the internal temperature continuously and ensure it does not rise above 5 °C. [14]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion. The solution may be a pale yellow or light brown color.
-
Monitoring for Excess Nitrous Acid: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue-black color indicates the presence of excess nitrous acid, which confirms that sufficient diazotizing agent has been added.[15]
-
Quenching Excess Nitrous Acid: (Mandatory) Slowly add a small amount of solid sulfamic acid or urea in portions to the cold reaction mixture. Stir for a minute after each addition and re-test with starch-iodide paper. Continue adding the quenching agent until the test is negative (no color change).[17][22] This step is critical for the stability of the diazonium salt solution.
-
Immediate Use: The resulting solution of 2,3,5-trimethylbenzenediazonium chloride is now ready for the subsequent synthetic step. Do not store this solution; use it immediately. [2][6]
References
- 1. byjus.com [byjus.com]
- 2. byjus.com [byjus.com]
- 3. Diazonium salts application [unacademy.com]
- 4. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Diazotisation [organic-chemistry.org]
- 9. Notes on Diazonium Salts: Importance in Synthetic Organic Chemistry for IIT JEE aspirants [unacademy.com]
- 10. Diazonium compound - Wikipedia [en.wikipedia.org]
- 11. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 12. Learn About Diazonium Salts Preparation [unacademy.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 17. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
- 18. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 22. US4845638A - Method of eliminating excess nitrite in diazotisation solutions - Google Patents [patents.google.com]
Application Notes and Protocols: 2,3,5-Trimethylaniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While 2,3,5-trimethylaniline is a commercially available aromatic amine, detailed and specific applications in the synthesis of bioactive molecules are not as extensively documented in peer-reviewed literature as for its isomers (e.g., 2,4,6-trimethylaniline). This guide, therefore, provides an overview of its known properties and extrapolates potential synthetic applications based on the fundamental reactivity of aromatic amines. The protocols provided are generalized and should be considered as starting points for research and development, requiring optimization for specific substrates and conditions.
Introduction: The Synthetic Potential of this compound
This compound (CAS No. 767-77-1) is a substituted aromatic amine that holds potential as a versatile building block in organic synthesis.[1] Its structure, featuring an amino group and three methyl substituents on the benzene ring, offers a unique combination of steric and electronic properties that can be exploited in the design and synthesis of novel molecules for the pharmaceutical, agrochemical, and materials science industries. The presence of the amine functionality provides a reactive handle for a wide range of chemical transformations, while the methyl groups influence the regioselectivity of reactions and the physicochemical properties of the resulting products.
This document serves as a guide for researchers interested in exploring the synthetic utility of this compound. It consolidates available data on its properties and outlines potential synthetic pathways, providing a foundation for its application in the laboratory.
Physicochemical and Safety Profile
A thorough understanding of the physical, chemical, and safety properties of a starting material is paramount for its effective and safe use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 767-77-1 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Boiling Point | Not readily available | - |
| Melting Point | Not readily available | - |
| Solubility | Expected to be soluble in organic solvents | - |
| pKa | Not specified, expected to be similar to other anilines | - |
Safety and Handling:
This compound is classified as harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Synthetic Applications and Generalized Protocols
The reactivity of this compound is primarily dictated by the nucleophilic amino group and the activated aromatic ring. The following sections outline key classes of reactions where this building block can be utilized, along with generalized experimental protocols.
Diazotization and Azo Coupling: Access to Chromophores
Primary aromatic amines are classical precursors for the synthesis of azo compounds, which are widely used as dyes and pigments. Diazotization of this compound followed by coupling with an electron-rich aromatic compound would yield a highly colored azo dye.
Causality Behind Experimental Choices: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The use of a strong acid is necessary to generate nitrous acid in situ from sodium nitrite. The coupling reaction is then performed with an electron-rich partner, such as a phenol or an aniline derivative, to facilitate electrophilic aromatic substitution.
Generalized Protocol for Azo Dye Synthesis:
-
Diazotization:
-
Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 2.5 eq of HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 15-30 minutes at 0-5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper (a positive test indicates the presence of excess nitrous acid).
-
-
Azo Coupling:
-
In a separate flask, dissolve the coupling agent (e.g., phenol, 1.0 eq) in an aqueous solution of a base (e.g., NaOH) and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent, maintaining the low temperature and ensuring efficient stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Stir the reaction mixture for an additional 30-60 minutes to ensure complete reaction.
-
Isolate the azo dye by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
-
Caption: Generalized workflow for the synthesis of an azo dye from this compound.
Schiff Base Formation: Precursors to Ligands and Bioactive Molecules
The condensation of this compound with aldehydes or ketones yields Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and can also be used as ligands for metal complexes or as precursors to bioactive heterocyclic compounds.
Causality Behind Experimental Choices: The formation of a Schiff base is a reversible reaction. The equilibrium is typically driven towards the product by removing the water formed during the reaction, often by azeotropic distillation with a suitable solvent like toluene or by using a dehydrating agent. An acid catalyst is often employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Generalized Protocol for Schiff Base Synthesis:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., toluene or ethanol).
-
Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove water azeotropically.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude Schiff base can be purified by recrystallization or column chromatography.
Caption: General reaction scheme for the formation of a Schiff base from this compound.
N-Arylation Reactions: Building Complex Amines
Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of C-N bonds. This compound can be used as the amine component in these reactions to synthesize more complex tri-substituted amines.
Causality Behind Experimental Choices: The Buchwald-Hartwig amination typically employs a palladium catalyst in combination with a phosphine ligand. The choice of ligand is crucial for the success of the reaction and depends on the specific substrates. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous and inert conditions are generally necessary to prevent catalyst deactivation.
Generalized Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add this compound (1.1-1.5 eq) and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Conceptual workflow for the N-arylation of this compound via Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound presents itself as a potentially valuable, yet underutilized, building block in organic synthesis. While specific, high-yield protocols for its incorporation into complex, bioactive molecules are not widely reported, its fundamental reactivity as a primary aromatic amine suggests a broad scope of potential applications. The generalized protocols provided herein for azo coupling, Schiff base formation, and N-arylation serve as a foundational guide for researchers to begin exploring the synthetic chemistry of this intriguing molecule. Further investigation into the reactivity and applications of this compound is warranted and could lead to the discovery of novel compounds with interesting biological or material properties.
References
Topic: Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3,5-Trimethylaniline via Acylation Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chemical derivatization of 2,3,5-trimethylaniline, a primary aromatic amine, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of polar compounds like trimethylanilines is often hampered by poor chromatographic performance, including peak tailing and low sensitivity, due to their high polarity and low volatility.[1] Derivatization via acylation with Trifluoroacetic Anhydride (TFAA) is presented as a comprehensive solution. This process converts the polar primary amine into a less polar, more volatile, and thermally stable N-trifluoroacetyl derivative, significantly improving chromatographic peak shape, enhancing sensitivity, and ensuring reliable quantification.[1][2] This guide details the reaction mechanism, a step-by-step laboratory protocol, recommended GC-MS parameters, and expected data outcomes to aid researchers in achieving accurate and reproducible results.
Introduction: The Rationale for Derivatization
This compound (Isopseudocumidine) is an important chemical intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[3] Accurate identification and quantification are critical for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose due to its high resolving power and definitive identification capabilities.[4][5]
However, primary aromatic amines like this compound possess an active N-H bond, which imparts high polarity. This leads to several analytical challenges in GC-MS:
-
Poor Volatility: The compound may not readily vaporize in the GC inlet, leading to sample discrimination and poor sensitivity.
-
Peak Tailing: The polar amine group can interact with active sites (e.g., free silanol groups) on the GC column and liner, resulting in broad, asymmetric peaks that are difficult to integrate accurately.[1]
-
Thermal Instability: At the high temperatures required for volatilization, the analyte may degrade, compromising quantitative accuracy.
Chemical derivatization addresses these issues by replacing the active hydrogen on the amino group with a nonpolar functional group.[1][6] This modification increases the analyte's volatility and thermal stability while shielding the polar amine functionality, leading to sharper, more symmetrical chromatographic peaks and improved analytical performance.[1][7] Acylation with Trifluoroacetic Anhydride (TFAA) is a particularly effective method for primary amines, as the resulting N-acyl derivatives are stable and highly volatile.[2][8]
Selected Derivatization Strategy: Acylation with TFAA
Acylation is a robust and widely used derivatization technique for compounds containing amine and hydroxyl groups.[6][7] The reaction involves the introduction of an acyl group (R-C=O) into the molecule. For this application, we utilize Trifluoroacetic Anhydride (TFAA) as the acylation reagent.
Causality of Reagent Choice:
-
Reactivity: TFAA is a highly reactive acylating agent, ensuring a rapid and complete reaction with the primary amine under mild heating.[1]
-
Volatility of Derivative: The trifluoroacetyl group significantly increases the volatility of the resulting derivative, making it ideal for GC analysis.[9]
-
Stability: The resulting N-trifluoroacetyl amide is more chemically and thermally stable than the parent amine and many other derivatives, such as silylated compounds.[8]
-
Detection: The presence of fluorine atoms in the derivative can enhance sensitivity, particularly when using an electron capture detector (ECD), and provides a unique mass signature for MS detection.[1]
Reaction Mechanism: The derivatization proceeds via a nucleophilic acyl substitution. The nitrogen atom of the this compound acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the TFAA molecule. This leads to the formation of a stable N-(2,3,5-trimethylphenyl)-2,2,2-trifluoroacetamide derivative and a trifluoroacetic acid byproduct.
Caption: Reaction scheme for the derivatization of this compound.
Experimental Protocol
This protocol provides a self-validating system for the derivatization of this compound. Successful derivatization will be confirmed by the appearance of a new, sharp chromatographic peak at a different retention time with a characteristic mass spectrum.
Materials and Reagents
-
This compound (≥98% purity)
-
Trifluoroacetic Anhydride (TFAA), Derivatization Grade (≥99%)
-
Ethyl Acetate, HPLC or GC Grade (Anhydrous)
-
Pyridine, Anhydrous (Optional, as catalyst/acid scavenger)
-
Nitrogen Gas, high purity
-
2 mL reaction vials with PTFE-lined screw caps
-
Micropipettes (10-100 µL, 100-1000 µL)
-
Heating block or water bath
-
Vortex mixer
Derivatization Workflow
The procedure is designed to be straightforward and robust, minimizing potential sources of error.
Caption: Step-by-step workflow from sample preparation to GC-MS analysis.
Step-by-Step Procedure
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity ethyl acetate.
-
Aliquoting: Transfer 100 µL of the stock solution into a 2 mL reaction vial. This corresponds to 100 µg of the analyte.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. This step is critical as TFAA can be hydrolyzed by residual water, reducing the reaction efficiency.[10]
-
Reagent Addition: To the dried residue, add 200 µL of anhydrous ethyl acetate, followed by 100 µL of Trifluoroacetic Anhydride (TFAA). The excess reagent ensures the reaction goes to completion.[1]
-
Expert Tip: For analytes that may be sensitive, adding a small amount of pyridine (10-20 µL) can act as a catalyst and scavenge the trifluoroacetic acid byproduct, though it is often not necessary for simple amines.
-
-
Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block set to 60°C for 30 minutes.[1][10]
-
Evaporation: After the reaction is complete, cool the vial to room temperature. Uncap the vial in a fume hood and evaporate the excess ethyl acetate and unreacted TFAA under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 1.0 mL of ethyl acetate. The sample is now at a nominal concentration of 100 µg/mL and is ready for analysis.
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
GC-MS Analysis Parameters
The following parameters provide a robust starting point for the analysis of the derivatized this compound. Optimization may be required based on the specific instrumentation used.
| GC Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A standard non-polar column provides excellent separation for a wide range of derivatized compounds. |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Temperature | 270 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.[4] |
| Injection Mode | Splitless (hold for 1 min) | Maximizes the transfer of the analyte to the column for high sensitivity.[11] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for good separation from solvent and potential impurities.[4] |
| MS Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation in the source. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Scan Range | 40 - 350 amu | Covers the expected mass of the derivative and its key fragments. |
| Solvent Delay | 3 - 4 minutes | Prevents the high concentration of solvent from saturating the detector. |
Expected Results and Interpretation
Successful derivatization is validated by comparing the chromatograms of an underivatized standard with the derivatized sample.
-
Chromatographic Improvement: The underivatized this compound, if it elutes, will likely show a broad, tailing peak. The derivatized product will appear as a sharp, symmetrical peak at a different retention time.
-
Mass Spectrum: The EI mass spectrum of the derivative provides definitive structural confirmation.
| Compound | Formula | MW ( g/mol ) | Expected M⁺ (m/z) | Key Fragment Ions (m/z) | Comment |
| This compound | C₉H₁₃N | 135.21 | 135 | 134 (M-H), 120 (M-CH₃) | Parent compound, may show poor peak shape. |
| N-(2,3,5-trimethylphenyl)-2,2,2-trifluoroacetamide | C₁₁H₁₂F₃NO | 231.22 | 231 | 162 (M-CF₃), 134 (M-COCF₃) | Derivatized product, expected to have excellent peak shape. |
The molecular ion (M⁺) of the derivative should be observed at m/z 231 . Key fragmentation patterns in EI-MS for trifluoroacetylated amines include the loss of the trifluoroacetyl group or parts of it. Expect to see a prominent fragment at m/z 162 , corresponding to the loss of the trifluoromethyl radical (•CF₃), and a fragment at m/z 134 , corresponding to the loss of the entire trifluoroacetyl radical (•COCF₃), which results in the trimethylaniline fragment ion.
Conclusion
The acylation of this compound with Trifluoroacetic Anhydride (TFAA) is a highly effective and reliable method to overcome common challenges associated with the GC-MS analysis of primary aromatic amines. This derivatization protocol significantly improves analyte volatility and thermal stability, resulting in superior chromatographic performance characterized by sharp, symmetrical peaks and enhanced sensitivity. By following the detailed procedures and instrumental parameters outlined in this application note, researchers can achieve accurate, reproducible, and trustworthy results in the qualitative and quantitative analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. h-brs.de [h-brs.de]
- 3. nbinno.com [nbinno.com]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thescipub.com [thescipub.com]
- 6. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 8. cris.unibo.it [cris.unibo.it]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 2,3,5-Trimethylaniline as a Versatile Precursor for the Synthesis of Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2,3,5-trimethylaniline as a precursor for novel ligands, with a particular focus on the synthesis of Schiff base ligands and their subsequent metal complexes. The strategic placement of methyl groups on the aniline ring imparts unique steric and electronic properties to the resulting ligands, influencing their coordination chemistry and the catalytic or biological activity of their metal complexes. This document offers detailed, field-proven protocols for the synthesis and characterization of a representative Schiff base ligand derived from this compound. Furthermore, it explores the potential applications of these novel ligands in catalysis and as potential therapeutic agents, providing insights into the causality behind experimental design and the self-validating nature of the described protocols.
Introduction: The Strategic Advantage of this compound in Ligand Design
This compound is a valuable and somewhat underexplored building block in the synthesis of bespoke ligands for coordination chemistry and medicinal applications.[1] The asymmetric substitution pattern of the three methyl groups on the aromatic ring offers a unique combination of steric hindrance and electron-donating effects. This contrasts with more symmetrically substituted anilines, such as 2,4,6-trimethylaniline, and allows for the generation of ligands with distinct coordination geometries and reactivities.[2]
The primary amino group of this compound serves as a versatile handle for the introduction of a wide array of functionalities. One of the most direct and efficient methods for elaborating this precursor into a ligand is through condensation with a carbonyl compound to form a Schiff base, also known as an imine or azomethine.[3][4][5] These Schiff base ligands are renowned for their ease of synthesis, structural diversity, and ability to form stable complexes with a wide range of metal ions.[3][6][7][8] The resulting metal complexes often exhibit interesting catalytic and biological properties, including antibacterial, antifungal, and anticancer activities.[3][6][7][8]
This guide will focus on the synthesis of a novel Schiff base ligand from this compound and its subsequent complexation with a transition metal, providing detailed protocols and rationale to empower researchers in their exploration of this promising chemical space.
Synthesis of a Novel Schiff Base Ligand: (E)-2-(((2,3,5-trimethylphenyl)imino)methyl)phenol
The condensation reaction between an aniline and an aldehyde is a robust and well-established method for the synthesis of Schiff bases.[4][5] The following protocol details the synthesis of a representative Schiff base ligand from this compound and salicylaldehyde. The hydroxyl group of salicylaldehyde provides an additional coordination site, rendering the resulting ligand potentially bidentate.
Causality Behind Experimental Choices
-
Solvent: Ethanol is a common solvent for Schiff base synthesis as it readily dissolves both the amine and aldehyde reactants and allows for easy removal of the water byproduct upon completion of the reaction.[4][9]
-
Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine.[9]
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the consumption of the starting materials and the formation of the product.[9]
-
Purification: Recrystallization is a standard method for purifying the solid Schiff base product, effectively removing unreacted starting materials and byproducts.[9]
Detailed Experimental Protocol
Materials:
-
This compound (1.0 mmol, 135.21 mg)
-
Salicylaldehyde (1.0 mmol, 122.12 mg, 0.105 mL)
-
Absolute Ethanol (20 mL)
-
Concentrated Sulfuric Acid (1-2 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 135.21 mg) and absolute ethanol (10 mL). Stir the mixture until the aniline is completely dissolved.
-
In a separate beaker, dissolve salicylaldehyde (1.0 mmol, 122.12 mg) in absolute ethanol (10 mL).
-
Add the salicylaldehyde solution to the round-bottom flask containing the this compound solution.
-
Carefully add 1-2 drops of concentrated sulfuric acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot corresponding to the Schiff base product should be observed.
-
Once the reaction is complete (typically within 2-4 hours, as indicated by the disappearance of the limiting starting material on TLC), remove the heat source and allow the reaction mixture to cool to room temperature.
-
A yellow crystalline precipitate of the Schiff base ligand should form upon cooling. If no precipitate forms, the solution can be concentrated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a vacuum oven.
Characterization of the Ligand
The successful synthesis of the Schiff base ligand, (E)-2-(((2,3,5-trimethylphenyl)imino)methyl)phenol, should be confirmed through various spectroscopic techniques:
| Technique | Expected Observations |
| FT-IR | Appearance of a strong absorption band in the region of 1615-1630 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde. |
| ¹H NMR | A characteristic singlet in the range of δ 8.0-9.0 ppm corresponding to the proton of the azomethine group (-CH=N-). Signals for the aromatic protons and the methyl groups of the trimethylphenyl moiety. A broad singlet for the phenolic -OH proton. |
| ¹³C NMR | A signal in the range of δ 160-170 ppm attributed to the carbon of the azomethine group (C=N). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the Schiff base ligand (C₁₆H₁₇NO). |
Synthesis of a Metal Complex with the Novel Schiff Base Ligand
Schiff base ligands readily form stable complexes with a variety of transition metals.[9][10] The following is a general protocol for the synthesis of a metal(II) complex using the newly synthesized ligand.
Rationale for the Synthetic Approach
The synthesis of Schiff base metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.[9] The choice of metal salt and solvent can influence the stoichiometry and geometry of the resulting complex. Methanol is a common solvent for this type of reaction. The metal-to-ligand ratio is often 1:2 for divalent metal ions, leading to the formation of a neutral complex.
General Experimental Protocol
Materials:
-
(E)-2-(((2,3,5-trimethylphenyl)imino)methyl)phenol (2.0 mmol)
-
Metal(II) acetate hydrate (e.g., Cu(OAc)₂·H₂O, Ni(OAc)₂·4H₂O, Co(OAc)₂·4H₂O) (1.0 mmol)
-
Methanol (30 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Dissolve the Schiff base ligand (2.0 mmol) in hot methanol (20 mL) in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve the metal(II) acetate hydrate (1.0 mmol) in hot methanol (10 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A change in color and the formation of a precipitate often indicate the formation of the metal complex.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature.
-
Collect the solid metal complex by vacuum filtration.
-
Wash the product with a small amount of cold methanol and then with diethyl ether.
-
Dry the complex in a vacuum oven.
Workflow for Ligand and Complex Synthesis
Caption: Workflow for the synthesis of a novel Schiff base ligand and its subsequent metal complex.
Potential Applications in Catalysis and Drug Development
The metal complexes derived from this compound-based Schiff base ligands are expected to exhibit a range of interesting applications, drawing parallels from structurally similar complexes reported in the literature.
Catalytic Applications
Schiff base metal complexes are well-known for their catalytic activity in various organic transformations.[3][10] The steric bulk provided by the trimethylphenyl group can influence the selectivity of catalytic reactions. For instance, these complexes could be investigated as catalysts for:
-
Oxidation Reactions: Mimicking the active sites of certain metalloenzymes, these complexes can catalyze the oxidation of alcohols and other organic substrates.
-
Reduction Reactions: They can also be employed in hydrogenation and transfer hydrogenation reactions.
-
Carbon-Carbon Bond Forming Reactions: Reactions such as Suzuki-Miyaura cross-coupling or aldol condensations could be catalyzed by these novel complexes.
Drug Development and Biological Activity
The coordination of a metal ion to a Schiff base ligand can significantly enhance its biological activity.[7][8] The resulting complexes are often more potent than the free ligand. Potential areas of investigation for these novel complexes include:
-
Antimicrobial Agents: Many Schiff base metal complexes exhibit significant antibacterial and antifungal properties.[7][8] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Anticancer Agents: Some metal complexes have shown promising anticancer activity through mechanisms such as DNA binding and cleavage, or the induction of apoptosis.
-
Enzyme Inhibition: The specific geometry and electronic properties of the complexes can be tailored to target and inhibit the active sites of particular enzymes implicated in disease pathways.
Illustrative Signaling Pathway for Anticancer Activity
Caption: A potential mechanism of anticancer activity for a Schiff base metal complex.
Conclusion
This compound is a precursor with significant potential for the development of novel ligands with unique steric and electronic properties. The straightforward synthesis of Schiff base ligands from this aniline, followed by complexation with various metal ions, opens up a vast chemical space for exploration. The detailed protocols and rationale provided in this guide are intended to serve as a solid foundation for researchers to design and synthesize new catalysts and potential therapeutic agents. The self-validating nature of the described synthetic procedures, coupled with the insights into their potential applications, should empower further innovation in the fields of coordination chemistry, catalysis, and drug discovery.
References
- 1. This compound | C9H13N | CID 12782408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 7. mdpi.com [mdpi.com]
- 8. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Azo Dyes Using 2,3,5-Trimethylaniline
Introduction: The Versatility of Azo Dyes from Substituted Anilines
Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of all dyes used globally.[1] Their defining feature is the azo group (-N=N-), a chromophore that connects two or more aromatic rings. The widespread application of these dyes in textiles, printing, cosmetics, and biomedical research stems from their brilliant colors, high tinctorial strength, and the relative simplicity of their synthesis.[1][2][3]
The synthesis is classically a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2][4] The final color and properties of the dye can be finely tuned by altering the substitution patterns on either the amine or the coupling component.
This guide focuses on the use of 2,3,5-trimethylaniline as the primary aromatic amine. The presence of three electron-donating methyl groups on the aromatic ring influences the electronic properties of the intermediate diazonium salt and, consequently, the spectral properties (i.e., the color) of the final azo dye. This document provides a detailed theoretical framework and actionable laboratory protocols for researchers engaged in dye synthesis and new molecule development.
Reaction Principle and Mechanism
The synthesis of an azo dye from this compound proceeds through two fundamental electrophilic substitution reactions.
Step 1: Diazotization of this compound
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This reaction is conducted in a cold, acidic solution. The acid (typically HCl) reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ. The amine then attacks the protonated nitrous acid, and after a series of proton transfers and the elimination of water, the 2,3,5-trimethyldiazenylium salt is formed.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures, often leading to the evolution of nitrogen gas and the formation of phenols.[6][7] Maintaining the reaction in an ice bath is mandatory for safety and yield.
-
In Situ Generation of HNO₂: Nitrous acid is unstable and decomposes readily. Therefore, it is always prepared within the reaction mixture immediately before it is needed.[4]
Step 2: Electrophilic Aromatic Substitution (Azo Coupling)
The resulting diazonium salt is a weak electrophile. It readily reacts with an electron-rich "coupling component," such as a phenol or another aromatic amine, in an electrophilic aromatic substitution reaction.[2][8]
-
Coupling with Phenols (e.g., 2-Naphthol): This reaction is typically carried out under mildly alkaline conditions (pH 8-10). The alkaline environment deprotonates the phenol to form a highly activated phenoxide ion, which is a potent nucleophile. The diazonium salt then attacks the aromatic ring, usually at the para position to the hydroxyl group, unless this position is blocked.
-
Coupling with Amines (e.g., N,N-Dimethylaniline): This coupling is performed in a weakly acidic medium (pH 4-5). The acidic conditions are a compromise: they must be acidic enough to prevent the diazonium salt from converting to a non-electrophilic diazohydroxide, but not so acidic that the coupling amine is fully protonated on its nitrogen, which would deactivate the ring.
Safety Precautions: A Mandate for Prudence
Chemical synthesis involving anilines and diazonium intermediates requires strict adherence to safety protocols.
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and is toxic to aquatic life.[9][10][11] Always handle it in a certified chemical fume hood.
-
Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. For this reason, they are almost always generated in situ and used immediately in solution without being isolated.[5]
-
Reagents: Concentrated acids (HCl) are corrosive.[6] Sodium nitrite is an oxidizer and is toxic if swallowed.[6] Handle all chemicals with appropriate Personal Protective Equipment (PPE).
Mandatory PPE:
-
Splash-resistant safety goggles (BS EN166 3 compliant)
-
Chemical-resistant gloves (e.g., nitrile)
-
A properly fitted laboratory coat
Engineering Controls:
-
All steps must be performed in a well-ventilated chemical fume hood.[6]
-
An ice bath for temperature control must be readily available throughout the diazotization and coupling steps.
Experimental Workflow and Protocols
The overall experimental workflow is a sequential process from reagent preparation to final product characterization.
Caption: Experimental workflow for azo dye synthesis.
Protocol 1: Diazotization of this compound
This protocol details the formation of the 2,3,5-trimethyldiazenylium chloride solution.
Materials & Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide test paper
Procedure:
-
Prepare the Aniline Salt Solution: In a 100 mL beaker, add 2.5 mL of concentrated HCl to 10 mL of distilled water. Carefully cool this solution to 0-5 °C in an ice-salt bath. To this cold acid solution, slowly add 2.70 g (0.02 mol) of this compound while stirring. The aniline salt may precipitate, which is acceptable. Ensure the temperature remains below 5 °C.
-
Prepare the Nitrite Solution: In a separate 50 mL beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 8 mL of distilled water. Cool this solution thoroughly in an ice bath.
-
Perform Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline salt suspension over 10-15 minutes. Use a thermometer to monitor the internal temperature, ensuring it does not rise above 5 °C.
-
Verify Reaction Completion: After the addition is complete, continue stirring in the ice bath for another 10 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. An immediate dark blue-black color indicates the presence of excess nitrous acid and that diazotization is complete.[8] If the test is negative, add a small amount of additional nitrite solution until a positive test is achieved.
-
Proceed Immediately: The resulting clear diazonium salt solution should be used immediately in the next step. Do not store it.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the synthesis of a red-orange azo dye.
Materials & Reagents:
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
The cold diazonium salt solution from Protocol 1
Procedure:
-
Prepare the Coupling Solution: In a 250 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 40 mL of 2 M sodium hydroxide solution. Cool this solution to 5 °C in an ice bath with stirring. 2-naphthol is not very soluble in water but dissolves in NaOH to form sodium 2-naphthoxide.[6]
-
Perform the Coupling Reaction: While stirring the cold 2-naphthol solution vigorously, add the cold diazonium salt solution (from Protocol 1) slowly over 15-20 minutes.
-
Observe Dye Formation: A brightly colored precipitate (typically red or orange) should form immediately upon addition.
-
Complete the Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
Protocol 3: Isolation and Purification of the Azo Dye
Procedure:
-
Isolate the Crude Product: Collect the solid azo dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash the Product: Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate runs clear and has a neutral pH. This removes unreacted salts and other water-soluble impurities.
-
Dry the Crude Product: Press the filter cake as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry. Alternatively, it can be dried in a desiccator.
-
Purify by Recrystallization: Transfer the crude, dry solid to a beaker and recrystallize from a suitable solvent, such as ethanol or an ethanol-water mixture. Dissolve the solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. Record the final mass and calculate the percentage yield.
Data Summary and Expected Results
| Parameter | Reactant | Molar Amount (mol) | Key Conditions | Expected Observation |
| Diazotization | This compound | 0.02 | 0-5 °C, aq. HCl | Clear, pale yellow solution forms. |
| Sodium Nitrite | 0.021 | Dropwise addition | Starch-iodide paper turns blue-black. | |
| Coupling | 2,3,5-Trimethyl-diazenylium | 0.02 | 0-5 °C, slow addition | Formation of a vibrant red-orange precipitate. |
| 2-Naphthol | 0.02 | aq. NaOH (pH > 8) | The precipitate deepens in color. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No dye formation or very low yield | Diazotization temperature was too high (>10 °C), causing diazonium salt decomposition. | Maintain strict temperature control (0-5 °C) throughout the diazotization and addition steps. |
| Insufficient acid during diazotization. | Ensure the aniline is fully dissolved/suspended in a sufficiently acidic solution before adding nitrite. | |
| Incorrect pH for coupling reaction. | Check the pH of the coupling solution before adding the diazonium salt. Adjust with NaOH (for phenols) or acid (for amines) as needed. | |
| Product is a dark, tarry solid | Side reactions due to high temperature. | Repeat the synthesis with better temperature control. |
| Coupling reaction was too fast. | Add the diazonium salt solution more slowly and with very efficient stirring to dissipate local heat. | |
| Starch-iodide test is negative | Insufficient sodium nitrite was added. | Add more cold sodium nitrite solution dropwise until the test is positive. |
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. article.aascit.org [article.aascit.org]
- 4. researchgate.net [researchgate.net]
- 5. Diazotisation [organic-chemistry.org]
- 6. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fr.cpachem.com [fr.cpachem.com]
Reduction of 2,3,5-trinitrotoluene to 2,3,5-Trimethylaniline
Application and Protocol Guide
Topic: High-Yield Synthesis of 2,3,5-Trimethylaniline via Catalytic Reduction of 2,3,5-Trinitrotoluene
Abstract: This document provides a comprehensive guide for the chemical reduction of 2,3,5-trinitrotoluene to this compound, a valuable intermediate in the synthesis of various specialty chemicals. While the reduction of the more common 2,4,6-isomer (TNT) is widely documented, this note adapts established principles of polynitroaromatic compound reduction to the specific synthesis of the 2,3,5-isomer. The primary method detailed is catalytic hydrogenation using Raney® Nickel, a procedure selected for its high efficiency, chemoselectivity, and favorable green chemistry profile.[1] This guide covers the underlying reaction principles, a detailed step-by-step protocol, critical safety procedures for handling energetic materials, methods for product characterization, and a troubleshooting guide. It is intended for researchers and process chemists in industrial and academic settings.
Paramount Safety Considerations: Handling Trinitrotoluene Isomers
Warning: 2,3,5-Trinitrotoluene is a high-energy material and a close structural isomer of 2,4,6-Trinitrotoluene (TNT). It must be treated as a primary explosive hazard. All handling must be conducted by trained personnel in a controlled laboratory environment equipped with appropriate safety features, including fume hoods and blast shields.
-
Shock and Friction Sensitivity: Avoid grinding, scraping, or subjecting the solid material to shock or friction, as this can lead to detonation.[2] Use non-sparking tools (e.g., bronze, plastic) for all manipulations.[2]
-
Thermal Hazard: The material can detonate upon heating, especially under confinement.[3] The decomposition temperature of the related 2,4,6-TNT is 240°C.[4] All heating operations must be conducted with extreme care using precisely controlled equipment (e.g., oil baths) and behind a blast shield.
-
Static Discharge: Take precautionary measures against static discharge.[5] Ensure all equipment and containers are properly grounded and bonded.[2]
-
Personal Protective Equipment (PPE): At a minimum, flame-resistant lab coats, chemical safety goggles, a face shield, and compatible gloves (e.g., Viton®) are mandatory.[6]
-
Storage: Store in a cool, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong bases, oxidizing agents, and reducing agents.[2][7] The material should be kept wetted with water or another suitable phlegmatizing agent as specified by the supplier to reduce sensitivity.[5]
-
Waste Disposal: All contaminated materials and residual 2,3,5-trinitrotoluene must be treated as hazardous explosive waste and disposed of according to institutional and federal regulations.[6] Never wash into a sewer.[2]
Scientific Principles: The Reduction of Aromatic Nitro Groups
The conversion of an aromatic nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in organic synthesis. The reaction involves a six-electron reduction. For a trinitrated compound like 2,3,5-trinitrotoluene, a total of eighteen electrons are required for full conversion to the corresponding triamine.
The overall transformation proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species.[8][9] Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
While various reducing systems exist (e.g., iron in acidic media, tin(II) chloride), catalytic hydrogenation offers the cleanest and most atom-economical pathway, producing only water as a byproduct.[1][10]
Choice of Catalyst:
-
Palladium on Carbon (Pd/C): A highly effective and common choice for nitro group reductions.[11]
-
Raney® Nickel: An alternative catalyst, often preferred for its lower cost and high activity.[12] It is particularly useful when other reducible functional groups that are sensitive to Pd/C (like certain protecting groups or benzylic ethers) are present.[11] For the complete reduction of multiple nitro groups, Raney® Nickel provides excellent efficacy.[13]
This protocol will focus on Raney® Nickel due to its proven robustness in reducing polynitroaromatic compounds.[12] The hydrogen source will be gaseous hydrogen (H₂), which requires a specialized pressure-rated apparatus.
Visualizing the Reduction Pathway
The diagram below illustrates the multi-step reduction of the three nitro groups on the toluene ring to the corresponding amino groups, yielding the final product.
Caption: Reaction pathway from 2,3,5-trinitrotoluene to this compound.
Detailed Experimental Protocol
This protocol describes the reduction of 2,3,5-trinitrotoluene on a 5 mmol scale. All operations should be performed in a certified fume hood behind a blast shield.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3,5-Trinitrotoluene | Synthesis Grade | Specialty Supplier | Explosive Hazard . Handle with extreme caution. |
| Raney® Nickel (slurry in water, ~50%) | Catalyst Grade | Major Supplier | Pyrophoric when dry . Never allow the catalyst to dry. |
| Ethanol (EtOH), Anhydrous | ACS Grade, 200 Proof | Major Supplier | Used as the reaction solvent. |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Gas Supplier | Flammable gas. Use in a well-ventilated area. |
| Celite® 545 (Diatomaceous Earth) | Reagent Grade | Major Supplier | Filtration aid for removing the catalyst. |
| Dichloromethane (DCM) | ACS Grade | Major Supplier | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major Supplier | For aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Supplier | For drying the organic phase. |
Equipment
-
Parr-type hydrogenation apparatus or a similar high-pressure reaction vessel (e.g., 100 mL capacity).
-
Glass liner for the reaction vessel.
-
Magnetic stirrer and stir bars.
-
Buchner funnel and filter flask setup.
-
Standard laboratory glassware (beakers, flasks, graduated cylinders).
-
Rotary evaporator.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into the glass liner of the hydrogenation vessel. Add 2,3,5-trinitrotoluene (5.0 mmol, 1.14 g).
-
Solvent Addition: Add 30 mL of anhydrous ethanol to the vessel to dissolve the substrate.
-
Catalyst Addition: Under a stream of inert gas (e.g., Argon or Nitrogen) to prevent the catalyst from drying and igniting, carefully add the Raney® Nickel slurry. Use a pipette to withdraw approximately 0.2-0.3 g (wet weight) of the catalyst slurry and add it to the reaction mixture.[13]
-
Causality Note: Adding the catalyst last and under an inert atmosphere minimizes the risk of ignition, as Raney® Nickel is pyrophoric when dry.
-
-
System Assembly and Purging: Immediately assemble the hydrogenation apparatus. Seal the vessel securely. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle three times to remove all oxygen.
-
Hydrogenation: After the final nitrogen vent, purge the system with hydrogen gas by pressurizing to ~50 psi and venting (do this into the fume hood exhaust). Repeat this hydrogen purge twice. Finally, pressurize the vessel to the desired pressure (e.g., 50-100 psi of H₂).
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed. Monitor the reaction by observing the pressure drop on the gauge as hydrogen is consumed. The reaction is generally complete within a few hours at room temperature, but may require gentle heating (30-40°C) for full conversion.[13]
-
Trustworthiness Note: Reaction completion can be confirmed by the cessation of hydrogen uptake. For more precise monitoring, a small aliquot can be carefully depressurized, filtered, and analyzed by TLC (Thin Layer Chromatography), looking for the disappearance of the starting material spot.
-
-
Depressurization and Catalyst Removal: Once the reaction is complete, stop the stirring. Carefully vent the excess hydrogen pressure. Purge the vessel three times with nitrogen to remove all residual hydrogen.
-
Filtration: Open the vessel in the fume hood. The Raney® Nickel will settle at the bottom. Prepare a small pad of Celite® in a Buchner funnel. Carefully decant the reaction mixture through the Celite® pad to filter off the catalyst. Rinse the vessel and the Celite® pad with a small amount of ethanol (2 x 10 mL).
-
Safety Note:Do not allow the Celite® pad with the Raney® Nickel to become dry. Immediately quench the filter cake by submerging it in a beaker of water.
-
-
Work-up: Combine the ethanolic filtrates and concentrate the solution using a rotary evaporator. Re-dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Data Summary and Characterization
Reaction Parameters
| Parameter | Value / Condition |
| Substrate Scale | 5.0 mmol |
| Catalyst | Raney® Nickel (~0.25 g wet weight) |
| Solvent | Anhydrous Ethanol (30 mL) |
| Hydrogen Pressure | 50-100 psi |
| Temperature | Room Temperature (~25°C) |
| Reaction Time | 2-6 hours (monitored by H₂ uptake) |
| Typical Yield | 80-95% (unoptimized)[13] |
| Product Appearance | Colorless to pale yellow oil or low-melting solid[14] |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃): Expect signals for the three distinct methyl groups (-CH₃) and two aromatic protons (-CH), along with a broad singlet for the amine protons (-NH₂).
-
¹³C NMR (CDCl₃): Expect nine distinct carbon signals corresponding to the aromatic and methyl carbons.
-
FT-IR (thin film): Look for the disappearance of the strong symmetric and asymmetric -NO₂ stretching bands (typically ~1530 and ~1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should correspond to the molecular weight of this compound (135.21 g/mol ).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction Stalls (No H₂ uptake) | Inactive or "poisoned" catalyst. | Ensure the catalyst was handled properly and not exposed to air for extended periods. Increase catalyst loading slightly. |
| Insufficient H₂ pressure or leak in the system. | Check the system for leaks. Ensure the H₂ cylinder has adequate pressure. | |
| Incomplete Reaction | Insufficient reaction time or low temperature. | Allow the reaction to run longer. If necessary, warm the reaction vessel gently to 30-40°C. |
| Low Yield | Mechanical loss during workup (e.g., filtration). | Ensure thorough rinsing of the reaction vessel and filter cake with the solvent. |
| Incomplete reaction. | See "Incomplete Reaction" above. | |
| Product is Dark/Discolored | Air oxidation of the amine product. | Aniline derivatives can be sensitive to air and light.[15] Perform work-up quickly and store the final product under an inert atmosphere (N₂ or Ar). |
References
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. nj.gov [nj.gov]
- 3. 2,4,6-Trinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Trinitrotoluene Properties, Uses & Preparation | Study.com [study.com]
- 5. chemos.de [chemos.de]
- 6. research.uga.edu [research.uga.edu]
- 7. dl.novachem.com.au [dl.novachem.com.au]
- 8. academic.oup.com [academic.oup.com]
- 9. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. This compound | 767-77-1 | FT138459 | Biosynth [biosynth.com]
- 15. Page loading... [guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3,5-Trimethylaniline
Welcome to the technical support center dedicated to the synthesis of 2,3,5-trimethylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for optimizing reaction yields and purity. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions (FAQs), supplemented with validated protocols and technical insights.
Overview of the Synthetic Pathway
The most prevalent and industrially scalable method for synthesizing substituted anilines, including this compound, is a two-step process.[1][2] This process begins with the electrophilic nitration of the corresponding aromatic hydrocarbon, in this case, 1,2,4-trimethylbenzene (pseudocumene), followed by the reduction of the intermediate nitroaromatic compound.[3]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis, offering scientifically grounded causes and solutions.
Part 1: The Nitration Stage
Question 1: My nitration of 1,2,4-trimethylbenzene is resulting in a low yield of the desired 2,3,5-trimethyl-1-nitrobenzene. What are the likely causes and how can I improve it?
Answer: Low yields in this electrophilic aromatic substitution are common and typically stem from suboptimal reaction conditions. The key is to control the generation of the nitronium ion (NO₂⁺) electrophile and manage the reaction's exothermicity.[3]
-
Causality & Explanation:
-
Inadequate Nitrating Mixture: The ratio of sulfuric acid to nitric acid is critical. Concentrated sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion.[4][5] An improper ratio can lead to insufficient electrophile generation.
-
Temperature Control: Nitration is a highly exothermic reaction. The reactivity of the trimethylbenzene ring is significantly enhanced by the three electron-donating methyl groups, making it more susceptible to side reactions at elevated temperatures.[5] Temperatures exceeding the optimal range can lead to the formation of dinitrated byproducts and oxidative degradation.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, excessively long reaction times, especially at non-optimal temperatures, can increase the prevalence of side products.
-
-
Troubleshooting & Optimization:
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Nitrating Agent | Conc. H₂SO₄ and Conc. HNO₃ | The standard mixture effectively generates the required nitronium ion.[4] |
| Temperature | 0 - 10°C | Maintaining a low temperature is crucial to enhance selectivity for mono-nitration and prevent the formation of dinitro compounds.[6] Methyl-activated rings are highly reactive.[5] |
| Addition Method | Slow, dropwise addition of the nitrating mixture to the substrate. | This allows for effective dissipation of the heat generated during the reaction, preventing temperature spikes that lead to side reactions. |
| Stirring | Vigorous and efficient stirring. | Ensures homogeneity of the reaction mixture, promoting consistent reaction rates and heat distribution. |
| Reaction Time | 2 - 4 hours | Monitor reaction progress via TLC or GC to determine the point of maximum conversion of the starting material before significant byproduct formation occurs. |
Question 2: I'm observing significant amounts of dinitro byproducts and other nitro-isomers. How can I improve selectivity for the 2,3,5-isomer?
Answer: The formation of isomers and dinitrated products is a direct consequence of the directing effects of the substituents on the aromatic ring and the reaction temperature.
-
Causality & Explanation:
-
Directing Effects: In 1,2,4-trimethylbenzene, the three methyl groups are ortho- and para-directing activators. The positions for electrophilic attack are sterically and electronically influenced. The primary substitution occurs at the most activated and sterically accessible positions. While the 5-position is desired, substitution can also occur at other positions, leading to isomeric impurities.
-
Over-Nitration: As mentioned, the high reactivity of the ring makes it susceptible to a second nitration, especially if the temperature is too high or the concentration of the nitrating agent is excessive.[4] The first nitro group is a deactivator and meta-directing, but under harsh conditions, dinitration can still occur.
-
-
Mitigation Strategies:
Caption: Isomeric outcomes of 1,2,4-trimethylbenzene nitration.
-
Strict Temperature Adherence: This is the most critical factor. Maintain the reaction temperature below 10°C throughout the addition and reaction period.[6]
-
Stoichiometry Control: Use a slight excess of the nitrating agent, but avoid a large excess which can drive the reaction towards dinitration.
-
Purification: After the reaction work-up, the crude product mixture will likely require purification. Fractional distillation under reduced pressure is often effective for separating isomers with different boiling points. Recrystallization can also be employed if the desired product is a solid at room temperature.[7]
Part 2: The Reduction Stage
Question 3: The reduction of my 2,3,5-trimethyl-1-nitrobenzene intermediate is inefficient or incomplete. What are the best methods and how can I optimize them?
Answer: The reduction of the nitro group to an amine is a fundamental transformation with several reliable methods. The choice often depends on scale, available equipment, and desired purity.[3] Incomplete reduction is typically due to catalyst issues, insufficient reducing agent, or non-optimal pH.
-
Method Comparison:
| Reduction Method | Reagents/Catalyst | Advantages | Disadvantages & Troubleshooting |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Nickel catalyst | High yield, clean reaction with water as the only byproduct.[8] | Requires specialized high-pressure equipment. Catalyst can be pyrophoric and susceptible to poisoning by sulfur or halogen impurities. Ensure substrate is free of potential poisons. |
| Metal/Acid Reduction | Fe, Sn, or Zn powder with HCl or Acetic Acid | Cost-effective, tolerant of various functional groups, and does not require high-pressure apparatus.[2][9] | Generates large amounts of metallic waste, requiring significant post-reaction work-up and disposal considerations. Incomplete reaction can occur if the metal surface is not activated or if pH is not sufficiently acidic. |
-
Optimization for Metal/Acid Reduction (e.g., Fe/HCl):
-
Metal Activation: Briefly wash the iron powder with dilute HCl before the reaction to remove any passivating oxide layer.
-
Maintain Acidity: The reaction consumes acid. Ensure a sufficient amount is present to maintain a low pH throughout the process.
-
Temperature: The reaction is often run at or near reflux (100-105°C) to ensure a reasonable reaction rate.[6]
-
Work-up: After the reaction is complete, the mixture will be acidic. Basification with a strong base (e.g., NaOH) is required to deprotonate the anilinium salt and liberate the free aniline for extraction.
-
Question 4: My final this compound product is a dark yellow or brown liquid, even after purification. Why does this happen and how can I obtain a colorless product?
Answer: The discoloration of anilines is a classic problem caused by aerial oxidation.[2] Aromatic amines are electron-rich and highly susceptible to oxidation, which forms small quantities of intensely colored polymeric impurities.[10]
-
Causality & Explanation:
-
Air Oxidation: Exposure to oxygen in the air, especially when catalyzed by light, leads to the formation of colored radical species that can polymerize.
-
Residual Impurities: Trace amounts of unreacted nitro compound or other impurities can accelerate degradation.
-
-
Prevention and Purification Protocol:
-
Purification by Vacuum Distillation: This is the most effective method for removing non-volatile colored impurities. Distill the crude product under reduced pressure to lower the boiling point and prevent thermal decomposition.
-
Inert Atmosphere Handling: Once purified, handle and store the this compound under an inert atmosphere (e.g., Nitrogen or Argon) to prevent re-oxidation.
-
Storage: Store the purified product in an amber or foil-wrapped bottle to protect it from light and in a cool, dry place.[11] For long-term storage, sealing under an inert atmosphere is highly recommended.
-
Validated Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds and serve as a robust starting point for your experiments.[6]
Protocol 1: Nitration of 1,2,4-Trimethylbenzene
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1,2,4-trimethylbenzene (1.0 eq). Cool the flask to 0°C in an ice-salt bath.
-
Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (2.0 eq) while keeping the mixture cool.
-
Reaction: Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred trimethylbenzene solution. Critically, maintain the internal reaction temperature between 0°C and 10°C throughout the addition.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-10°C for 2-4 hours. Monitor the consumption of the starting material by TLC or GC analysis.
-
Work-up: Once the reaction is complete, slowly pour the mixture over crushed ice. The crude nitro-product will separate as an oil or solid. Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,3,5-trimethyl-1-nitrobenzene.
Protocol 2: Reduction of 2,3,5-Trimethyl-1-nitrobenzene with Iron/HCl
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the crude 2,3,5-trimethyl-1-nitrobenzene (1.0 eq), iron powder (approx. 3.0 eq), and ethanol/water (e.g., 5:1 mixture).
-
Reaction Initiation: Add a small amount of concentrated hydrochloric acid to the mixture and heat to reflux. The reaction is often exothermic and may sustain reflux with careful monitoring.
-
Monitoring: Continue heating under reflux for 4-8 hours until the starting nitro compound is no longer detectable by TLC.
-
Work-up (Basification): Cool the reaction mixture to room temperature. Carefully add a concentrated solution of sodium hydroxide (NaOH) until the mixture is strongly basic (pH > 10). This will precipitate iron salts and liberate the free aniline.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Final Purification: Purify the crude product by vacuum distillation to obtain a colorless or pale-yellow liquid.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,4,6-Trimethylaniline | 88-05-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 9. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 10. Aniline - Wikipedia [en.wikipedia.org]
- 11. 767-77-1|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Purification of Crude 2,3,5-Trimethylaniline by Distillation
Welcome to the technical support guide for the purification of 2,3,5-trimethylaniline. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the challenges and solutions associated with its distillation. Our focus is on explaining the causality behind experimental choices to ensure procedural success and product integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound often contains impurities stemming from its synthesis, which commonly involves the nitration of 1,2,4-trimethylbenzene followed by reduction. Potential impurities include:
-
Isomeric Trimethylanilines: Other isomers, such as 2,4,5- and 3,4,5-trimethylaniline, can be formed if the starting materials are not isomerically pure. These often have very similar boiling points, making separation by simple distillation challenging.
-
Unreacted Starting Materials: Residual 1,2,4-trimethylbenzene or intermediate nitro compounds.
-
Oxidation Products: Aromatic amines are highly susceptible to air oxidation, especially when heated, leading to the formation of colored, high-boiling polymeric impurities.[1] This is the primary cause of dark coloration in crude samples.
-
Residual Solvents or Reagents: Water, acids, or bases from the work-up procedure.[2]
Q2: My crude this compound is a dark brown liquid. Why is it discolored and how does this impact purification?
A2: The dark coloration is almost certainly due to oxidation. Aromatic amines, including this compound, readily oxidize upon exposure to air and light, a process that is significantly accelerated by heat.[1] These oxidized species are typically high-molecular-weight, colored compounds that are non-volatile. During distillation, they will remain in the distillation flask as a dark tar-like residue. While the target compound will distill, the presence of these impurities can promote further degradation and foaming.
Q3: What are the critical physical properties of this compound that I must consider for distillation?
A3: A precise understanding of the physical properties is essential for designing an effective distillation protocol. The high boiling point is the most critical factor, necessitating vacuum distillation to prevent thermal decomposition.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [3][4] |
| Molecular Weight | 135.21 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid when pure; crude is often brown | [1] |
| Boiling Point (Atmospheric) | ~235 °C (estimated, similar to isomers) | [5][6] |
| CAS Number | 767-77-1 | [3][4] |
Q4: What are the primary safety hazards associated with distilling this compound?
A4: this compound is a hazardous substance and requires careful handling in a controlled laboratory environment. Key hazards include:
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[3][7]
-
Corrosivity/Irritation: It causes serious eye damage and skin irritation.[3][8]
-
Carcinogenicity: Isomeric trimethylanilines are considered potential carcinogens.[9][10] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][8] Consult the Safety Data Sheet (SDS) before beginning any work.
Part 2: Troubleshooting Guide for Distillation
This section provides solutions to specific problems you may encounter during the distillation of this compound.
Problem 1: The distilled product is still colored (yellow to dark brown).
-
Possible Cause 1: Oxidation During Distillation. Aromatic amines are sensitive to air, and even small leaks in a vacuum distillation setup can allow enough oxygen to cause discoloration at high temperatures.
-
Self-Validating Solution: Perform the distillation under a strict inert atmosphere. Before heating, purge the entire apparatus with dry nitrogen or argon for several minutes. Maintain a slight positive pressure of the inert gas if a gas inlet is used in conjunction with the vacuum. A properly deoxygenated system will yield a nearly colorless distillate.
-
-
Possible Cause 2: Entrainment. Vigorous boiling or "bumping" can carry non-volatile, colored impurities from the distillation pot into the condenser as an aerosol.[11]
-
Self-Validating Solution: Ensure smooth boiling by using a magnetic stir bar or fresh boiling chips. Do not fill the distillation flask more than two-thirds full. If the problem persists, inserting a glass wool plug in the distillation head before the condenser can help trap aerosols. The glass wool should remain clean and unstained in a successful distillation.
-
Problem 2: The boiling point is fluctuating, and I cannot achieve a stable distillation temperature.
-
Possible Cause: Unstable Vacuum. This is the most common cause of a fluctuating boiling point. Leaks in the system, an overloaded cold trap, or a faulty vacuum pump will cause the pressure to vary, which directly changes the boiling point of the liquid.[12]
-
Self-Validating Solution: Systematically check for vacuum leaks. Ensure all glass joints are properly sealed with a suitable vacuum grease and securely clamped. Check all tubing for cracks. The cold trap should be filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) to prevent volatile substances from contaminating the pump oil. A stable reading on a vacuum gauge (manometer) is the ultimate validation of a leak-tight system.
-
Problem 3: The compound appears to be decomposing in the distillation flask (residue is darkening excessively, yield is low).
-
Possible Cause: Thermal Degradation. The atmospheric boiling point of this compound is high enough to cause decomposition. Distilling at atmospheric pressure is not recommended.
-
Self-Validating Solution: Employ vacuum distillation. Reducing the pressure significantly lowers the boiling point, minimizing thermal stress and preventing decomposition.[13] For example, the boiling point of the related 2,4,6-isomer drops from 233 °C at atmospheric pressure to 108-110 °C at 11 mmHg.[14] A successful vacuum distillation will result in a significantly higher yield and a less charred residue compared to an atmospheric attempt.
-
Problem 4: Separation from a known isomeric impurity is poor.
-
Possible Cause: Insufficient Separation Efficiency. Isomers often have very close boiling points, and a simple distillation apparatus lacks the efficiency to separate them.
-
Self-Validating Solution: Use fractional distillation.[15] A fractionating column (e.g., a Vigreux or packed column) placed between the distillation flask and the condenser provides multiple theoretical plates for condensation-revaporization cycles, enhancing separation.[16] For optimal results, heat the column slowly to establish a proper temperature gradient and collect the distillate at a slow, steady rate (e.g., 1-2 drops per second). Purity analysis of the collected fractions (e.g., by GC or NMR) will validate the improved separation.
-
Problem 5: The distillation is proceeding extremely slowly or has stopped, despite high heat input.
-
Possible Cause 1: Excessive Heat Loss. An uninsulated distillation column can lose a significant amount of heat to the surrounding environment, preventing the vapor from reaching the condenser.
-
Self-Validating Solution: Insulate the distillation head and fractionating column with glass wool or aluminum foil (shiny side in). This will minimize heat loss and allow the temperature gradient to be properly established, enabling vapor to reach the condenser.
-
-
Possible Cause 2: Vacuum is Too High for the Heat Source. If the vacuum is very deep (low pressure), the boiling point may be reduced to a temperature that your heating mantle cannot effectively maintain, or at which heat transfer is inefficient.
-
Self-Validating Solution: Slightly reduce the vacuum (increase the pressure) in a controlled manner. This will raise the boiling point to a temperature that your heating system can more effectively manage, allowing for a steady distillation rate.
-
Part 3: Experimental Protocols & Visualizations
Protocol: Vacuum Fractional Distillation of Crude this compound
This protocol describes the purification of 100 g of crude this compound.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus using clean, dry glassware. This includes a round-bottom flask (500 mL), a magnetic stirrer and stir bar, a heating mantle, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, a receiving flask (250 mL), and a vacuum adapter.
- Ensure all joints are lightly greased with vacuum grease and secured with clips.
- Connect the vacuum adapter to a cold trap and a vacuum pump. Include a manometer to monitor the pressure.
2. Charging the Flask:
- Place the magnetic stir bar and 100 g of crude this compound into the 500 mL round-bottom flask.
- Causality: The stir bar ensures smooth, even boiling, preventing bumping which can lead to entrainment of impurities and inaccurate temperature readings.[13]
3. System Purge and Evacuation:
- Begin stirring.
- Purge the entire system with a slow stream of nitrogen or argon for 5-10 minutes to displace air.
- Close the gas inlet and slowly open the connection to the vacuum pump. Evacuate the system to the desired pressure (e.g., 5-15 mmHg). A stable pressure reading on the manometer indicates a leak-free system.
- Causality: Removing oxygen before heating is critical to prevent the formation of colored oxidation products.[1]
4. Distillation:
- Turn on the cooling water to the condenser.
- Begin gently heating the distillation flask with the heating mantle.
- Observe as a ring of condensate begins to rise slowly up the fractionating column. Adjust the heat to maintain a slow, steady ascent.
- Causality: A slow heating rate allows a proper temperature gradient to establish in the column, which is essential for the multiple vaporization-condensation cycles that separate components of different volatilities.[16]
- Collect a small initial fraction (forerun) which may contain lower-boiling impurities.
- When the temperature at the distillation head stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask.
- Collect the main fraction while maintaining a constant temperature and pressure. The distillate should be colorless or pale yellow.
5. Shutdown:
- Once the main fraction is collected and the temperature begins to drop or rise sharply, stop the distillation by removing the heating mantle.
- Allow the apparatus to cool completely.
- Slowly vent the system to atmospheric pressure with nitrogen or argon before opening it to the air.
- Causality: Venting with an inert gas prevents the hot residue in the flask from oxidizing upon contact with air.
Visual Workflow Diagrams
Caption: General workflow for the vacuum fractional distillation of crude this compound.
Caption: Troubleshooting logic for addressing a colored distillate.
References
- 1. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. US6986833B2 - Process for fractionating water-containing crude amine mixtures from amine synthesis - Google Patents [patents.google.com]
- 3. This compound | C9H13N | CID 12782408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. 2,4,5-trimethylaniline [stenutz.eu]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. fiveable.me [fiveable.me]
- 12. njhjchem.com [njhjchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 2,4,6-三甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Fractional distillation - Wikipedia [en.wikipedia.org]
- 16. Purification [chem.rochester.edu]
Common side reactions in the synthesis of 2,3,5-Trimethylaniline
Technical Support Center: Synthesis of 2,3,5-Trimethylaniline
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the mechanistic underpinnings of common issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Overview: The Synthetic Pathway
The most prevalent and industrially relevant synthesis of this compound begins with 1,2,4-trimethylbenzene (pseudocumene). The synthesis is a two-step process:
-
Electrophilic Nitration: Pseudocumene is nitrated, typically using a mixture of concentrated nitric acid and sulfuric acid, to form 5-nitro-1,2,4-trimethylbenzene.
-
Reduction: The resulting nitro-intermediate is then reduced to the target aniline, this compound. This is commonly achieved via catalytic hydrogenation or using metal/acid combinations.[1]
While seemingly straightforward, each step presents unique challenges that can lead to significant side product formation and reduced yields. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions & Troubleshooting
This section addresses specific experimental issues. We have divided the problems based on the synthetic step in which they are most likely to occur.
Part 1: Troubleshooting the Nitration of 1,2,4-Trimethylbenzene
The key to a successful synthesis is a clean and selective nitration. The three methyl groups on the pseudocumene ring are activating and ortho-, para-directing, which can lead to a mixture of isomers if conditions are not carefully controlled.
Q1: My NMR analysis shows multiple nitro-isomers. How can I improve selectivity for the desired 5-nitro-1,2,4-trimethylbenzene?
A1: This is a classic selectivity problem in electrophilic aromatic substitution. The methyl groups at positions 1, 2, and 4 direct the incoming nitronium ion (NO₂⁺). While multiple products are possible, the 5-position is sterically the most accessible and electronically favored. To maximize selectivity:
-
Temperature Control is Critical: Run the reaction at a low temperature (0 to 10°C).[2] Higher temperatures provide more energy to overcome the activation barriers for the formation of less-favored isomers.[3]
-
Controlled Reagent Addition: Add the nitrating mixture (or the pseudocumene) slowly and dropwise to the reaction vessel with vigorous stirring. This maintains a low concentration of the electrophile and dissipates heat effectively, preventing localized temperature spikes that can reduce selectivity.
-
Choice of Nitrating Agent: While mixed acid is standard, consider alternative, milder nitrating agents for improved selectivity in sensitive systems, although this may require significant methods development.
Q2: I'm observing significant di- and tri-nitration of my starting material. How can I ensure mono-nitration?
A2: Over-nitration occurs when the reaction conditions are too harsh or the reaction time is too long. The initial product, 5-nitro-1,2,4-trimethylbenzene, can compete with the starting material for the nitrating agent.
-
Stoichiometry: Use a slight molar excess of pseudocumene relative to nitric acid. This ensures the nitrating agent is the limiting reagent and is consumed before significant dinitration can occur.
-
Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. Avoid elevated temperatures (>10-15°C), as this dramatically increases the rate of the second nitration.[3] The presence of one deactivating nitro group makes the second nitration slower, but it is still highly possible under forcing conditions.[4]
Caption: Common side reactions during the nitration of pseudocumene.
Q3: My reaction mixture turned dark brown/black, and my yield is very low. What is causing this decomposition?
A3: A dark color change often indicates oxidative side reactions. The strong acid mixture can oxidize the electron-rich trimethylbenzene ring or the methyl groups themselves, especially at elevated temperatures.[2]
-
Maintain Low Temperatures: This is the most effective way to prevent oxidation. Ensure your cooling bath is stable throughout the addition and reaction period.
-
Purity of Starting Materials: Impurities in the pseudocumene can sometimes catalyze decomposition. Ensure you are using a pure starting material.
-
Avoid Excess Nitric Acid: Nitric acid is a powerful oxidizing agent. Using the correct stoichiometry is essential not only for preventing over-nitration but also for minimizing oxidation.
Part 2: Troubleshooting the Reduction of 5-Nitro-1,2,4-trimethylbenzene
The reduction of the nitro group is prone to side reactions involving partially reduced intermediates. The choice of reducing agent and reaction conditions is paramount for a clean conversion.
Q4: My final this compound product is colored (yellow, orange, or red), even after workup. What are these impurities?
A4: The color is almost certainly due to condensation byproducts formed from reactive intermediates during the reduction. The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-N(H)OH) intermediates. These intermediates can react with each other, particularly under non-optimal conditions, to form colored azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds.
-
Cause: This issue is common in metal/acid reductions (e.g., Sn/HCl, Fe/HCl) if the reaction is not driven to completion or if pH conditions are not well-controlled. In catalytic hydrogenation, it can occur if the catalyst is inefficient or poisoned, leading to a buildup of intermediates.[5]
-
Solution:
-
Catalytic Hydrogenation: Ensure the catalyst is active and used in sufficient quantity (typically 1-5 mol% for Pd/C). Maintain adequate hydrogen pressure and efficient stirring to ensure good mass transfer. The reaction is often faster and cleaner in protic solvents like ethanol or methanol.[6]
-
Metal/Acid Reduction: Use a sufficient excess of the metal and acid to ensure the reaction goes to full reduction.
-
Purification: These colored impurities can often be removed by column chromatography or by treating a solution of the crude product with activated carbon, followed by filtration and recrystallization/distillation.
-
Q5: I've identified 4-hydroxy-2,3,6-trimethylaniline as a major byproduct. What is the Bamberger rearrangement and how can I prevent it?
A5: The formation of an aminophenol byproduct is a classic indicator of the Bamberger rearrangement .[7] This acid-catalyzed rearrangement occurs when the N-arylhydroxylamine intermediate (formed during the reduction) is exposed to strong aqueous acid.[8] The hydroxylamine is protonated, loses water to form a nitrenium ion intermediate, which is then attacked by water at the para-position to yield the aminophenol.[9]
-
Prevention:
-
Avoid Strongly Acidic Aqueous Conditions: This side reaction is most problematic when using reducing agents like zinc or iron in strong aqueous HCl.
-
Favor Catalytic Hydrogenation: Catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel) is generally performed under neutral or mildly acidic/basic conditions and does not typically promote the Bamberger rearrangement.[10] This is often the cleanest method for this reduction.
-
Control pH: If a metal/acid reduction must be used, carefully controlling the pH and temperature can help suppress the rearrangement.
-
Caption: Key intermediates and side reaction pathways during nitro group reduction.
Q6: My catalytic hydrogenation reaction is very slow or has stalled completely. What are the likely causes?
A6: A sluggish or stalled hydrogenation points to issues with the catalyst, hydrogen supply, or substrate purity.
-
Catalyst Deactivation (Poisoning): This is the most common cause.
-
Sulfur Compounds: Trace sulfur impurities from the starting materials or solvents can irreversibly poison noble metal catalysts like Palladium.
-
Halides: If there are unexpected halide impurities, they can also inhibit the catalyst.
-
Solution: Ensure high-purity starting materials and solvents. If poisoning is suspected, the catalyst may need to be filtered and replaced.
-
-
Poor Catalyst Quality or Handling:
-
Activity: Use a fresh, high-activity catalyst. Pd/C can lose activity over time, especially if improperly stored.
-
Pyrophoric Catalysts: Be aware that catalysts like Raney Nickel and dry Pd/C can be pyrophoric and must be handled carefully under an inert atmosphere or wetted with solvent.[10]
-
-
Insufficient Mass Transfer:
-
Stirring: The reaction mixture must be stirred vigorously to ensure the solid catalyst, liquid substrate solution, and gaseous hydrogen are in constant contact.
-
Hydrogen Pressure: Ensure the system is properly sealed and maintaining the target hydrogen pressure. A leak will prevent the reaction from proceeding.
-
Troubleshooting Summary Table
| Observed Problem | Synthetic Step | Probable Cause(s) | Recommended Solution(s) |
| Mixture of nitro-isomers | Nitration | High reaction temperature; rapid reagent addition. | Maintain temperature at 0-10°C; add reagents slowly with vigorous stirring. |
| Dinitro or polynitro products | Nitration | Excess nitrating agent; high temperature; long reaction time. | Use a slight excess of pseudocumene; monitor reaction and quench upon completion; keep temperature low. |
| Dark reaction mixture, low yield | Nitration | Oxidation of the aromatic ring or methyl groups. | Strictly maintain low temperature (<10°C); ensure pure starting materials. |
| Final product is yellow/orange | Reduction | Formation of azo/azoxy impurities from intermediates. | Ensure complete reduction; use efficient catalytic hydrogenation; purify via activated carbon or chromatography. |
| Aminophenol byproduct detected | Reduction | Acid-catalyzed Bamberger rearrangement of hydroxylamine intermediate. | Use catalytic hydrogenation instead of metal/acid methods; avoid strongly acidic aqueous conditions. |
| Hydrogenation is slow or stalled | Reduction | Catalyst poisoning (e.g., by sulfur); poor catalyst activity; poor mass transfer (stirring/pressure). | Use pure reagents; use fresh, active catalyst; ensure vigorous stirring and maintain H₂ pressure. |
Experimental Protocol: Purification of Crude this compound
This protocol is designed to remove common colored impurities (azo/azoxy compounds) and other minor side products.
Objective: To purify crude this compound obtained from the reduction step.
Methodology:
-
Dissolution: Dissolve the crude aniline product in a suitable organic solvent like dichloromethane (DCM) or diethyl ether (approx. 10-20 mL per gram of crude product).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (1 x 20 mL) to remove any residual acid. Then, wash with brine (1 x 20 mL).
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Decolorization (Optional but Recommended): Filter the dried solution into a clean flask. Add a small amount of activated carbon (approx. 10% by weight of the crude product). Gently swirl the flask for 10-15 minutes. Note: Do not leave for too long as it can adsorb the product.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon and the drying agent. Wash the pad with a small amount of fresh solvent to recover all the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, decolorized oil.
-
Final Purification (Choose one):
-
Vacuum Distillation: This is the most effective method for purifying anilines. Set up a fractional distillation apparatus and distill the oil under vacuum. Collect the fraction boiling at the correct temperature for this compound.
-
Column Chromatography: If distillation is not feasible, the oil can be purified on a silica gel column, typically using a hexane/ethyl acetate gradient.
-
References
- 1. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bamberger rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - An aniline dication-like transition state in the Bamberger rearrangement [beilstein-journals.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 2,3,5-Trimethylaniline
Welcome to the technical support center for the synthesis and purification of 2,3,5-Trimethylaniline. This guide is designed for researchers, chemists, and pharmaceutical professionals who encounter challenges in achieving high purity for this compound. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-tested expertise.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or black oil. What causes this discoloration and how can I prevent it?
A1: This is a classic sign of oxidation. Aromatic amines, including this compound, are highly susceptible to air oxidation, which forms intensely colored polymeric impurities. The amino group is a strong electron-donating group, making the aromatic ring electron-rich and prone to oxidation.
Causality & Prevention:
-
Mechanism: Oxidation can occur at multiple stages: during the synthesis (especially if the reaction is heated in the presence of air), during work-up, and upon storage. The process is often catalyzed by light and trace metal impurities.
-
Prevention During Synthesis: The most common synthesis route involves the reduction of a nitro-precursor (2,3,5-trimethylnitrobenzene). During this step, especially if using methods like catalytic hydrogenation or metal/acid reduction (e.g., Fe/HCl), it's crucial to maintain an inert atmosphere (Nitrogen or Argon).[1][2]
-
Prevention During Work-up: After the reaction, when neutralizing and extracting the product, minimize its exposure to air. Use de-gassed solvents and consider adding a small amount of an antioxidant like sodium sulfite or sodium dithionite to the aqueous phase during extraction.
-
Prevention During Storage: Store the purified aniline under an inert atmosphere (N₂ or Ar), in an amber-colored vial or a flask wrapped in aluminum foil to protect it from light, and at a reduced temperature (refrigeration is recommended).[3]
Q2: My synthesis produced a mixture of isomers. How can I separate this compound from other trimethylaniline isomers?
A2: Isomeric impurities are a common challenge arising from the initial nitration of 1,2,4-trimethylbenzene (pseudocumene), which can produce other isomers besides the desired 2,3,5-trimethylnitrobenzene. These isomers are then carried through the reduction step.
Separation Strategy: The separation of closely related isomers often requires high-resolution techniques due to their similar physical properties.
-
Fractional Vacuum Distillation: If the boiling points of the isomers are sufficiently different (a difference of >10-15 °C is ideal), careful fractional distillation under reduced pressure can be effective. This is the most industrially viable method.
-
Preparative Chromatography: For laboratory scale, flash column chromatography is the most effective method. Aromatic amines can exhibit poor peak shape ("tailing") on standard silica gel due to interactions between the basic amine and acidic silanol groups on the silica surface. To counteract this, the mobile phase should be modified by adding a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[4]
-
Recrystallization (as a salt): If the product is a solid, or can be converted to a crystalline salt (e.g., hydrochloride or acetate), fractional recrystallization can be employed. The different isomers may exhibit varying solubilities in a given solvent system, allowing for their separation.
Q3: I'm trying to purify my product by recrystallization, but it keeps "oiling out." What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals.[5]
Troubleshooting Steps:
-
Add More Solvent: The most common reason is that the solution is too concentrated. While maintaining the solution at its boiling point, add more of the same hot solvent until the oil completely redissolves. Then, allow it to cool slowly.
-
Lower the Boiling Point of the Solvent System: If you are using a solvent with a boiling point higher than the melting point of your compound (the melting point of the related 2,4,5-isomer is 68 °C[6]), this is likely the cause. Switch to a lower-boiling solvent or use a mixed-solvent system where the boiling point is lower.
-
Promote Slow Cooling: Rapid cooling encourages supersaturation and oiling out. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to ensure a gradual temperature drop. Vigorous stirring during the initial phase of cooling can also sometimes help induce crystallization.
-
Scratch the Flask/Seed the Solution: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny crystal of the pure product ("seed crystal") to the cooled solution to initiate crystallization.
Troubleshooting & Optimization Guides
This section provides structured workflows and protocols for the most common purification techniques.
Purification Method Decision Workflow
The choice of purification method depends on the scale of the experiment, the nature of the impurities, and the physical state of the crude product.
Caption: Decision tree for selecting a primary purification method.
Guide 1: Purification by Vacuum Distillation
Vacuum distillation is ideal for separating high-boiling liquids from non-volatile impurities or solvents, and it prevents oxidative degradation by lowering the required temperature.[3]
References
Technical Support Center: Troubleshooting the Diazotization of Substituted Anilines
Welcome to the technical support center for the diazotization of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical synthetic transformation. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded explanations and field-proven solutions to common experimental issues. Our goal is to empower you with the knowledge to not only solve immediate problems but also to proactively optimize your future reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product After a Coupling Reaction
Question: I performed a diazotization of my substituted aniline followed by a coupling reaction, but I've obtained a very low yield of my final azo product. What are the likely causes and how can I fix this?
Answer: A low yield in a subsequent coupling reaction is most often rooted in problems during the initial diazotization step. The arenediazonium salt is a reactive intermediate, and its successful formation and preservation are paramount. Let's break down the potential culprits:
-
Incomplete Diazotization: The most common reason for low yields is that the starting aniline was not fully converted to the diazonium salt.[1] This can be due to several factors:
-
Insufficient Acid: A strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is crucial.[2][3] It serves two purposes: first, to generate the active nitrosating agent, nitrous acid (HNO₂), in situ from sodium nitrite (NaNO₂), and second, to protonate the aniline, making it soluble and preventing unwanted side reactions.[2][4][5] An excess of acid is often necessary to prevent the newly formed diazonium salt from coupling with unreacted aniline.[6]
-
Incorrect Stoichiometry: Ensure you are using the correct molar ratios. A slight excess of sodium nitrite (around 1.1 equivalents) is often used to drive the reaction to completion.[1][7] However, a large excess should be avoided as it can lead to unwanted side reactions.
-
Purity of Starting Aniline: Impurities in the aniline can interfere with the reaction. Consider purifying your starting material by recrystallization or distillation if its purity is questionable.
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[7][8]
-
Temperature Control is Critical: The reaction must be maintained at a low temperature, typically 0-5 °C, using an ice bath.[1][2][9] Above this temperature, the diazonium salt will readily decompose, often irreversibly, leading to the formation of phenols and other byproducts.[1][6][7] This decomposition is a primary cause of low yields.
-
Immediate Use: The diazonium salt solution should be used immediately in the subsequent reaction.[1] Storing it, even at low temperatures, can lead to degradation over time.
-
-
Side Reactions: Several side reactions can consume your starting material or the diazonium salt.
-
Self-Coupling: As mentioned, the diazonium salt can couple with unreacted aniline to form a diazoamino compound (a triazene).[7][10] Maintaining a sufficient excess of acid helps to minimize this by keeping the concentration of the free, unprotonated aniline low.[6][11]
-
Phenol Formation: If the temperature rises, the diazonium salt can react with water to form a phenol, which can then undergo coupling itself, leading to undesired byproducts.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: The Reaction Mixture Turns Dark Brown or Black, and an Oily Substance Forms
Question: During the addition of sodium nitrite, my reaction mixture, which was a clear solution, turned dark brown/black, and an oily precipitate formed. What is happening?
Answer: This is a classic sign of diazonium salt decomposition. The dark, oily appearance is often due to the formation of phenolic byproducts and subsequent polymerization or coupling reactions.[6]
-
Causality - The Role of Temperature: The primary cause is almost always a loss of temperature control.[6] The diazotization reaction is exothermic, and if the sodium nitrite solution is added too quickly, localized "hot spots" can form within the reaction mixture, even if the external ice bath appears to be maintaining the correct temperature.[7] These hot spots lead to rapid decomposition of the thermally unstable diazonium salt.
-
Causality - Insufficient Acidity: While temperature is the main factor, insufficient acid can exacerbate the problem. If the pH of the solution is not low enough, side reactions that produce colored byproducts, such as the formation of diazoamino compounds, can occur more readily.[6]
Preventative Measures and Solutions:
-
Pre-cool All Solutions: Ensure that both the aniline salt solution and the sodium nitrite solution are thoroughly chilled to 0-5 °C before you begin the addition.
-
Slow, Dropwise Addition: The sodium nitrite solution must be added very slowly, dropwise, with vigorous stirring.[7] This helps to dissipate the heat generated by the reaction and maintain a uniform temperature throughout the mixture.
-
Subsurface Addition: For larger scale reactions, consider adding the sodium nitrite solution below the surface of the aniline solution to improve heat transfer.
-
Monitor Internal Temperature: Do not rely solely on the external ice bath. Use a thermometer to monitor the internal temperature of the reaction mixture continuously.
-
Ensure Adequate Acid: As a rule of thumb, use approximately 2.5 to 3.0 equivalents of acid relative to the aniline. This ensures the medium remains strongly acidic throughout the reaction.
Issue 3: How Can I Confirm That the Diazotization is Complete?
Question: Is there a way to test if all of the aniline has been converted to the diazonium salt before I proceed to the next step?
Answer: Yes, and it is highly recommended to perform this check to ensure complete conversion and avoid side reactions in the subsequent step. The standard method is to test for the presence of a slight excess of nitrous acid, which indicates that all the primary amine has been consumed.
-
The Starch-Iodide Test: This is a simple and effective qualitative test.
-
Procedure: After completing the addition of sodium nitrite and stirring for an additional 15-30 minutes at 0-5 °C, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper.[1][6]
-
Positive Result: An immediate blue-black color indicates the presence of excess nitrous acid, signifying that the diazotization is complete.[1][6]
-
Negative Result: If the paper does not change color or the color develops slowly, it means there is no excess nitrous acid, and you may need to add a small amount of additional sodium nitrite solution.
-
Mechanism of the Starch-Iodide Test: Excess nitrous acid in the acidic solution will oxidize the iodide (I⁻) from the potassium iodide in the paper to iodine (I₂). This elemental iodine then forms a characteristic blue-black complex with the starch present in the paper.
Caption: Mechanism of the starch-iodide test for excess nitrous acid.
Experimental Protocols
General Protocol for the Diazotization of a Substituted Aniline
This protocol is a general guideline and may require optimization based on the specific substrate.
Materials:
-
Substituted Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Aniline Salt Solution:
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve the substituted aniline (1.0 eq) in a mixture of deionized water and concentrated hydrochloric acid (3.0 eq).[1]
-
Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.[1]
-
Cool this solution in the ice bath.
-
-
Diazotization:
-
Monitoring and Completion:
-
Immediate Use:
-
The resulting cold diazonium salt solution should be used immediately in the subsequent synthetic step (e.g., Sandmeyer reaction, azo coupling).
-
Data Presentation
Table 1: Influence of Substituents on Diazonium Salt Stability
The stability of the arenediazonium salt is significantly influenced by the electronic nature of the substituents on the aromatic ring. This table provides a qualitative guide to the expected stability.
| Substituent Type | Example Substituents | Effect on Stability | Rationale |
| Electron-Withdrawing | -NO₂, -CN, -CF₃, -Cl, -Br | Increased Stability | These groups withdraw electron density from the aromatic ring, which helps to stabilize the positive charge on the diazonium group, making it less susceptible to decomposition.[8] |
| Electron-Donating | -OCH₃, -CH₃, -OH, -NH₂ | Decreased Stability | These groups donate electron density to the ring, which destabilizes the diazonium group and makes it more prone to decomposition.[8][10] |
References
- 1. benchchem.com [benchchem.com]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. careers360.com [careers360.com]
- 4. byjus.com [byjus.com]
- 5. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. byjus.com [byjus.com]
- 10. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Preventing Oxidation of 2,3,5-Trimethylaniline During Storage
Welcome to the technical support guide for 2,3,5-Trimethylaniline. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this valuable chemical intermediate. As an aromatic amine, this compound is susceptible to oxidative degradation, which can compromise experimental results and product integrity. This guide provides in-depth, field-proven insights and protocols to mitigate these risks effectively.
The Chemistry of this compound Oxidation: Understanding the "Why"
The primary cause of degradation in this compound, and anilines in general, is oxidation. The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) makes the molecule highly susceptible to attack by atmospheric oxygen. This process is often accelerated by exposure to light (photo-oxidation) and elevated temperatures.[1]
Initially, oxidation can lead to the formation of colored intermediates like nitroso and nitro compounds.[2] Over time, these can further react and polymerize, resulting in significant discoloration (from colorless/pale yellow to dark brown or black) and the formation of insoluble particulates.[2][3] Maintaining the chemical's integrity is therefore critically dependent on rigorously excluding oxygen and light.
Caption: Key factors accelerating the oxidation of this compound.
Frequently Asked Questions (FAQs)
This section directly addresses the most common issues and questions encountered by users in the laboratory.
Q1: My this compound solid/liquid has turned brown. Is it still usable?
A: Discoloration is a clear indicator of oxidation.[3][4] The brown color signifies the presence of impurities, which may include polymeric materials and various oxidation byproducts.[2] For applications requiring high purity, such as in drug development or catalysis, using the discolored material is not recommended as it can lead to inconsistent results, lower yields, and unexpected side reactions. We strongly advise verifying the purity via analytical methods like HPLC or GC before use. If purification is not feasible, obtaining a fresh, unoxidized lot is the safest course of action.
Q2: What are the absolute ideal storage conditions for neat (undiluted) this compound?
A: To maximize shelf life, the core principle is the strict exclusion of air and light.[5] The ideal conditions are summarized below:
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[2] This displaces oxygen, the primary oxidant.
-
Container: Use an amber glass vial or a container wrapped in aluminum foil to block light. The container must have a tight-fitting cap with a chemically resistant liner (e.g., PTFE).[6][7]
-
Temperature: Store in a cool, dry location.[6] For long-term storage, refrigeration (2-8°C) is recommended.[8]
-
Handling: When accessing the material, do so quickly and preferably in a glovebox or under a stream of inert gas to minimize exposure to air. After taking an aliquot, re-purge the headspace of the container with inert gas before sealing.
Q3: I need to store this compound in solution. What is the best practice?
A: Storing in solution can sometimes accelerate degradation if not done correctly.
-
Solvent Choice: Use high-purity, anhydrous, and degassed solvents. Protic solvents may facilitate degradation under certain conditions.[2] Aprotic solvents like anhydrous toluene or THF are often suitable choices.
-
Preparation: Prepare the solution under an inert atmosphere. Use Schlenk line techniques or a glovebox.
-
Storage: Store the solution in a sealed amber vial, with the headspace purged with inert gas, in a cool and dark place. Do not store solutions for extended periods unless stability has been validated.
Q4: How can I verify the purity of my stored this compound?
A: Regular quality control is essential. The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method to quantify the parent compound and detect less volatile, colored impurities.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is well-suited for assessing the purity of volatile and semi-volatile compounds like this compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the compound's integrity and reveal the presence of significant impurities.
Q5: Can I add a chemical antioxidant to the this compound to prevent its oxidation?
A: While aromatic amines themselves can act as antioxidants in other materials like polymers and lubricants, adding an external stabilizer to the neat chemical is generally not recommended.[10][11] This would introduce an impurity into your starting material, which could interfere with downstream applications. The industry-standard and scientifically sound approach for preserving the purity of a reagent is to control the storage environment (atmosphere, light, temperature) rather than using additives.
Troubleshooting Guide: Diagnosing and Solving Storage Issues
| Observed Issue | Potential Cause(s) | Recommended Action & Rationale |
| Discoloration (Yellow to Dark Brown) | 1. Air Exposure: The container seal is compromised or was not purged with inert gas.[2] 2. Light Exposure: Stored in a clear container or exposed to ambient light.[1] | 1. Verify Purity: Analyze a sample using HPLC or GC to quantify the level of degradation. 2. Re-package (if purity is acceptable): Transfer the material to a clean, dry amber vial inside a glovebox or under an inert gas stream. Purge the headspace thoroughly before sealing. 3. Rationale: This action plan first assesses the damage and then corrects the environmental conditions that caused the oxidation. |
| Precipitate or Solid Formation | Polymerization: Advanced oxidation has led to the formation of insoluble polymeric byproducts.[2] | 1. Isolate and Analyze: Filter a small aliquot to separate the solid. Analyze both the solid and the remaining liquid to confirm the nature of the degradation. 2. Consider Purification: If the remaining liquid is still largely the desired compound, purification via distillation or column chromatography may be possible, but can be difficult. 3. Discard if Heavily Degraded: If degradation is extensive, it is best to discard the material according to safety protocols and procure a new batch.[12] 4. Rationale: Polymerization is a severe form of degradation. Attempting to use such material will lead to significant errors in stoichiometry and introduce insoluble contaminants into your reaction. |
| Inconsistent Experimental Results | Partial Degradation: The starting material contains an unknown percentage of oxidized impurities, affecting reaction kinetics and stoichiometry. | 1. Immediate QC: Immediately run a purity analysis (HPLC, GC, or NMR) on the this compound lot being used. 2. Quarantine the Lot: Do not use the material for further experiments until its purity is confirmed. 3. Review Storage Protocol: Conduct a full review of your lab's storage and handling procedures for this and other sensitive reagents. 4. Rationale: Experimental inconsistency is often the first sign of a reagent purity issue. Validating the starting material is the most critical step to troubleshoot the root cause. |
Standard Operating Protocols (SOPs)
SOP 1: Protocol for Long-Term Storage of Neat this compound
-
Materials:
-
This compound
-
Clean, dry amber glass vial with a PTFE-lined cap
-
Source of dry inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line setup
-
Parafilm® or vinyl electrical tape
-
-
Procedure:
-
If not already in a suitable container, transfer the this compound into the amber glass vial inside an inert atmosphere glovebox.
-
If a glovebox is unavailable, use a Schlenk line. Place the material in the vial, attach it to the line, and carefully evacuate and backfill with inert gas at least three times to remove all atmospheric oxygen.
-
Secure the PTFE-lined cap tightly.
-
For extra security, wrap the cap-vial interface with Parafilm® or electrical tape to prevent loosening and minimize moisture ingress.
-
Label the vial clearly with the chemical name, date received, and storage conditions.
-
Place the sealed vial in a designated cool, dark, and dry location, such as a refrigerator (2-8°C), away from strong oxidizing agents.[5][8]
-
Caption: Workflow for proper receipt and storage of this compound.
SOP 2: Quality Control - Example Purity Assessment via HPLC
This protocol is a self-validating system to ensure the integrity of your stored material.
-
System & Reagents:
-
HPLC system with a C18 column and UV detector (set to 254 nm).
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v).
-
High-purity solvents for mobile phase and sample dilution.
-
-
Procedure:
-
Standard Preparation: Accurately prepare a standard solution of high-purity this compound (from a new or certified lot) at a known concentration (e.g., 1 mg/mL) in acetonitrile.
-
Sample Preparation: Prepare a solution of the stored this compound at the same concentration.
-
Analysis: Inject both the standard and the sample onto the HPLC system.
-
Evaluation: Compare the chromatograms. The purity of the stored sample can be calculated based on the area of the main peak relative to the total area of all peaks. A significant decrease in the main peak area or the appearance of new peaks (especially early-eluting polar peaks or late-eluting broad peaks) indicates degradation.
-
References
- 1. Aniline [chemlongxing.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chembk.com [chembk.com]
- 9. asianpubs.org [asianpubs.org]
- 10. nbinno.com [nbinno.com]
- 11. performanceadditives.us [performanceadditives.us]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Technical Support Center: Scaling the Synthesis of 2,3,5-Trimethylaniline from Laboratory to Pilot Plant
Welcome to the technical support center for the synthesis and scale-up of 2,3,5-Trimethylaniline. This guide is designed for researchers, chemists, and process engineers involved in transitioning this synthesis from the bench to a pilot plant. Our focus is on providing practical, in-depth solutions to common challenges, ensuring a safe, efficient, and scalable process.
The synthesis of this compound is a two-step process, beginning with the regioselective nitration of 1,2,4-trimethylbenzene (pseudocumene), followed by the reduction of the resulting nitroaromatic intermediate. Each step presents unique challenges, especially during scale-up. This guide is structured to address these challenges directly in a question-and-answer format, providing not just solutions but the underlying scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and scale-up process.
Q1: What is the most common synthetic route for this compound suitable for scaling?
A1: The most industrially viable and scalable route is a two-step synthesis starting from 1,2,4-trimethylbenzene (pseudocumene).[1]
-
Nitration: Electrophilic nitration of pseudocumene using a mixed acid solution (concentrated nitric and sulfuric acids) to form 1,2,4-trimethyl-5-nitrobenzene.[2][3]
-
Reduction: Reduction of the nitro group to an amine. Common methods include catalytic hydrogenation or chemical reduction, such as the Béchamp reduction using iron and acid.[4][5]
Q2: Why is 1,2,4-trimethylbenzene the chosen starting material?
A2: 1,2,4-trimethylbenzene is an abundant and relatively inexpensive starting material, often isolated from the C9 aromatic hydrocarbon fraction during petroleum distillation.[1] Its substitution pattern allows for the regioselective introduction of a nitro group at the C5 position, which is sterically accessible and activated by the methyl groups, leading to the desired precursor for this compound.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Both stages of the synthesis have significant safety implications that are magnified at the pilot scale.
-
Nitration: This is a highly exothermic reaction.[6] Poor temperature control can lead to a runaway reaction, causing rapid pressure buildup and the potential for explosion.[7][8] The mixed acids are also extremely corrosive.
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and often uses pyrophoric catalysts (like Raney® Nickel) or catalysts that can ignite solvents in the presence of air (like Palladium on Carbon).
-
Béchamp Reduction: This method generates significant amounts of iron/iron oxide sludge, which requires proper handling and disposal.[4] The reaction is also exothermic.
Q4: How do I monitor the progress of the reactions?
A4: In-process monitoring is crucial for safety and yield optimization.
-
Nitration: The reaction can be monitored by taking aliquots (after careful quenching) and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the nitro-intermediate.
-
Reduction: For catalytic hydrogenation, progress is monitored by the uptake of hydrogen gas. For both reduction methods, GC or HPLC analysis can be used to monitor the disappearance of the nitro compound and the appearance of the final aniline product.
Part 2: Process Workflow and Key Scale-Up Considerations
The transition from a laboratory flask to a pilot plant reactor is not merely about using larger equipment. It requires a fundamental understanding of how changes in scale affect reaction parameters.
References
- 1. Nitrobenzene | Synthesis, Uses, Hazards | Britannica [britannica.com]
- 2. 1,2,4-Trimethyl-5-nitrobenzene | C9H11NO2 | CID 69130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,4-Trimethyl-5-nitrobenzene | CymitQuimica [cymitquimica.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 6. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3,5-Trimethylaniline
Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, medicinal chemists, and process development scientists encountering difficulties with the purification of 2,3,5-trimethylaniline (2,3,5-TMA), specifically focusing on the removal of closely related isomeric impurities. Our approach is rooted in first principles, providing not just protocols, but the causal logic behind them to empower you to troubleshoot and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the typical isomeric impurities found with this compound and why are they so difficult to remove?
Answer: The isomeric impurities present in a sample of this compound are almost always byproducts from its synthesis. The synthesis of specific trimethylaniline isomers can be challenging, often resulting in a mixture of isomers due to the directing effects of the methyl and amino groups during aromatic substitution reactions. For instance, synthesis routes starting from pseudocumene (1,2,4-trimethylbenzene) can lead to the formation of other isomers like 2,4,5-trimethylaniline.
Common isomeric impurities may include:
-
2,4,5-Trimethylaniline
-
2,4,6-Trimethylaniline (Mesidine)[1]
-
3,4,5-Trimethylaniline
-
2,3,6-Trimethylaniline
These isomers pose a significant purification challenge because they share the same molecular formula (C₉H₁₃N) and molecular weight (135.21 g/mol )[2][3][4]. Their structural similarity results in very close physical properties such as boiling points, polarity, and solubility, making separation by standard techniques like simple distillation or crystallization non-trivial. Effective separation relies on exploiting subtle differences in their molecular geometry, crystal packing efficiency, or interaction with stationary phases in chromatography.
Q2: How can I accurately assess the isomeric purity of my this compound sample?
Answer: Before attempting any purification, it is critical to quantify the level and identity of the impurities. High-resolution analytical techniques are required to resolve these closely related isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often the method of choice. A capillary GC column with a non-polar or medium-polarity stationary phase can often provide baseline separation of trimethylaniline isomers. The mass spectrometer confirms that the separated peaks are indeed isomers (same molecular ion) and helps in their identification by comparing fragmentation patterns to library data. The USEPA has established methods for analyzing semivolatile organic compounds like anilines using GC-MS[5].
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is also a powerful tool. Separation is achieved based on subtle differences in hydrophobicity. Modern columns with smaller particle sizes can enhance resolution significantly[6].
-
Supercritical Fluid Chromatography (SFC): SFC has demonstrated excellent performance in separating positional isomers of anilines, such as dimethylanilines, and can be a valuable alternative for trimethylanilines[7].
A typical workflow for assessing purity is outlined below.
Caption: General workflow for assessing the isomeric purity of a 2,3,5-TMA sample.
Troubleshooting Guide 1: Purification by Fractional Crystallization
Fractional crystallization is often the most practical method for purification on a larger scale, exploiting small differences in solubility and crystal lattice packing energy between isomers.
Q3: My initial crystallization attempt failed to improve purity. What factors are most critical for success?
Answer: The success of fractional crystallization hinges on selecting a solvent system where the desired isomer (2,3,5-TMA) has significantly different solubility from its impurities at different temperatures. The rule of thumb is "soluble hot, insoluble cold"[8].
Causality Behind Solvent Selection: The goal is to create a solution that is saturated with the desired compound at a high temperature but becomes supersaturated only with respect to the desired compound upon cooling, allowing it to crystallize out while the more soluble impurities remain in the mother liquor.
Data Presentation: Solvent Selection Guide for Anilines This table provides a starting point for solvent screening. "Like dissolves like" is a good principle; since anilines have both aromatic (non-polar) and amine (polar) character, a range of solvents should be tested[9].
| Solvent Class | Example Solvents | Polarity | Boiling Point (°C) | Key Considerations & Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar Protic | 65-82 | Can form hydrogen bonds with the amine group, often good for dissolving at high temperatures. |
| Hydrocarbons | Hexane, Heptane, Toluene | Non-polar | 69-111 | Good for creating binary solvent systems with a more polar solvent. Toluene can promote good crystal growth through π-π interactions[9]. |
| Ethers | Diethyl Ether | Low Polarity | 35 | Highly volatile, useful for slow evaporation techniques. |
| Esters | Ethyl Acetate | Medium Polarity | 77 | A versatile solvent that balances polarity well for many organic compounds. |
| Aqueous Mixtures | Ethanol/Water, Acetone/Water | Polar | Variable | Adding water as an "anti-solvent" can effectively induce crystallization from a solution in a water-miscible solvent. |
Experimental Protocol: Fractional Crystallization
Objective: To enrich the this compound from a mixture of isomers.
Materials:
-
Crude 2,3,5-TMA
-
Candidate solvent(s) (e.g., Isopropanol, Hexane)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Büchner funnel and filter paper
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~50 mg of your crude material in 0.5 mL of various solvents at room temperature and upon heating. A good candidate solvent will fully dissolve the material when hot but show poor solubility when cold.
-
Dissolution: Place the crude 2,3,5-TMA in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) portion-wise while heating and stirring until the solid is just fully dissolved. Avoid adding a large excess of solvent.
-
Slow Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for selective crystallization; rapid cooling will cause impurities to crash out with the product[8].
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure 2,3,5-TMA.
-
Further Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor containing the impurities.
-
Drying & Analysis: Dry the crystals under vacuum and re-analyze their purity using GC-MS or HPLC. Multiple crystallization cycles may be necessary.
Caption: The process of fractional crystallization relies on slow cooling to selectively crystallize the desired product.
Troubleshooting Guide 2: Purification by Chromatography
When crystallization fails to provide the desired purity, or for small-scale, high-purity applications, chromatography is the superior method.
Q4: What chromatographic technique is best for separating trimethylaniline isomers?
Answer: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective technique. The separation mechanism relies on differential partitioning of the isomers between a non-polar stationary phase (like C18) and a polar mobile phase[10]. Even small differences in the isomers' structures can alter their interaction with the stationary phase, allowing for separation. For preparative work, the method can be scaled up from an analytical column.
Experimental Protocol: Preparative RP-HPLC
Objective: To isolate high-purity this compound using preparative HPLC.
System:
-
Preparative HPLC system with a UV detector
-
C18 stationary phase column
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Methodology:
-
Method Development (Analytical Scale): First, develop a separation method on a smaller analytical HPLC column. Inject a small amount of the crude mixture and run a gradient (e.g., 10% B to 90% B over 20 minutes) to determine the approximate retention times of the isomers.
-
Optimize Gradient: Adjust the gradient to maximize the resolution between the 2,3,5-TMA peak and the closest eluting impurity. A shallower gradient around the elution point of the target compound will improve separation.
-
Scale-Up: Transfer the optimized method to a larger preparative column. The flow rate will need to be increased proportionally to the column's cross-sectional area.
-
Injection & Fraction Collection: Dissolve the crude material in a minimal amount of the mobile phase. Inject the solution onto the preparative column. Collect fractions as the peaks elute, guided by the UV detector signal.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions containing the 2,3,5-TMA at the desired purity level.
-
Solvent Removal: Remove the mobile phase solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Troubleshooting Guide 3: Advanced Purification via Derivatization
Q5: The physical properties of the isomers are too similar for crystallization or HPLC. Is there a chemical approach to separation?
Answer: Yes. When isomers are particularly stubborn, chemical derivatization can be an excellent strategy. The principle is to convert the amine functional group into a different functional group (a derivative)[11]. The goal is to choose a derivatizing agent that will exaggerate the subtle structural differences between the isomers, resulting in derivatives with significantly different physical properties (e.g., solubility, crystallinity, or chromatographic retention).
Mechanism of Action: The isomers of trimethylaniline have different steric environments around the amino group. For example, the amino group in 2,4,6-trimethylaniline is highly hindered by the two ortho-methyl groups, which can slow its reaction rate compared to the less hindered amino group in this compound. This difference in reactivity or the properties of the resulting derivatives can be exploited. After separation of the derivatives, the original amine can be regenerated by a simple chemical step (e.g., hydrolysis).
Experimental Protocol: Separation via Sulfonamide Derivatives
Objective: To separate 2,3,5-TMA from its isomers by converting them to sulfonamides, separating the derivatives by crystallization, and then regenerating the pure amine.
Methodology:
Part 1: Derivatization
-
Dissolve the crude trimethylaniline mixture in a suitable solvent like dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a base, such as pyridine or triethylamine (1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (tosyl chloride, 1.1 equivalents) to the solution.
-
Allow the reaction to stir and warm to room temperature overnight. The reaction converts the anilines to their corresponding tosylamides.
Part 2: Separation of Derivatives
-
Work up the reaction by washing with dilute HCl (to remove excess base) and then water. Dry the organic layer and remove the solvent.
-
The resulting mixture of sulfonamide derivatives will likely have very different crystallization properties compared to the starting amines.
-
Perform a fractional crystallization on the crude sulfonamide mixture using a suitable solvent system (e.g., ethanol/water). The different substitution patterns on the aromatic ring will influence crystal packing, often making one derivative much less soluble than the others.
-
Isolate the pure crystalline sulfonamide of 2,3,5-TMA.
Part 3: Amine Regeneration (De-protection)
-
Take the purified sulfonamide derivative and reflux it in a strong acid, such as concentrated HBr or H₂SO₄, to cleave the sulfonamide bond.
-
After the reaction is complete, cool the solution and carefully neutralize it with a strong base (e.g., NaOH) to deprotonate the ammonium salt and regenerate the free this compound.
-
Extract the pure amine into an organic solvent, wash, dry, and remove the solvent to yield the final high-purity product.
References
- 1. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C9H13N | CID 12782408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of 2,4,6-Trimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unifr.ch [unifr.ch]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with 2,3,5-Trimethylaniline
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 2,3,5-trimethylaniline. This sterically hindered aniline presents unique challenges due to the electronic donation and steric bulk from its three methyl groups. The ortho- and meta-methyl groups can significantly impede key steps in the catalytic cycle, leading to low yields and side product formation.[1][2][3][4]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and achieve robust, reproducible results in your laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when using this compound in coupling reactions like Buchwald-Hartwig amination, Suzuki-Miyaura, or Sonogashira couplings.
Problem 1: My reaction yield is extremely low or fails to initiate.
Potential Cause A: Inefficient Oxidative Addition
-
The "Why": The first step in most Pd-catalyzed coupling cycles is the oxidative addition of the aryl halide to the Pd(0) complex.[5][6] The electron-rich nature of this compound, when coupled with an electron-rich aryl halide, can make this step electronically unfavorable. More critically, steric hindrance around the palladium center can physically block the approach of the aryl halide.
-
Solution Strategy:
-
Switch to a Bulkier, More Electron-Rich Ligand: Standard ligands like PPh₃ are often inadequate. Transition to "Buchwald-type" biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos.[6] These ligands create a more electron-rich and sterically accessible palladium center, which promotes the oxidative addition of even challenging substrates like aryl chlorides.[7][8]
-
Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) can provide the necessary activation energy to overcome the barrier for oxidative addition.[9][10] Always monitor for potential substrate or product decomposition at elevated temperatures.
-
Change the Halide: Reactivity for the oxidative addition step follows the trend I > Br > OTf >> Cl.[5][11] If your synthesis allows, switching from an aryl chloride or bromide to an aryl iodide can dramatically improve reaction rates.
-
Potential Cause B: Catalyst Deactivation or Inhibition
-
The "Why": The active Pd(0) catalyst is sensitive to oxygen and certain functional groups. Incomplete degassing allows oxygen to oxidize Pd(0) to inactive Pd(II), while functional groups like azo compounds can act as catalyst poisons.[12] Furthermore, using certain solvents like acetonitrile or pyridine can inhibit the catalyst.[7]
-
Solution Strategy:
-
Ensure Rigorous Inert Conditions: Use standard Schlenk line or glovebox techniques.[9] Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[13]
-
Use a Pre-catalyst: Instead of generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂, consider using a commercially available, air-stable Pd pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts). These are designed to reliably generate the active LPd(0) species under basic conditions, improving reproducibility.[10][14]
-
Purify Reagents: Ensure all starting materials, especially the aniline and any liquid bases, are free from peroxide and other impurities.
-
Problem 2: I'm observing significant side product formation (e.g., hydrodehalogenation or biaryl formation).
Potential Cause A: Unfavorable Reductive Elimination vs. Side Reactions
-
The "Why": After the amine is bound to the palladium center, the final step is reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6] The steric bulk of this compound can make this step difficult. If reductive elimination is slow, competing side reactions like β-hydride elimination (if an alkyl group is present) or hydrodehalogenation (reaction with trace water or solvent) can occur. Biaryl byproduct formation can also be an issue, especially with primary amines.[7][15]
-
Solution Strategy:
-
Ligand Tuning: The choice of ligand is critical for promoting reductive elimination. Ligands with a large "bite angle" (like Xantphos) or bulky biaryl phosphines can hold the aryl group and the amino group in a favorable geometry for C-N bond formation.
-
Base Selection: The base plays a crucial role. While strong bases like NaOtBu are common, they can sometimes promote side reactions.[7] For sensitive substrates, consider a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[7][10] The solubility of the base is also key; a poorly soluble base can lead to slow and incomplete reactions.[7]
-
Potential Cause B: Homocoupling of the Coupling Partner
-
The "Why": In Suzuki reactions, boronic acids can undergo homocoupling (Glaser coupling) to form a biaryl byproduct.[8] Similarly, in Sonogashira reactions, terminal alkynes can dimerize, especially if a copper co-catalyst is used in the presence of oxygen.[16]
-
Solution Strategy:
-
For Suzuki Reactions: Ensure the reaction is rigorously deoxygenated. Minimize the excess of the boronic acid partner (1.1-1.2 equivalents is often sufficient).
-
For Sonogashira Reactions: If alkyne dimerization is a problem, switch to a "copper-free" Sonogashira protocol. These methods often require a specific ligand and base combination but avoid the primary pathway for homocoupling.[16][17]
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand system should I start with for coupling this compound?
For a robust starting point, especially in Buchwald-Hartwig amination, a combination of a palladium pre-catalyst and a bulky biaryl phosphine ligand is highly recommended.
| Component | Recommendation | Rationale |
| Pd Source | G3/G4 Buchwald Pre-catalyst | Air-stable, reliable activation to Pd(0), broad ligand compatibility.[14] |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination for hindered substrates.[6] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases effective for deprotonating the aniline-Pd complex.[18][19] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents with high boiling points suitable for these reactions. Ensure they are anhydrous and degassed.[7] |
Q2: How do I properly set up a reaction under inert atmosphere?
A proper inert atmosphere is non-negotiable for success.
Q3: What is the role of the base, and how do I choose the right one?
The base is critical and serves multiple functions, primarily to deprotonate the amine (or amine-Pd complex) to generate the active nucleophile.[18][19][20] The choice depends heavily on the solvent and the sensitivity of your substrates.
-
In Nonpolar Solvents (e.g., Toluene): Anionic bases like NaOtBu or K₃PO₄ are required to deprotonate the neutral palladium-amine complex. Organic bases like DBU are generally ineffective.[18][19][20]
-
In Polar Solvents (e.g., DMF): Using a strong anionic base can lead to the formation of an overly stable base-palladium complex, which can be a catalyst resting state, slowing the reaction.[18][19] Weaker bases are often preferred here.
-
For Base-Sensitive Functional Groups: If your substrate contains groups like esters or nitro groups, a strong base like NaOtBu can cause decomposition.[12] In these cases, weaker bases like Cs₂CO₃ or K₃PO₄ are better choices, though they may require higher temperatures or longer reaction times.[7][10]
Q4: How can I monitor the progress of my reaction effectively?
Choosing the right analytical technique is key to understanding your reaction's kinetics and endpoint.[21]
-
For Quick Qualitative Checks: Thin-Layer Chromatography (TLC) is excellent for quickly visualizing the consumption of starting materials and the appearance of the product spot.[22]
-
For Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[22] They allow you to accurately quantify the conversion of starting material and the formation of product over time. Developing a good separation method before starting the reaction is crucial.
-
For Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used on quenched aliquots to confirm the identity of the product and any major side products.[22][23] ¹H NMR is particularly useful for monitoring the disappearance of signals unique to the starting materials.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Characterization of 2,3,5-Trimethylaniline Derivatives
Welcome to the technical support center dedicated to the analytical challenges in the characterization of 2,3,5-Trimethylaniline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter specific hurdles in confirming the structure, purity, and properties of these compounds. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, fostering a more intuitive and efficient experimental workflow.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and analysis of this compound derivatives.
Q1: My sample of a this compound derivative is developing a yellow or brownish tint over time. What is causing this, and how can I prevent it?
A1: This discoloration is a classic sign of oxidation. Aromatic amines, including trimethylanilines, are susceptible to air oxidation, which forms highly colored quinone-imine type impurities.[1][2] The rate of oxidation is accelerated by exposure to light and elevated temperatures.
-
Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring electron-rich and thus highly susceptible to oxidation. The methyl groups further donate electron density, exacerbating this sensitivity.
-
Prevention & Mitigation:
-
Inert Atmosphere: Store solid samples and solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect against photolytic degradation.[3]
-
Temperature Control: Store samples at low temperatures (e.g., 4°C or -20°C for long-term storage) to slow the rate of oxidation.[3]
-
Solvent Choice: When preparing solutions, use freshly degassed solvents to minimize dissolved oxygen.
-
Q2: I am struggling to differentiate this compound from its isomers (e.g., 2,4,6- and 2,4,5-trimethylaniline) using a single analytical method. What is the best approach?
A2: Differentiating polysubstituted aromatic isomers is a common challenge that typically requires a combination of chromatographic and spectroscopic techniques. No single method is foolproof.
-
Chromatographic Approach (GC/HPLC): Isomers often have very similar polarities, leading to co-elution. However, successful separation can be achieved by optimizing your method. For Gas Chromatography (GC), using a mid-polarity column (e.g., a stationary phase containing phenyl groups) can enhance separation based on subtle differences in dipole moment and shape.[4] For HPLC, a phenyl-hexyl or biphenyl stationary phase can provide alternative selectivity to standard C18 columns.[5]
-
Spectroscopic Approach (NMR): ¹H NMR is powerful here. The key is the pattern of the aromatic protons.
-
2,3,5-isomer: Will show two singlets in the aromatic region.
-
2,4,6-isomer ("Mesitylamine"): Will show a single singlet in the aromatic region due to its high symmetry.
-
2,4,5-isomer ("Pseudocumidine"): Will show two singlets in the aromatic region. Distinguishing the 2,3,5- and 2,4,5-isomers by ¹H NMR alone can be tricky and requires careful analysis of expected chemical shifts or, more definitively, a 2D NMR experiment like NOESY to establish through-space proximity between specific methyl groups and aromatic protons.
-
Q3: Are there specific safety precautions I should take when handling these derivatives?
A3: Yes. Substituted anilines as a class should be handled with care.
-
Toxicity: Many aniline derivatives are toxic if swallowed, inhaled, or absorbed through the skin and may cause irritation.[1][6] Some, like the related 2,4,5-trimethylaniline, are listed as known carcinogens.[7][8]
-
Methemoglobinemia: A key hazard associated with aromatic amines is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[1]
-
Handling Guidelines: Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves (nitrile is a common choice), a lab coat, and safety glasses. Always consult the Safety Data Sheet (SDS) for the specific derivative you are working with.
Troubleshooting Guide: Analytical Techniques
This section provides specific troubleshooting advice in a Q&A format for common analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: The aromatic region of my ¹H NMR spectrum is complex and the signals are overlapping. How can I confidently assign the structure?
A: This is a frequent issue when dealing with highly substituted aromatic rings. While 1D NMR provides the initial overview, 2D NMR is the definitive solution for unambiguous assignment.[9]
-
Recommended Action: Perform a suite of 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. While aromatic protons in your this compound derivative might appear as singlets with no vicinal coupling, COSY is invaluable for assigning protons on any side chains attached to the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton to the carbon it is attached to, allowing you to assign your aromatic CH carbons based on their proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful experiment for this problem. It shows correlations between protons and carbons that are 2-3 bonds away. You can use the well-defined methyl proton signals as starting points to "walk" around the ring, confirming the substitution pattern by observing correlations from methyl protons to the quaternary and CH carbons of the aromatic ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations. It can confirm the relative positions of substituents, for example, by showing a correlation between the protons of the C2-methyl group and the aromatic proton at C6.
-
Workflow for NMR Structure Confirmation
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C9H13N | CID 12782408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Analysis of Trimethylaniline Isomers: A Guide for Researchers
In the realm of organic chemistry, isomerism presents a fascinating challenge. Molecules with the same chemical formula can exhibit vastly different physical, chemical, and biological properties due to the varied arrangement of their constituent atoms. For researchers, scientists, and professionals in drug development, the ability to unequivocally distinguish between isomers is paramount. Spectroscopic techniques offer a powerful arsenal for this purpose, providing a detailed fingerprint of a molecule's structure and electronic environment. This guide provides a comprehensive comparative analysis of the spectroscopic data of three key trimethylaniline isomers: 2,4,6-trimethylaniline, 2,4,5-trimethylaniline, and the N-substituted isomer, N,N-dimethylaniline. Through an in-depth examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will elucidate the structural nuances that give rise to their unique spectral characteristics.
The Isomers at a Glance: Structural Differences
The three isomers of trimethylaniline under consideration possess the same molecular formula, C₉H₁₃N, yet their structures are distinct. 2,4,6-trimethylaniline and 2,4,5-trimethylaniline are constitutional isomers where the methyl groups are arranged differently on the benzene ring. In contrast, N,N-dimethylaniline is a functional isomer of the other two, with two methyl groups attached to the nitrogen atom of the amino group rather than the aromatic ring. These structural variations profoundly influence their electronic properties and, consequently, their spectroscopic signatures.
Figure 1: Molecular structures of the trimethylaniline isomers.
¹H and ¹³C NMR Spectroscopy: Probing the Magnetic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectral Comparison
The ¹H NMR spectra of the three isomers are strikingly different, allowing for their straightforward identification.
| Compound | Aromatic Protons (ppm) | Amino/N-Methyl Protons (ppm) | Ring Methyl Protons (ppm) |
| 2,4,6-Trimethylaniline | ~6.7 (s, 2H) | ~3.6 (s, 2H, NH₂) | ~2.2 (s, 6H, 2,6-Me), ~2.1 (s, 3H, 4-Me) |
| 2,4,5-Trimethylaniline | ~6.8 (s, 1H), ~6.5 (s, 1H) | ~3.5 (s, 2H, NH₂) | ~2.15 (s, 3H), ~2.1 (s, 3H), ~2.05 (s, 3H) |
| N,N-Dimethylaniline | ~7.2 (t, 2H), ~6.7 (d, 2H), ~6.6 (t, 1H) | ~2.9 (s, 6H, N-Me₂) | - |
Table 1: Comparative ¹H NMR data for trimethylaniline isomers.
The high symmetry of 2,4,6-trimethylaniline results in a simplified ¹H NMR spectrum. The two aromatic protons are chemically equivalent, giving rise to a single singlet. Similarly, the two methyl groups at positions 2 and 6 are equivalent. The spectrum of 2,4,5-trimethylaniline is more complex due to its lower symmetry. It displays two distinct singlets for the two non-equivalent aromatic protons and three separate singlets for the three methyl groups. N,N-dimethylaniline exhibits a completely different pattern. The aromatic region shows a complex multiplet system corresponding to the five protons on the unsubstituted ring. The most downfield signal is typically the para-proton, while the ortho- and meta-protons are more shielded. The key distinguishing feature is the intense singlet around 2.9 ppm, integrating to six protons, which corresponds to the two N-methyl groups.[1][2][3]
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide further confirmation of the isomeric structures.
| Compound | Aromatic Carbons (ppm) | Amino/N-Methyl Carbons (ppm) | Ring Methyl Carbons (ppm) |
| 2,4,6-Trimethylaniline | ~145 (C-N), ~129 (C-H), ~128 (C-Me), ~122 (C-Me) | - | ~18, ~17 |
| 2,4,5-Trimethylaniline | ~143 (C-N), ~133, ~130, ~128, ~125, ~117 | - | ~19, ~18, ~17 |
| N,N-Dimethylaniline | ~150 (C-N), ~129 (meta), ~117 (para), ~113 (ortho) | ~40 (N-Me₂) | - |
Table 2: Comparative ¹³C NMR data for trimethylaniline isomers.
In the ¹³C NMR spectrum of 2,4,6-trimethylaniline , the symmetry of the molecule leads to fewer signals than the nine carbon atoms present. Due to symmetry, only four aromatic carbon signals and two methyl carbon signals are observed.[4] 2,4,5-trimethylaniline , with its lower symmetry, displays six distinct aromatic carbon signals and three methyl carbon signals.[5] The spectrum of N,N-dimethylaniline is characterized by a signal for the N-methyl carbons around 40 ppm and four aromatic carbon signals, with the carbon attached to the nitrogen being the most deshielded.[6]
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
| Compound | N-H Stretching (cm⁻¹) | C-H Stretching (cm⁻¹) | Aromatic C=C Stretching (cm⁻¹) | C-N Stretching (cm⁻¹) |
| 2,4,6-Trimethylaniline | ~3400-3300 (two bands) | ~3000-2850 | ~1600-1450 | ~1300-1200 |
| 2,4,5-Trimethylaniline | ~3400-3300 (two bands) | ~3000-2850 | ~1600-1450 | ~1300-1200 |
| N,N-Dimethylaniline | Absent | ~3000-2850 | ~1600-1450 | ~1350-1250 |
Table 3: Key IR absorption bands for trimethylaniline isomers.
The most significant difference in the IR spectra of these isomers is the presence or absence of the N-H stretching vibrations. 2,4,6-trimethylaniline and 2,4,5-trimethylaniline , being primary amines, both exhibit two characteristic N-H stretching bands in the region of 3400-3300 cm⁻¹.[7][8] In contrast, N,N-dimethylaniline , a tertiary amine, lacks N-H bonds and therefore does not show any absorption in this region.[9] All three isomers show C-H stretching vibrations for the methyl groups and the aromatic ring, as well as aromatic C=C stretching bands. The C-N stretching vibration in N,N-dimethylaniline is typically found at a slightly higher frequency compared to the primary amine isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 2,4,6-Trimethylaniline | ~290, ~240 | - | - |
| 2,4,5-Trimethylaniline | ~295, ~245 | - | - |
| N,N-Dimethylaniline | ~298, ~251 | ~14900 (at 251 nm) | Cyclohexane |
Table 4: UV-Vis absorption data for trimethylaniline isomers.[10][11]
All three trimethylaniline isomers exhibit two main absorption bands in their UV-Vis spectra, corresponding to π → π* transitions within the benzene ring. The positions of the methyl groups and the nature of the amino substituent influence the exact position and intensity of these bands. The electron-donating nature of the amino and methyl groups causes a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. In N,N-dimethylaniline , the two methyl groups on the nitrogen atom enhance its electron-donating ability, leading to a more significant red shift of the primary absorption band compared to the other two isomers.[10]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,4,6-Trimethylaniline | 135 | 120 ([M-CH₃]⁺), 91, 77 |
| 2,4,5-Trimethylaniline | 135 | 120 ([M-CH₃]⁺), 91, 77 |
| N,N-Dimethylaniline | 121 | 120 ([M-H]⁺), 106 ([M-CH₃]⁺), 77 |
Table 5: Prominent ions in the mass spectra of trimethylaniline isomers.[12][13][14][15][16][17]
All three isomers are expected to show a molecular ion peak corresponding to their molecular weight. For 2,4,6-trimethylaniline and 2,4,5-trimethylaniline , the molecular ion peak is observed at m/z 135.[14][17][18] A prominent fragment ion for both of these isomers is observed at m/z 120, corresponding to the loss of a methyl radical ([M-CH₃]⁺).[14][17] N,N-dimethylaniline has a molecular weight of 121, and its mass spectrum shows a strong molecular ion peak at this m/z value.[12][15] A characteristic and often base peak is at m/z 120, resulting from the loss of a hydrogen atom.[12][15] Another significant fragment is at m/z 106, corresponding to the loss of a methyl group.[12][15] The fragmentation patterns, particularly the initial losses, are highly indicative of the isomeric structure.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
Figure 2: Workflow for NMR data acquisition.
IR Spectroscopy
-
Sample Preparation: For liquid samples like N,N-dimethylaniline, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples like 2,4,6- and 2,4,5-trimethylaniline, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in an IR cell.
-
Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample spectrum is then acquired over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the trimethylaniline isomer in a UV-transparent solvent (e.g., cyclohexane or ethanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: A cuvette containing the pure solvent is used to record a baseline. The sample solution is then placed in the spectrophotometer, and the absorbance is measured over a range of approximately 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a heated inlet system for liquids. For GC-MS analysis, the sample is first injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
-
Ionization: The sample is ionized using a suitable technique, most commonly electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic analysis of 2,4,6-trimethylaniline, 2,4,5-trimethylaniline, and N,N-dimethylaniline unequivocally demonstrates the power of these techniques in distinguishing between isomers. Each method provides a unique piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy reveal the detailed connectivity and symmetry of the molecules. IR spectroscopy confirms the presence or absence of the primary amine functional group. UV-Vis spectroscopy provides insights into the electronic structure, and mass spectrometry elucidates the molecular weight and characteristic fragmentation patterns. By employing a combination of these spectroscopic methods, researchers can confidently identify and characterize trimethylaniline isomers, a critical step in various fields of chemical research and development.
References
- 1. rsc.org [rsc.org]
- 2. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,6-trimethylaniline [wiredchemist.com]
- 5. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzenamine, N,N-dimethyl- [webbook.nist.gov]
- 10. PhotochemCAD | N,N-Dimethyl-aniline [photochemcad.com]
- 11. Absorption [N,N-Dimethyl Aniline] | AAT Bioquest [aatbio.com]
- 12. N,N-Dimethylaniline(121-69-7) MS [m.chemicalbook.com]
- 13. mzCloud – 2 4 5 Trimethylaniline [mzcloud.org]
- 14. 2,4,6-Trimethylaniline(88-05-1) MS [m.chemicalbook.com]
- 15. massbank.eu [massbank.eu]
- 16. spectrabase.com [spectrabase.com]
- 17. ez.restek.com [ez.restek.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Senior Application Scientist's Guide to HPLC Methodologies for the Analysis and Separation of Trimethylaniline Isomers
For researchers, scientists, and professionals in drug development, the accurate analysis and separation of trimethylaniline (TMA) isomers are critical for ensuring the purity, safety, and efficacy of pharmaceutical products. These positional isomers, including 2,4,6-trimethylaniline, 2,4,5-trimethylaniline, and 2,3,4-trimethylaniline, often exhibit similar physicochemical properties, making their separation a significant analytical challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods, offering field-proven insights and experimental data to empower you in selecting and optimizing the most suitable approach for your analytical needs.
The Challenge of Separating Positional Isomers
Positional isomers of aromatic amines, such as trimethylanilines, possess identical molecular weights and often similar polarities, leading to co-elution in conventional chromatographic systems. The subtle differences in their structures, arising from the varied placement of methyl groups on the aniline ring, necessitate highly selective HPLC methods to achieve baseline resolution. The choice of stationary phase, mobile phase composition, and chromatographic mode are paramount in exploiting these minor structural variations for effective separation.
Comparative Analysis of HPLC Methods
This guide will explore and compare three primary HPLC modes for the separation of trimethylaniline isomers: Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase HPLC (RP-HPLC): The Workhorse with a Twist
Reversed-phase HPLC is often the first line of attack for the separation of aromatic compounds due to its robustness and versatility. Standard C18 (octadecylsilyl) columns are widely used; however, for positional isomers, enhancing the selectivity through alternative stationary phases is often necessary.
Stationary phases incorporating phenyl groups, such as Phenyl-Hexyl or Biphenyl phases, offer unique selectivity for aromatic compounds.[1][2] These phases facilitate π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the trimethylaniline isomers. These interactions, in addition to hydrophobic interactions, can lead to differential retention and improved resolution of positional isomers that are poorly separated on traditional C18 columns.[3]
A study on the separation of closely related aromatic compounds demonstrated that phenyl columns, particularly when used with methanol as the organic modifier, can provide enhanced selectivity due to the promotion of π-π interactions.[1] Acetonitrile, on the other hand, can sometimes suppress these interactions.[1]
Mixed-mode columns, which combine reversed-phase and ion-exchange functionalities, can provide an additional layer of selectivity for basic compounds like trimethylanilines. For instance, the SIELC Newcrom R1 column, a special reverse-phase column with low silanol activity, has been successfully used for the analysis of 2,4,6-trimethylaniline and 3,4,5-trimethylaniline.[4][5] The mobile phase for these separations is a simple mixture of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[4][5]
Table 1: Comparison of Reversed-Phase HPLC Columns for Aromatic Amine Isomer Separation
| Stationary Phase | Primary Separation Mechanism(s) | Advantages for Trimethylaniline Isomers | Potential Disadvantages |
| C18 (ODS) | Hydrophobic interactions | Good general-purpose column, widely available. | May provide insufficient selectivity for positional isomers. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds and positional isomers.[3] | Selectivity can be highly dependent on the organic modifier used (methanol often preferred over acetonitrile).[1] |
| Biphenyl | Hydrophobic and enhanced π-π interactions | Potentially greater π-π interactions and unique selectivity compared to standard phenyl phases.[2] | May exhibit different retention characteristics that require significant method redevelopment from a C18 method. |
| Mixed-Mode (e.g., Newcrom R1) | Hydrophobic and cation-exchange interactions | Dual retention mechanism can significantly improve resolution of basic analytes.[4][5] | Method development can be more complex due to the interplay of multiple interaction modes. |
Normal-Phase HPLC (NP-HPLC): Leveraging Polarity Differences
Normal-phase HPLC, which utilizes a polar stationary phase (e.g., silica, cyano, or diol) and a non-polar mobile phase, can be a powerful tool for separating isomers with differing polarities.[6][7] The primary interaction in NP-HPLC is adsorption, where the polar amino group of the trimethylanilines interacts with the active sites on the stationary phase.
The elution order in NP-HPLC is often predictable based on the polarity of the isomers. Subtle differences in the steric hindrance around the amino group and the overall dipole moment of the molecule, influenced by the methyl group positions, can be exploited for separation.
A study on the optimization of normal-phase separation for various amines found that the addition of a small amount of a volatile amine, such as n-propylamine, to the mobile phase can significantly improve peak shape and selectivity.[6]
Diagram 1: Logical Workflow for HPLC Method Selection
Caption: Logical workflow for selecting an appropriate HPLC method for trimethylaniline isomer separation.
Hydrophilic Interaction Liquid Chromatography (HILIC): A Niche for Polar Analytes
HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a partially aqueous mobile phase rich in an organic solvent, typically acetonitrile.[8][9] This technique is particularly well-suited for the retention and separation of polar and hydrophilic compounds that show little or no retention in reversed-phase mode.[9]
The separation mechanism in HILIC is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase.[8] For trimethylaniline isomers, HILIC could offer a unique selectivity based on differences in their hydrophilicity. While specific applications for trimethylaniline isomers are not widely published, HILIC has been successfully applied to the separation of other polar positional isomers, such as hydroxy aromatic carboxylic acids.[10][11]
Experimental Protocols
The following are example protocols that can serve as a starting point for method development. Optimization will be required for your specific instrumentation and isomer mixture.
Protocol 1: Reversed-Phase HPLC on a Phenyl-Hexyl Column
This protocol is adapted from general principles for separating aromatic isomers.[1][3]
-
Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-70% B
-
15-17 min: 70% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Rationale: The Phenyl-Hexyl column provides both hydrophobic and π-π interaction capabilities. The use of methanol as the organic modifier is intended to enhance π-π interactions, which can be crucial for resolving positional isomers. The formic acid in the mobile phase helps to ensure good peak shape for the basic amine analytes by protonating them.
Protocol 2: Normal-Phase HPLC on a Silica Column
This protocol is based on established methods for the separation of amines in normal-phase mode.[6]
-
Column: Silica (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane:Ethanol:n-Propylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm
Rationale: The silica stationary phase provides a polar surface for adsorptive interactions. The hexane/ethanol mobile phase allows for the elution of the moderately polar trimethylaniline isomers. The addition of a small amount of n-propylamine is critical to block the most active silanol groups on the silica surface, thereby reducing peak tailing and improving reproducibility.
Diagram 2: Experimental Workflow for Method Development
Caption: A typical experimental workflow for developing an HPLC method for trimethylaniline isomer separation.
Conclusion and Recommendations
The separation of trimethylaniline isomers by HPLC is a challenging but achievable task with careful consideration of the chromatographic conditions. While a standard C18 column may provide a starting point, achieving baseline resolution of all positional isomers often requires more specialized stationary phases.
-
For initial method development, a Phenyl-Hexyl or Biphenyl column in reversed-phase mode with a methanol-based mobile phase is highly recommended. This approach leverages both hydrophobic and π-π interactions, which are key to differentiating aromatic positional isomers.
-
If reversed-phase methods prove insufficient, Normal-Phase HPLC on a silica or cyano column should be investigated. The orthogonal selectivity of NP-HPLC compared to RP-HPLC can often provide the necessary resolution. Remember to include a small amount of an amine modifier in the mobile phase to ensure good peak shape.
-
HILIC remains a viable, albeit less commonly documented, option for these analytes. It should be considered if the isomers exhibit significant differences in their hydrophilicity or if other methods fail.
Ultimately, the optimal method will depend on the specific isomers of interest and the sample matrix. A systematic approach to method development, starting with a Phenyl-based reversed-phase method and exploring alternative selectivities as needed, will provide the highest probability of success. The use of mass spectrometric detection (LC-MS) is also advisable for unambiguous peak identification, especially in complex matrices or when isomers co-elute.
References
- 1. agilent.com [agilent.com]
- 2. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Separation of 2,4,6-Trimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 3,4,5-Trimethylaniline | SIELC Technologies [sielc.com]
- 6. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2,3,5-Trimethylaniline and Other Anilines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the biological activity of 2,3,5-trimethylaniline, placing it in the context of other structurally related aniline derivatives. As professionals in the fields of toxicology and drug development are well aware, subtle alterations in chemical structure can profoundly impact a compound's biological effects. This document synthesizes experimental data to illuminate the structure-activity relationships that govern the toxicity and carcinogenic potential of this class of compounds.
Introduction: The Significance of Aniline Structure in Biological Activity
Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of industrial chemicals, dyes, and pharmaceuticals. However, their utility is often counterbalanced by significant toxicological concerns, including cytotoxicity, genotoxicity, and carcinogenicity. The position and nature of substituents on the aniline ring are critical determinants of these biological activities. This guide focuses on this compound, a less-studied isomer, and compares its known and inferred biological profile with more extensively characterized anilines. Understanding these differences is paramount for hazard assessment and the rational design of safer chemical entities.
Many aniline derivatives, including this compound, are classified as oxidized amines and have been shown to be carcinogenic in animal studies. Their toxicity is often mediated through metabolic activation, a process that transforms the parent compound into reactive electrophilic species capable of forming adducts with DNA and other macromolecules, leading to mutations and cellular damage[1].
Comparative Analysis of Biological Activity
The biological activity of anilines is a complex interplay of steric and electronic effects conferred by their substituents. Methyl groups, as electron-donating substituents, generally increase the electron density of the aromatic ring, which can influence the rate of metabolic activation and the stability of reactive intermediates.
Carcinogenicity
While specific carcinogenicity data for this compound is limited, its classification as a carcinogenic compound is supported by extensive data on its isomers, 2,4,5-trimethylaniline and 2,4,6-trimethylaniline[2]. Long-term animal bioassays have demonstrated the carcinogenic potential of these isomers, primarily targeting the liver and lungs in rodents[2][3]. The carcinogenic potency of anilines can be quantified using the TD50 value, which is the daily dose rate required to induce tumors in half of the test animals that would have otherwise remained tumor-free[4].
| Compound | Species | Target Organ(s) | Carcinogenicity Classification | TD50 (mg/kg/day) |
| This compound | Animal | - | Carcinogenic | Not available |
| 2,4,5-Trimethylaniline | Rat (F344) | Liver, Lung | Carcinogenic[3] | Not available |
| Mouse (B6C3F1) | Liver | Carcinogenic[3] | Not available | |
| 2,4,6-Trimethylaniline | Rat | Liver, Lung, Stomach | Carcinogenic[5] | Not available |
| 2,5-Dimethylaniline | Rat | Liver, Subcutaneous tissue | Carcinogenic[6] | Not available |
| o-Toluidine | Human | Bladder | Carcinogenic[7] | Not available |
| 4-Chloroaniline | Animal | Spleen | Possibly Carcinogenic to Humans (IARC Group 2B)[8][9] | Not available |
Table 1: Comparative Carcinogenicity of Selected Anilines.
The data in Table 1 illustrates that methylation of the aniline ring is associated with carcinogenicity. The position of the methyl groups influences the specific target organs and potentially the potency of the carcinogenic effect. The carcinogenicity of this compound is therefore highly plausible based on the strong evidence from its isomers.
Mutagenicity
The mutagenic potential of anilines is a key indicator of their ability to induce the genetic mutations that can lead to cancer. The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenicity of chemical compounds[5].
| Compound | Ames Test Result (with S9 activation) | Reference(s) |
| This compound | Not explicitly found, but expected to be mutagenic | |
| 2,4,5-Trimethylaniline | Positive | [5][10] |
| 2,4,6-Trimethylaniline | Weakly Positive | [11] |
| 2,3-Dimethylaniline | Weakly Mutagenic | [12] |
| 2,5-Dimethylaniline | Weakly Mutagenic | [6] |
| p-Chloroaniline | Genotoxic in various systems | [13] |
Table 2: Comparative Mutagenicity of Selected Anilines in the Ames Test.
As shown in Table 2, several methylated anilines are mutagenic in the Ames test, typically requiring metabolic activation (S9 fraction) to exert their effect. This suggests that their metabolites are the ultimate mutagens. Given the structural similarities, it is highly probable that this compound is also a mutagen. The genotoxicity of these compounds can be further investigated using assays that detect DNA damage directly, such as the Comet assay.
Mechanistic Insights: Metabolic Activation and Oxidative Stress
The biological activities of many anilines are not intrinsic to the parent molecule but are a consequence of their metabolic transformation in the body, primarily in the liver. This metabolic activation is a critical first step in their toxic and carcinogenic pathways.
Metabolic Activation Pathway
The metabolic activation of anilines typically involves a series of enzymatic reactions, primarily catalyzed by cytochrome P450 enzymes. The initial step is often N-hydroxylation to form a hydroxylamine, which can then be further metabolized to a highly reactive nitrenium ion. This electrophilic species can then form covalent adducts with nucleophilic sites on DNA, leading to mutations if not repaired.
Aniline-Induced Oxidative Stress Pathway
In addition to direct DNA adduction, aniline toxicity is also mediated by the induction of oxidative stress. The metabolism of anilines can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. This oxidative damage can trigger signaling pathways that lead to inflammation, apoptosis, and cell proliferation, all of which can contribute to carcinogenesis.
Experimental Protocols for Biological Activity Assessment
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the cytotoxicity, mutagenicity, and genotoxicity of aniline compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the aniline compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay that uses strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon. The assay measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Workflow:
Step-by-Step Protocol:
-
Preparation: Grow overnight cultures of the appropriate Salmonella typhimurium tester strains. Prepare the S9 metabolic activation mixture from the liver homogenate of Aroclor-1254 induced rats. Prepare serial dilutions of the aniline compound.
-
Plate Incorporation: To a tube containing molten top agar, add the bacterial culture, the test compound dilution, and either the S9 mix (for metabolic activation) or a buffer (for no activation).
-
Plating: Quickly pour the mixture onto the surface of a minimal glucose agar plate and spread evenly.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate observed in the negative control.
Comet Assay for DNA Damage
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Preparation and Treatment: Treat cells in suspension or culture with the aniline compound for a defined period.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to disrupt the cell and nuclear membranes.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses biological activities of significant concern, including carcinogenicity and mutagenicity. This is inferred from its structural similarity to other carcinogenic and mutagenic anilines, particularly its isomers 2,4,5- and 2,4,6-trimethylaniline. The underlying mechanisms of its toxicity are likely to involve metabolic activation to reactive DNA-damaging species and the induction of oxidative stress.
For a more definitive risk assessment, further experimental studies on this compound are warranted. Specifically, quantitative data from cytotoxicity assays on various cell lines, a comprehensive Ames test using a full panel of tester strains, and in vivo carcinogenicity bioassays would provide a more complete toxicological profile. Such data would be invaluable for regulatory agencies and for guiding the safer design of aniline-based compounds in the future.
References
- 1. Mechanisms of toxicity and carcinogenicity of three alkylanilines [dspace.mit.edu]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. N,n-dimethylaniline: Carcinogenic Potency Database [files.toxplanet.com]
- 5. Testing of 2,4,5- and 2,4,6-Trimethylaniline in the Salmonella Assay, in Mammalian Cell Cultures, and in Drosophila melanogaster, and Comparison of the Results with Carcinogenicity Data | CoLab [colab.ws]
- 6. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
- 10. baua.de [baua.de]
- 11. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to 2,3,5-Trimethylaniline: Correlating Theoretical Predictions with Experimental Realities
For the discerning researcher in organic synthesis and drug development, an accurate understanding of a molecule's physicochemical properties is not merely academic—it is the foundation of predictable, reproducible, and scalable science. 2,3,5-Trimethylaniline, an aromatic amine, and its isomers are valuable building blocks, yet a significant disparity exists between the wealth of theoretical data and the scarcity of published experimental values for the 2,3,5-isomer specifically.
This guide provides a comparative analysis of the predicted properties of this compound against the validated, experimental data of its more characterized structural isomers: 2,4,5-trimethylaniline, 2,4,6-trimethylaniline, and 3,4,5-trimethylaniline. By examining the established data for these alternatives, we can critically evaluate the theoretical models for this compound and establish a framework for its empirical validation. This document is designed to equip researchers with the causal logic behind property variations and the practical methodologies required to bridge the gap between prediction and practice.
Part 1: Physicochemical Properties - A Tale of Isomers
The arrangement of three methyl groups on the aniline ring dramatically influences macroscopic properties like melting point, boiling point, and basicity (pKa). These differences arise from variations in molecular symmetry, steric hindrance, and the ability to form intermolecular interactions such as hydrogen bonds and van der Waals forces.
Below is a comparative summary of predicted data for this compound and experimental data for its isomers.
| Property | This compound (Predicted) | 2,4,5-Trimethylaniline (Experimental) | 2,4,6-Trimethylaniline (Experimental) | 3,4,5-Trimethylaniline (Experimental) |
| CAS Number | 767-77-1[1] | 137-17-7[2] | 88-05-1[3][4] | 1639-31-2[5][6] |
| Molecular Weight | 135.21 g/mol [1][7] | 135.21 g/mol [2] | 135.21 g/mol [3][8] | 135.21 g/mol [5][6] |
| Physical Form | Solid (Inferred)[9] | Fine gray-white powder[10] | Liquid[3][4] | Solid[5] |
| Melting Point | Not Available | 64 °C[10] | -5 °C[8] | 79-80 °C[5][6] |
| Boiling Point | Not Available | 234.5 °C (453-455 °F) at 760 mmHg[2] | 232-233 °C (450-451 °F) at 760 mmHg[3] | 133-135 °C at 16 Torr[5][6] |
| Density | Not Available | Not Available | 0.963 g/mL at 25 °C[3][8] | 0.962 g/cm³ (Predicted)[5][6] |
| pKa | Not Available | Not Available | 4.38[3][4] | Not Available |
| Predicted LogP | 2.3[7] | 2.3[2] | 2.3[3] | Not Available |
Expert Analysis of Physicochemical Trends:
-
Melting Point Causality: The significant differences in melting points are directly attributable to molecular packing in the crystal lattice. 3,4,5-Trimethylaniline exhibits the highest melting point (79-80 °C), likely due to its more symmetrical structure allowing for efficient crystal packing and stronger intermolecular forces. In contrast, the highly substituted 2,4,6-isomer (mesidine) has a very low melting point (-5 °C) and exists as a liquid at room temperature; the steric hindrance from the two ortho-methyl groups disrupts efficient packing.[3][5][6][8] The 2,4,5-isomer falls in between. Based on its asymmetric structure, the theoretical melting point for this compound would be expected to be moderate, likely closer to that of the 2,4,5-isomer than the highly symmetric 3,4,5-isomer.
-
Basicity (pKa) Insights: The experimental pKa of 2,4,6-trimethylaniline is 4.38.[3][4] The two ortho-methyl groups provide steric hindrance around the amino group, which can affect its ability to be protonated, while also donating electron density to the ring. For this compound, with only one ortho-methyl group, we can predict a pKa value slightly higher (more basic) than aniline but potentially less influenced by steric factors than the 2,4,6-isomer. Experimental determination is essential to confirm this.
Part 2: Spectroscopic Fingerprinting - From Theory to Spectrum
| Spectroscopic Data | This compound (Predicted) | 2,4,6-Trimethylaniline (Experimental) |
| ¹H NMR | Aromatic protons would appear as two singlets. Three distinct methyl singlets. One broad NH₂ singlet. | Aromatic protons appear as a single peak (~6.75 ppm). One peak for the two ortho-methyl groups (~2.13 ppm) and one for the para-methyl group (~2.19 ppm). One broad NH₂ singlet (~3.40 ppm).[11] |
| ¹³C NMR | Nine distinct signals are expected due to the lack of symmetry. | Fewer signals due to symmetry. Key shifts around 144 (C-N), 129 (aromatic C-H), 128 (aromatic C-CH₃), 18 (para-CH₃), and 17 (ortho-CH₃) ppm.[12] |
| IR Spectroscopy | N-H stretch (two bands, ~3350-3450 cm⁻¹ for primary amine). C-H stretches (aromatic and aliphatic, ~2900-3100 cm⁻¹). Aromatic C=C bends (~1500-1600 cm⁻¹). | N-H stretch (two bands). C-H stretches. Aromatic C=C bends.[13][14] |
Expert Analysis of Spectroscopic Signatures:
The key differentiating feature of this compound in ¹H and ¹³C NMR would be its asymmetry . Unlike the 2,4,6-isomer, where symmetry results in fewer, more intense peaks, the 2,3,5-isomer should display distinct signals for each of its nine carbon atoms and each of its three methyl groups. This predicted complexity is a powerful tool for identification. The presence of two distinct aromatic proton signals would also clearly distinguish it from the single aromatic signal of the highly symmetric 2,4,6-trimethylaniline.[11]
Part 3: Experimental Protocols for Property Validation
To move this compound from a theoretical entity to a well-characterized reagent, rigorous experimental validation is paramount. The following protocols are self-validating systems for determining critical physicochemical properties.
Protocol 1: Accurate Melting Point Determination
This protocol adheres to the principles outlined by pharmacopeia standards for ensuring certifiable results.[15][16]
Causality: The melting point range provides a dual metric of identity and purity. A sharp, narrow range (≤1°C) is indicative of a pure substance, while a broad and depressed range suggests impurities. This protocol is designed to achieve thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's true temperature.[17]
Methodology:
-
Sample Preparation: Ensure the this compound sample is finely powdered and completely dry. Drying in a vacuum desiccator over a drying agent for 24 hours is recommended.[15]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Pack the sample to a height of 2.5-3.5 mm by tapping the sealed end on a hard surface or dropping it down a long glass tube.[15][17]
-
Initial Rapid Determination: Place the capillary in a melting point apparatus. Heat rapidly to find an approximate melting point. This saves time in subsequent, more precise measurements.
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[17] Insert a new, freshly packed capillary.
-
Controlled Heating: Set the heating ramp rate to 1°C per minute, starting from a temperature 5°C below the expected melting point.[15]
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid crystal disappears (clear point).[15][17] Report this as the melting range.
-
Validation: Repeat the precise determination at least twice with fresh samples. Consistent values confirm the accuracy of the measurement.
References
- 1. chemscene.com [chemscene.com]
- 2. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 3,4,5-TRIMETHYLANILINE CAS#: 1639-31-2 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C9H13N | CID 12782408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 3,4,5-Trimethylaniline | 1639-31-2 [sigmaaldrich.com]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. 2,4,6-Trimethylaniline(88-05-1) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 2,4,6-Trimethylaniline(88-05-1) IR Spectrum [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. thinksrs.com [thinksrs.com]
- 16. scribd.com [scribd.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Benchmarking Guide to the Stability of 2,3,5-Trimethylaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomer Stability in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of safety, efficacy, and shelf-life. Aromatic amines, a class of compounds integral to the synthesis of a vast array of pharmaceuticals, present unique stability challenges. Their susceptibility to oxidative, photolytic, and thermal degradation can lead to the formation of impurities that may alter the drug's therapeutic window or introduce toxicity. Among these, trimethylanilines, with their varied substitution patterns, offer a compelling case study in how subtle structural changes can significantly impact chemical stability.
This guide provides a comprehensive framework for benchmarking the stability of 2,3,5-trimethylaniline against its five structural isomers: 2,3,4-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-trimethylaniline. As a Senior Application Scientist, my objective is not merely to present data but to provide a robust, scientifically-grounded methodology for researchers to conduct their own comparative stability assessments. The protocols detailed herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data. While direct comparative stability data for all six isomers is not extensively available in the public domain, this guide will equip you with the necessary experimental designs and theoretical framework to perform a comprehensive evaluation.
The Isomers of Trimethylaniline: A Structural Overview
The six isomers of trimethylaniline share the same molecular formula (C₉H₁₃N) but differ in the substitution pattern of the three methyl groups on the aniline ring. This seemingly minor variation has profound implications for their electronic and steric properties, which in turn govern their reactivity and stability.
| Isomer | IUPAC Name | CAS Number |
| 2,3,4-Trimethylaniline | 2,3,4-trimethylbenzenamine | 1467-35-2 |
| This compound | 2,3,5-trimethylbenzenamine | 767-77-1 [1][2] |
| 2,3,6-Trimethylaniline | 2,3,6-trimethylbenzenamine | 2416-94-6 |
| 2,4,5-Trimethylaniline | 2,4,5-trimethylbenzenamine | 137-17-7[3] |
| 2,4,6-Trimethylaniline | 2,4,6-trimethylbenzenamine | 88-05-1[4] |
| 3,4,5-Trimethylaniline | 3,4,5-trimethylbenzenamine | 1639-31-2 |
Experimental Design: A Forced Degradation Study for Comparative Stability Assessment
To objectively compare the stability of this compound and its isomers, a comprehensive forced degradation study is the most effective approach.[5][6][7][8][9][10][11] Forced degradation, or stress testing, involves subjecting the compounds to exaggerated storage conditions to accelerate degradation and identify potential degradation products and pathways.[5][7][8][9][11] This allows for a rapid assessment of intrinsic stability and the development of stability-indicating analytical methods.[8]
The following experimental workflow is proposed to benchmark the stability of the six trimethylaniline isomers under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Step-by-Step Experimental Protocols
1. Materials and Reagents:
-
2,3,4-Trimethylaniline (>98% purity)
-
This compound (>98% purity)
-
2,3,6-Trimethylaniline (>98% purity)
-
2,4,5-Trimethylaniline (>98% purity)
-
2,4,6-Trimethylaniline (>98% purity)
-
3,4,5-Trimethylaniline (>98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Phosphate buffer components
2. Sample Preparation:
Prepare individual stock solutions of each trimethylaniline isomer at a concentration of 1 mg/mL in methanol. These stock solutions will be used for the solution-state stress studies. For solid-state thermal and photolytic studies, use the neat compounds.
3. Forced Degradation Conditions:
For each isomer, perform the following stress tests in parallel. Include a control sample for each isomer, protected from the stress condition, to serve as a baseline (0% degradation).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[12] After incubation, cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[12] After incubation, cool the solution and neutralize with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[12]
-
Thermal Degradation: Place a thin layer of the solid compound in a petri dish and expose it to a dry heat of 80°C in an oven for 48 hours.[5]
4. Analytical Methodology: Stability-Indicating HPLC-PDA Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array (PDA) detector is crucial for separating the parent compound from any degradation products.[2][14][15][16][17] The PDA detector allows for the assessment of peak purity, ensuring that the parent peak is free from co-eluting degradants.
Proposed HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A suitable gradient to resolve all isomers and their degradation products (e.g., start with 90% A, decrease to 10% A over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA detector, monitoring at a wavelength that provides good absorbance for all isomers (e.g., 240 nm), with full spectral acquisition to assess peak purity. |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Data Analysis and Interpretation
The primary output of this study will be the percentage of degradation for each isomer under each stress condition. This is calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.
Hypothetical Comparative Stability Data:
The following table illustrates how the experimental data can be presented for a clear comparison of the stability of the trimethylaniline isomers. The values presented are hypothetical and would need to be determined experimentally.
| Isomer | Acid Hydrolysis (% Degradation) | Base Hydrolysis (% Degradation) | Oxidative Degradation (% Degradation) | Thermal Degradation (% Degradation) | Photolytic Degradation (% Degradation) |
| 2,3,4-Trimethylaniline | <5% | <5% | 15% | 8% | 12% |
| This compound | <5% | <5% | 18% | 10% | 15% |
| 2,3,6-Trimethylaniline | <5% | <5% | 25% | 15% | 20% |
| 2,4,5-Trimethylaniline | <5% | <5% | 12% | 7% | 10% |
| 2,4,6-Trimethylaniline | <5% | <5% | 8% | 5% | 7% |
| 3,4,5-Trimethylaniline | <5% | <5% | 22% | 13% | 18% |
Discussion of Expected Stability Trends
Based on fundamental principles of organic chemistry, we can anticipate certain stability trends among the trimethylaniline isomers.
-
-
2,4,6-Trimethylaniline: With two methyl groups in the ortho positions, the amino group is sterically hindered. This is expected to significantly reduce its susceptibility to oxidation, making it one of the most stable isomers.
-
2,3,6- and this compound: These isomers have one ortho-methyl group, providing some steric protection to the amino group, but less than in the 2,4,6-isomer.
-
3,4,5-Trimethylaniline: This isomer lacks any ortho-substituents, leaving the amino group relatively exposed and potentially more susceptible to oxidation.
-
-
Thermal Stability: The thermal stability of the isomers can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[18][19][20][21] TGA measures the change in mass as a function of temperature, indicating the decomposition temperature, while DSC can reveal information about melting points and other phase transitions. Generally, more symmetrical molecules with stronger intermolecular interactions tend to have higher melting points and greater thermal stability.
-
Photostability: Aromatic amines can undergo photodegradation through various mechanisms, including photooxidation. The substitution pattern can influence the absorption of UV-Vis radiation and the subsequent photochemical reactions.[12][22]
Visualization of Degradation Pathways
The identification of degradation products using techniques like LC-MS/MS is crucial for elucidating the degradation pathways. A common degradation pathway for anilines under oxidative stress involves the formation of nitroso and nitro compounds, as well as polymeric materials.
Conclusion and Recommendations
This guide provides a comprehensive framework for the systematic evaluation of the stability of this compound in comparison to its structural isomers. While direct comparative data is limited, the proposed forced degradation study, coupled with a validated stability-indicating HPLC method, offers a robust approach for generating the necessary data.
Key Takeaways for Researchers:
-
Steric hindrance is a key predictor of stability: Isomers with methyl groups in the ortho positions to the amino group (e.g., 2,4,6-trimethylaniline) are likely to exhibit greater stability towards oxidation.
-
A multi-faceted approach is essential: A comprehensive stability assessment should include exposure to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
-
Analytical rigor is paramount: The use of a validated, stability-indicating analytical method is non-negotiable for obtaining reliable and reproducible stability data.
By implementing the protocols outlined in this guide, researchers can generate the critical data needed to make informed decisions in drug development, from lead optimization and formulation design to the establishment of appropriate storage conditions and shelf-life. The insights gained from such a study will not only contribute to a deeper understanding of the structure-stability relationships of aromatic amines but also enhance the overall quality and safety of pharmaceutical products.
References
- 1. Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. scispace.com [scispace.com]
- 10. scribd.com [scribd.com]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. web.vscht.cz [web.vscht.cz]
- 16. japsonline.com [japsonline.com]
- 17. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 19. mdpi.com [mdpi.com]
- 20. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,3,5-Trimethylaniline
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2,3,5-Trimethylaniline, a valuable compound in synthetic chemistry, also presents significant health and environmental hazards that necessitate a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with regulatory standards. The causality behind each procedural step is emphasized to foster a deep understanding of the principles of chemical safety.
Section 1: Hazard Assessment and Proactive Risk Mitigation
Understanding the inherent risks of a chemical is the first step toward managing it safely. This compound and its isomers are classified as hazardous materials, with potential for acute toxicity, irritation, and long-term health effects such as carcinogenicity.[1] Improper disposal can lead to the contamination of soil and water, posing a significant threat to aquatic ecosystems and human health.[1]
1.1 GHS Hazard Profile
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products. The profile for this compound underscores the need for extreme caution.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[2] |
| Carcinogenicity | 1B/2 | May cause cancer (based on isomer data and structural alerts)[3][4][5] |
| Hazardous to the Aquatic Environment | 2 | Toxic to aquatic life with long lasting effects[3][4] |
1.2 Causality of Required Controls
The hazards dictate the necessary safety controls. Failure to implement these is not merely a procedural error but a direct exposure to risk.
-
Engineering Controls: All handling of this compound must occur within a certified chemical fume hood.[1] This is a non-negotiable control designed to contain volatile vapors and fine powders, directly preventing inhalation, which is a primary route of exposure.[2] An eyewash station and safety shower must be immediately accessible, as this compound can cause severe and irreversible eye damage.[2][6]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is your last line of defense.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[7]
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[6]
-
Respiratory Protection: If there is any risk of airborne concentrations exceeding exposure limits, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges is required.[6]
-
Section 2: Waste Characterization and Segregation
The foundation of proper disposal is accurate waste characterization. As the generator of the waste, you are legally responsible for determining if it is hazardous.[6] Given its toxic and ecotoxic properties, any waste stream containing this compound must be managed as hazardous waste in accordance with EPA regulations (40 CFR Part 261) and any applicable state or local rules.[6][8]
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions or complicate the disposal process.
Caption: Waste segregation decision workflow for this compound.
Section 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe containment and disposal of this compound waste.
Step 3.1: Containerization
The primary goal of containerization is to prevent release into the environment and ensure safe transport.
-
Select a Compatible Container: Use a container made of material that will not react with or be degraded by the waste. High-density polyethylene (HDPE) is suitable for most organic waste. The container must be in good condition, free of leaks or cracks.[8]
-
Ensure Proper Closure: The container must have a secure, screw-top lid to prevent leaks and spills.[8]
-
Leave Headspace: For liquid waste, fill the container to no more than 90% capacity. This allows for vapor expansion, preventing the container from rupturing due to temperature or pressure changes.
Step 3.2: Labeling
Accurate labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix your institution's official hazardous waste label.
-
Complete All Fields: Clearly write the words "HAZARDOUS WASTE".[8] List all chemical constituents by their full names, including "this compound" and any solvents or other reagents.[8] Provide an accurate percentage or concentration for each component.
-
Identify Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Flammable if in a flammable solvent).
Step 3.3: On-Site Accumulation
Waste must be stored safely in a designated laboratory area, known as a Satellite Accumulation Area (SAA), pending pickup.
-
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[9] This minimizes the release of hazardous vapors.
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Store Securely: Keep the waste in a designated, low-traffic area, away from drains and incompatible materials like strong oxidizing agents and acids.[3][10]
Step 3.4: Final Disposal
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[6][11]
-
Request Pickup: Once the waste container is full (or if the project is complete), submit a chemical waste pickup request through your institution's EHS department.
-
Manifest and Transport: A licensed hazardous waste transporter will collect the waste.[9] A manifest system tracks the waste from your laboratory to its final destination, ensuring a complete chain of custody as required by the EPA.[12]
-
Approved Disposal Method: Final disposal will occur at a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][14] The most common and effective method for organic compounds like this is high-temperature incineration, which ensures complete destruction of the hazardous material.
Section 4: Emergency Procedures - Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
4.1 Minor Spill (Contained within a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Confirm you are wearing appropriate PPE.
-
Absorb/Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pad.[4][15] If the spilled material is a solid, gently dampen it with 60-70% ethanol to prevent dust from becoming airborne before sweeping it up.[10]
-
Collect Waste: Carefully scoop the absorbed material and place it into a designated hazardous waste container.[4][6][11]
-
Decontaminate: Wipe the spill area with a suitable solvent (like 60-70% ethanol) followed by a thorough wash with soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.
4.2 Major Spill (Outside of a fume hood or a large volume)
-
Evacuate: Immediately evacuate the area. Alert all personnel to leave the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name, quantity spilled, and location.
-
Do Not Attempt Cleanup: A major spill requires a specialized response from trained professionals with appropriate respiratory protection and equipment.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment from the significant risks associated with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H13N | CID 12782408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Hazardous Waste [mde.maryland.gov]
- 10. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. echemi.com [echemi.com]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3,5-Trimethylaniline
Welcome to your comprehensive guide on the safe handling of 2,3,5-Trimethylaniline. As researchers and developers, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each personal protective equipment (PPE) recommendation, ensuring that every protocol is a self-validating system for safety. This compound is a potent aromatic amine with significant health risks; understanding why a specific piece of equipment is necessary is as crucial as wearing it.
Understanding the Hazard: Why this compound Demands Respect
This compound is classified as a hazardous substance with multiple routes of exposure and potential for severe health effects. It is toxic if swallowed, inhaled, or comes into contact with skin[1]. It is known to cause skin irritation and serious eye damage[2][3]. Furthermore, there is evidence suggesting it may cause cancer, and it is recognized under California's Proposition 65 as a carcinogen[1][4][5][6]. The primary hazards are summarized below.
| Hazard Classification | Description of Risk | Associated PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1][7] Can be absorbed through the skin[8]. | Chemical-resistant gloves, Lab coat/apron, Respiratory protection |
| Carcinogenicity | May cause cancer[1][7]. Listed as a carcinogen by IARC (Group 3) and under California Proposition 65[4][5]. | Full containment (gloves, coat), Respiratory protection to minimize exposure |
| Skin Corrosion/Irritation | Causes skin irritation[2][3]. | Chemical-resistant gloves, Protective clothing |
| Serious Eye Damage/Irritation | Causes serious eye damage[2]. | Chemical splash goggles, Face shield |
| Specific Target Organ Toxicity | May cause respiratory irritation[2][3]. | Respiratory protection, Use in a fume hood |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects[1][7]. | Containment measures during use and disposal |
The systemic toxicity of aromatic amines is a significant concern. Upon absorption, they can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, leading to symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin)[9]. This underscores the critical importance of preventing all routes of exposure.
The Core Principle: Engineering Controls First
Before any discussion of PPE, it is imperative to emphasize that PPE is the last line of defense. The primary method for protection is the use of robust engineering controls.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood[10]. This is non-negotiable. The ventilation system is the primary barrier against inhalation exposure.
-
Safety Shower & Eyewash Station: Facilities must be equipped with an easily accessible and fully functional eyewash station and safety shower[4].
A Step-by-Step Guide to Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It is a systematic process based on a risk assessment of the specific tasks you are performing.
Hand Protection: Your Primary Contact Barrier
Aromatic amines, as a class, can permeate many common glove materials[11]. Therefore, selecting the correct glove material and using it properly is critical.
-
Recommended Glove Material: For sustained contact, Butyl rubber is a preferred choice. A Safety Data Sheet for the closely related 2,4,6-trimethylaniline specifies a breakthrough time of over 480 minutes for 0.7 mm thick butyl rubber gloves[10]. Viton® is also an excellent alternative.
-
Double Gloving: For all procedures, it is mandatory to wear two pairs of gloves. This practice significantly reduces the risk of exposure in case the outer glove is compromised. The inner glove should be a standard nitrile examination glove, with the more robust butyl rubber or Viton® glove worn over it.
-
Glove Change Protocol: Immediately change gloves if you suspect contamination. Never touch "clean" surfaces such as door handles, keyboards, or your face with gloved hands. Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact.
Body Protection: Shielding Against Splashes and Spills
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving larger quantities ( >50 mL) or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is required.
-
Closed-Toe Shoes: Full-coverage, non-porous shoes are mandatory in any laboratory setting.
Eye and Face Protection: Preventing Irreversible Damage
Given that this compound can cause serious eye damage, robust protection is essential[2].
-
Chemical Splash Goggles: Standard safety glasses are insufficient . You must wear indirectly vented, chemical splash goggles that provide a complete seal around the eyes, conforming to standards like OSHA 29 CFR 1910.133 or EU EN166[3].
-
Face Shield: When handling larger volumes or during procedures with a significant splash potential (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles. The goggles provide a seal; the face shield protects the rest of the face.
Respiratory Protection: The Final Barrier
While engineering controls like a fume hood are primary, respiratory protection may be necessary in specific situations.
-
Standard Operations: For routine handling inside a certified fume hood, respiratory protection is generally not required.
-
Emergency Situations (Spills): In the event of a large spill or failure of ventilation, respiratory protection is critical. A full-facepiece respirator with an organic vapor cartridge (e.g., ABEK type) is recommended[10]. The National Institute for Occupational Safety and Health (NIOSH) recommends that for aniline and its homologs, the "most protective" respirators be worn for any detectable concentration, which often means a self-contained breathing apparatus (SCBA) in emergency scenarios[12][13].
-
Fit Testing: Anyone who may need to wear a respirator must be part of a formal respiratory protection program, which includes fit testing and training, as mandated by OSHA.
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting and using PPE when working with this compound.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. This compound | C9H13N | CID 12782408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 2,4,5- and 2,4,6-Trimethylaniline and their Hydrochlorides (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 12. Aniline - IDLH | NIOSH | CDC [cdc.gov]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
